Penicillamine
Description
D-penicillamine is an optically active form of this compound having D-configuration. Pharmaceutical form (L-form is toxic) of chelating agent used to treat heavy metal poisoning. It has a role as a chelator, an antirheumatic drug, a drug allergen and a copper chelator. It is a this compound and a non-proteinogenic alpha-amino acid. It is an enantiomer of a L-penicillamine.
This compound is a pharmaceutical of the chelator class. The pharmaceutical form is D-penicillamine, as L-penicillamine is toxic (it inhibits the action of pyridoxine). It is an α-amino acid metabolite of penicillin, although it has no antibiotic properties.
This compound is an Antirheumatic Agent.
This compound is chelating agent used to decrease copper stores in Wilson disease, which also has immunomodulatory activity in rheumatic diseases such as rheumatoid arthritis, scleroderma and systemic lupus erythematosus. This compound is capable of causing hypersensitivity reactions, some of which are accompanied by liver injury which is typically cholestatic.
This compound has been reported in Caenorhabditis elegans with data available.
This compound is a beta dimethyl analog of the amino acid cysteine. As a degradation product of penicillin antibiotics, this compound chelates with heavy metals and increases their urinary excretion. Possessing antineoplastic properties, this compound induces apoptosis by a p53-mediated mechanism and inhibits angiogenesis by chelating with copper, a cofactor for angiogenesis. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1970 and has 7 approved and 1 investigational indication. This drug has a black box warning from the FDA.
3-Mercapto-D-valine. The most characteristic degradation product of the penicillin antibiotics. It is used as an antirheumatic and as a chelating agent in Wilson's disease.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-methyl-3-sulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-5(2,9)3(6)4(7)8/h3,9H,6H2,1-2H3,(H,7,8)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNCNSJFMMFHPL-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H](C(=O)O)N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6037069 | |
| Record name | D-Penicillamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6037069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
CRYSTALS; DECOMP 177.5 °C; SPECIFIC OPTICAL ROTATION: -63 DEG @ 25 °C/D (1N SODIUM HYDROXIDE); HYGROSCOPIC; FREELY SOL IN WATER, SOL IN ETHANOL. /D-PENICILLAMINE HYDROCHLORIDE/, FREELY SOL IN WATER; SLIGHTLY SOL IN ALC; INSOL IN ETHER, CHLOROFORM. | |
| Record name | Penicillamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00859 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | (D)-PENICILLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3378 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
FINE, WHITE OR PRACTICALLY WHITE, CRYSTALLINE POWDER | |
CAS No. |
771431-20-0, 52-67-5 | |
| Record name | D-Valine, 3-mercapto-, labeled with deuterium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=771431-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | (-)-Penicillamine | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=52-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Penicillamine [USAN:USP:INN:BAN:JAN] | |
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| Record name | Penicillamine | |
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| Record name | Penicillamine | |
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| Record name | PENICILLAMINE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GNN1DV99GX | |
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| Record name | (D)-PENICILLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3378 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
202-206 °C | |
| Record name | Penicillamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00859 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (D)-PENICILLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3378 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Penicillamine's Copper Chelation: A Deep Dive into the Molecular Mechanism of Action
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Penicillamine, a derivative of penicillin, has long been a cornerstone in the management of Wilson's disease, a genetic disorder characterized by toxic copper accumulation. Its therapeutic efficacy is rooted in its ability to act as a potent chelating agent, binding to excess copper ions and facilitating their excretion from the body. This in-depth technical guide elucidates the intricate molecular mechanisms underpinning this compound's copper chelation process. We will explore the coordination chemistry of the this compound-copper complex, its stability, and the subsequent physiological pathways leading to the detoxification of copper. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital therapeutic agent.
Introduction: The Challenge of Copper Overload in Wilson's Disease
Wilson's disease is an autosomal recessive disorder caused by mutations in the ATP7B gene, which encodes a copper-transporting ATPase. This genetic defect impairs the incorporation of copper into ceruloplasmin and its excretion into the bile, leading to a pathological accumulation of copper in various tissues, primarily the liver and the brain. Left untreated, this copper overload results in severe hepatic, neurological, and psychiatric manifestations.
The primary therapeutic strategy for Wilson's disease revolves around the removal of excess copper and the maintenance of a negative copper balance. This is where chelating agents like this compound play a crucial role. First introduced for this indication in 1956, D-penicillamine remains a significant therapeutic option.[1][2]
The Molecular Architecture of this compound and Its Interaction with Copper
D-penicillamine (β,β-dimethylcysteine) is a sulfhydryl-containing amino acid.[3] It is the D-enantiomer that is used therapeutically, as the L-enantiomer is toxic due to its interference with pyridoxine (vitamin B6) metabolism.[4] The key to this compound's chelating ability lies in its functional groups: a thiol (-SH), an amino (-NH2), and a carboxyl (-COOH) group. These groups provide multiple coordination sites for metal ions.
The interaction between D-penicillamine and copper is a complex process that involves both redox reactions and coordination chemistry. This compound can reduce Cu(II) to Cu(I), and the thiol group is the primary binding site for copper ions.[3][5]
Coordination Chemistry: A Tale of a Mixed-Valence Cluster
Early studies suggested a simple chelation mechanism, but further research, including X-ray crystallography, has revealed a far more intricate structure. At physiological pH, the reaction between copper(II) and D-penicillamine forms a characteristic purple, water-soluble, mixed-valence cluster complex with the stoichiometry [Cu(I)8Cu(II)6(D-Pen)12Cl]5-.[6][7][8][9]
This remarkable structure consists of a central chloride ion surrounded by a cage of copper and this compound molecules. The eight cuprous (Cu+) ions are coordinated by the sulfur atoms of the this compound ligands, while the six cupric (Cu2+) ions are coordinated by both the sulfur and nitrogen atoms of two separate this compound molecules.[7][8] The carboxylate groups of the this compound molecules are oriented towards the exterior of the cluster, contributing to its solubility.[8]
Stability of the this compound-Copper Complex
The therapeutic effectiveness of a chelating agent is highly dependent on the stability of the metal-ligand complex it forms. A high stability constant indicates a strong binding affinity, ensuring that the metal remains bound to the chelator for excretion and does not readily dissociate and redeposit in tissues.
The stability constant (log β) for the mononuclear Cu(I) species with this compound, Cu(HA)2, has been determined to be 39.18.[10] This high stability constant underscores the strong affinity of this compound for copper(I) ions, which is crucial for its ability to mobilize and remove copper from the body.[11]
| Complex Species | Stability Constant (log β) | Reference |
| Cu(I)-(this compound)2 | 39.18 | [10] |
Pharmacokinetics and Mechanism of Action in Vivo
Following oral administration, D-penicillamine is rapidly absorbed from the gastrointestinal tract.[4] It then circulates in the bloodstream and chelates excess copper from tissues and plasma. The resulting water-soluble this compound-copper complex is then filtered by the kidneys and excreted in the urine.[12] This process effectively creates a negative copper balance, leading to a gradual reduction of copper stores in the body.[2]
It is important to note that this compound does not appear to remove copper that is already bound to metallothionein, a protein involved in copper storage.[13] Instead, it is thought to chelate the "free" or loosely bound copper in the plasma and tissues.[2] Interestingly, some studies suggest that this compound treatment may lead to an increase in hepatic metallothionein levels, which could contribute to the detoxification process by binding copper in a non-toxic form.[13]
Experimental Protocols for Studying this compound-Copper Chelation
A variety of analytical techniques are employed to study the interaction between this compound and copper, both in vitro and in vivo.
Spectroscopic Methods
-
UV-Visible (UV-Vis) Spectroscopy: This technique can be used to monitor the formation of the this compound-copper complex, which exhibits a characteristic absorption spectrum.[14][15] The appearance of a band around 520 nm is indicative of the formation of the purple mixed-valence cluster.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR studies have been instrumental in monitoring the coordination of this compound to Cu(I) and the formation of the cluster species under various conditions.[16]
X-ray Crystallography
X-ray crystallography has been pivotal in elucidating the precise three-dimensional structure of the this compound-copper cluster, providing invaluable insights into its complex coordination chemistry.[6][7][8]
In Vitro Chelation Assays
Methodology based on bathocuproinedisulfonic acid disodium salt (BCS) can be used to assess the chelation of both cuprous and cupric ions at physiologically relevant pH levels.[5] This allows for the comparison of the relative affinities of different chelating agents for copper.
Clinical Considerations: Dosing, Administration, and Monitoring
The clinical application of this compound requires careful management to maximize its therapeutic benefit while minimizing potential adverse effects.
Dosing and Administration
This compound is administered orally, and it is recommended to be taken on an empty stomach to ensure maximum absorption.[1] The dosage is individualized based on the patient's age, weight, and clinical response.
| Patient Group | Initial Dosage | Maintenance Dosage |
| Adults | 250 mg four times daily | 750-1500 mg/day in divided doses |
| Children (>6 months) | 250 mg daily | 20 mg/kg/day in divided doses |
Dosage information is for illustrative purposes and should be determined by a qualified healthcare professional.[4][17][18]
Therapeutic Monitoring
Regular monitoring is essential to ensure the effectiveness of this compound therapy and to avoid overtreatment, which can lead to copper deficiency. Key monitoring parameters include:
-
24-hour urinary copper excretion: This is a primary indicator of the drug's efficacy in removing copper.[2][19][20]
-
Serum free copper and ceruloplasmin levels: These measurements help in assessing the body's copper status.[19][21]
The goal of maintenance therapy is to maintain a serum free copper level of less than 10 μg/dL.[4]
Conclusion
This compound's mechanism of action in copper chelation is a sophisticated interplay of redox chemistry and coordination, culminating in the formation of a unique and stable mixed-valence copper-penicillamine cluster. This complex is readily excreted, providing an effective means of reducing the toxic copper burden in patients with Wilson's disease. A thorough understanding of this mechanism, from the molecular level to its clinical application, is paramount for the continued development of improved chelation therapies and for optimizing the management of this debilitating genetic disorder.
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Penicillamine: A Multifaceted Molecule from Chelation to Immunomodulation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Penicillamine, a derivative of penicillin, stands as a compelling example of a small molecule with diverse and potent biological activities. Though its use has evolved with the advent of newer therapeutics, a deep understanding of its chemical and biological properties remains crucial for researchers in pharmacology, toxicology, and drug development. This guide provides a comprehensive technical overview of this compound, delving into its chemical structure and stereoisomerism, its multifaceted mechanisms of action as a chelating agent and an immunomodulator, and its profound effects on collagen metabolism. We will explore its established clinical applications, associated toxicities, and key experimental protocols for its characterization, offering a robust resource for scientists working with or encountering this intriguing compound.
The Chemical Identity of this compound: Structure and Stereochemistry
This compound, chemically known as (2S)-2-amino-3-methyl-3-sulfanylbutanoic acid, is a trifunctional organic compound featuring a thiol (-SH), an amine (-NH2), and a carboxylic acid (-COOH) group. Structurally, it is an analog of the amino acid cysteine, distinguished by the presence of geminal dimethyl groups on the β-carbon. This structural feature is critical to its biological activity and stability.
Key Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C5H11NO2S | |
| Molar Mass | 149.21 g/mol | |
| Melting Point | 204-208°C | |
| Water Solubility | Soluble in hot water | |
| pKa (Carboxyl) | 1.8 | |
| pKa (Ammonium) | 7.9 | |
| pKa (Thiol) | 10.5 |
This compound is a chiral molecule, existing as two enantiomers: D-penicillamine and L-penicillamine. This stereoisomerism has profound biological consequences. The D-enantiomer, specifically (S)-penicillamine, is the therapeutically active form. Conversely, the L-enantiomer is toxic as it interferes with the metabolism of pyridoxine (vitamin B6). For this reason, only D-penicillamine is used clinically.
Figure 1: Chemical Structure of D-Penicillamine.
Biological Properties and Multifaceted Mechanisms of Action
This compound's therapeutic utility stems from its ability to interact with various biological systems through distinct mechanisms.
Chelation of Heavy Metals: The Cornerstone of Wilson's Disease Treatment
The primary and most well-understood mechanism of this compound is its function as a chelating agent. This property is central to its use in Wilson's disease, a genetic disorder characterized by the toxic accumulation of copper in the body. The thiol group of this compound readily binds to excess copper, forming stable, water-soluble complexes that are subsequently excreted in the urine. This process effectively reduces copper levels in tissues, mitigating the severe hepatic and neurological damage associated with the disease.
The Genesis of a Chelator: An In-depth Technical Guide to the Discovery and Synthesis of Penicillamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the history of penicillamine, from its serendipitous discovery as a metabolite of penicillin to the development of various synthetic routes that have enabled its production as a crucial therapeutic agent. We will delve into the scientific underpinnings of its discovery, explore the evolution of its chemical synthesis, and provide detailed experimental methodologies for key synthetic pathways.
The Dawn of an Era: The Discovery of this compound
The story of this compound is intrinsically linked to the advent of the antibiotic age. In the early 1940s, as penicillin was being developed and utilized, researchers noticed a peculiar sulfur-containing amino acid in the urine of patients treated with the antibiotic. This compound was identified as a degradation product of penicillin and was subsequently named this compound.[1] Initially, it was a mere scientific curiosity, a byproduct of the groundbreaking antibiotic that was revolutionizing medicine.
The therapeutic potential of this compound remained unrecognized until the pioneering work of Dr. John Walshe in the 1950s. Dr. Walshe was investigating treatments for Wilson's disease, a rare genetic disorder characterized by the toxic accumulation of copper in the body. He hypothesized that a chelating agent, a compound that could bind to and facilitate the excretion of heavy metals, could be an effective therapy. Recalling the structure of this compound, with its thiol (-SH) group known for its affinity for metals, he initiated studies on its copper-chelating properties. In 1956, Walshe published his landmark findings, demonstrating that D-penicillamine could effectively remove excess copper from the body, offering the first viable oral treatment for Wilson's disease.[2][3]
From Mold to Medicine: Early Production and Structural Elucidation
The first source of this compound was, naturally, penicillin itself. The molecule could be isolated through the acid hydrolysis of penicillin, a process that breaks the β-lactam ring of the antibiotic. This semi-synthetic approach was the primary method for obtaining this compound in the early days of its use.
Isolation of this compound from Penicillin
The fundamental principle behind this method is the cleavage of the amide bond in the β-lactam ring of the penicillin molecule, followed by the hydrolysis of the resulting penicilloic acid.
Experimental Protocol: Hydrolysis of Penicillin G to D-Penicillamine
-
Ring Opening: A solution of penicillin G potassium salt is prepared in water. An equimolar amount of a strong base, such as sodium hydroxide, is added to the solution at a controlled temperature (e.g., 20-30°C) and stirred for a defined period (e.g., 50-80 minutes) to facilitate the opening of the β-lactam ring, forming the corresponding penicilloate.[4]
-
Acidification: The solution is then acidified with a mineral acid, such as sulfuric acid, to a specific pH. This step protonates the carboxylate groups.[4]
-
Decarboxylation & Thiazolidine Ring Opening: The resulting penicilloic acid is then subjected to conditions that promote decarboxylation and the opening of the thiazolidine ring to yield D-penicillamine. This can be achieved by refluxing in an alcoholic solvent.[4]
-
Purification: The crude D-penicillamine is then purified through a series of steps, which may include crystallization and filtration, to yield a high-purity product.[4]
Caption: Hydrolysis of Penicillin G to D-Penicillamine.
The Chemist's Touch: Total Synthesis of this compound
While the degradation of penicillin provided an initial source of this compound, the need for a more controlled and potentially scalable method led to the development of total chemical syntheses. The first total synthesis of this compound was achieved by Sir John Cornforth, under the supervision of Sir Robert Robinson, a landmark achievement in organic chemistry.[2][3] Over the years, several synthetic routes have been developed, each with its own advantages and challenges.
The Cornforth Synthesis (Conceptual Overview)
The Asinger Synthesis: A Multicomponent Approach
A significant advancement in the industrial production of racemic (DL)-penicillamine came with the development of the Asinger synthesis. This multicomponent reaction offers an efficient way to construct the thiazoline ring system, a key intermediate in the synthesis of this compound.
The Asinger Reaction involves the reaction of isobutyraldehyde, sulfur, and ammonia to form 2-isopropyl-5,5-dimethyl-Δ³-thiazoline. This intermediate can then be converted to DL-penicillamine.
Experimental Protocol: Asinger Synthesis of DL-Penicillamine (Conceptual Steps)
-
Thiazoline Formation: Isobutyraldehyde, elemental sulfur, and ammonia are reacted together in a suitable solvent. The reaction is typically carried out at an elevated temperature to facilitate the formation of the 2-isopropyl-5,5-dimethyl-Δ³-thiazoline intermediate.[5][6]
-
Conversion to this compound: The resulting thiazoline is then subjected to a series of chemical transformations to introduce the carboxylic acid and amino groups, ultimately yielding DL-penicillamine. The exact nature of these subsequent steps can vary depending on the specific industrial process.
Caption: The Asinger Synthesis of DL-Penicillamine.
Chiral Synthesis from L-Serine
A more recent and elegant approach to the synthesis of D-penicillamine utilizes a chiral starting material, L-serine, to control the stereochemistry of the final product. This method avoids the need for the resolution of a racemic mixture, which can be a costly and inefficient step in industrial production.
Experimental Protocol: Synthesis of D-Penicillamine from a Protected L-Serine Derivative
This multi-step synthesis involves the conversion of the hydroxyl group of a protected L-serine derivative into a gem-dimethyl group and the introduction of the thiol functionality.
-
Grignard Reaction: A protected L-serine ester (e.g., Boc-L-serine methyl ester) is reacted with a methyl Grignard reagent (e.g., methylmagnesium bromide). This reaction adds two methyl groups to the carbonyl carbon of the ester, which will ultimately become the gem-dimethyl group of this compound.[7]
-
Oxidation: The resulting tertiary alcohol is then oxidized to a ketone.[7]
-
Sulfonylation: The hydroxyl group of the intermediate is converted to a good leaving group, such as a tosylate, by reaction with a sulfonylating agent (e.g., p-toluenesulfonyl chloride).[7]
-
Thioesterification: The sulfonate is then displaced by a sulfur nucleophile, such as thioacetate, to introduce the sulfur atom.[7]
-
Hydrolysis: Finally, the protecting groups and the thioester are removed by hydrolysis to yield D-penicillamine.[7]
Caption: Chiral Synthesis of D-Penicillamine from L-Serine.
The Separation of Enantiomers: Chiral Resolution of DL-Penicillamine
Many synthetic routes, such as the Asinger synthesis, produce a racemic mixture of D- and L-penicillamine. Since the L-enantiomer is toxic, it is crucial to separate the two enantiomers to obtain the therapeutically active D-penicillamine. This is achieved through a process called chiral resolution.
Principle of Chiral Resolution
Chiral resolution involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. Diastereomers have different physical properties (e.g., solubility) and can therefore be separated by conventional techniques like crystallization. Once separated, the resolving agent is removed to yield the pure enantiomers.
Experimental Protocol: Chiral Resolution of DL-Penicillamine using a Chiral Base
-
Derivative Formation: DL-penicillamine is first converted into a suitable derivative, often by protecting the amino and/or thiol groups.
-
Diastereomeric Salt Formation: The derivatized racemic this compound is then reacted with an optically pure chiral base (the resolving agent), such as d-pseudoephedrine or L-(+)-threo-1-(p-nitrophenyl)-2-aminopropanediol-1,3.[2] This reaction forms a mixture of two diastereomeric salts.
-
Fractional Crystallization: The mixture of diastereomeric salts is then subjected to fractional crystallization. Due to their different solubilities, one diastereomer will crystallize out of the solution first.
-
Isolation of the D-Enantiomer: The crystallized diastereomeric salt containing the D-penicillamine derivative is isolated by filtration.
-
Liberation of D-Penicillamine: The resolving agent is then removed by treating the isolated salt with an acid, liberating the pure D-penicillamine derivative. The protecting groups are then removed to yield D-penicillamine.
Quantitative Data Summary
| Synthesis Method | Starting Material(s) | Key Intermediate(s) | Stereochemistry Control |
| Hydrolysis of Penicillin | Penicillin G or V | Penicilloic acid | Inherited from natural penicillin |
| Asinger Synthesis | Isobutyraldehyde, Sulfur, Ammonia | 2-isopropyl-5,5-dimethyl-Δ³-thiazoline | Produces racemic mixture |
| Synthesis from L-Serine | Protected L-Serine | Tertiary alcohol, ketone, sulfonate ester, thioester | Chiral starting material |
Conclusion
The journey of this compound from an obscure penicillin byproduct to a vital therapeutic agent is a testament to the synergy of serendipity, keen scientific observation, and the power of synthetic chemistry. The initial discovery by those studying penicillin, followed by the insightful clinical application by John Walshe, set the stage for chemists like John Cornforth to devise methods for its synthesis. The evolution of these synthetic routes, from the degradation of a natural product to elegant chiral syntheses, reflects the broader advancements in the field of organic chemistry. Today, D-penicillamine remains an important tool in the treatment of Wilson's disease and other conditions, a legacy built on a foundation of interdisciplinary scientific inquiry.
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- Abraham, E. P., Chain, E., Baker, W., & Robinson, R. (1943). This compound, a characteristic degradation product of penicillin.
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Penicillamine Derivatives: A Technical Guide to Synthesis, Mechanisms, and Therapeutic Potential
Introduction: Reimagining a Classic Chelator
D-penicillamine, a humble derivative of penicillin, has long been a cornerstone in the management of Wilson's disease and cystinuria, its therapeutic efficacy intrinsically linked to its potent metal-chelating properties.[1] However, to confine our understanding of penicillamine to these classical applications would be to overlook a burgeoning field of research that is actively redefining its therapeutic horizons. The unique chemical architecture of this compound—possessing a thiol, an amine, and a carboxylic acid group—renders it a versatile scaffold for the generation of a diverse array of derivatives with tailored functionalities.[1] This technical guide provides an in-depth exploration of this compound derivatives, moving beyond their established roles to navigate the cutting-edge research into their synthesis, multifaceted mechanisms of action, and promising, emergent therapeutic applications. For the researcher, scientist, and drug development professional, this document aims to be a comprehensive resource, bridging the foundational chemistry of these compounds with their evolving clinical and preclinical narratives.
I. The Chemical Core: Synthesis and Derivatization Strategies
The therapeutic utility of this compound derivatives is fundamentally rooted in their chemical synthesis, which allows for the fine-tuning of their physicochemical properties, such as lipophilicity, stability, and target specificity.
Synthesis of Lipophilic this compound Esters
To enhance the bioavailability and tissue penetration of this compound, a key strategy involves its conversion into more lipophilic ester derivatives. This approach has been shown to prolong the compound's effectiveness, a desirable trait for applications requiring sustained local activity.[2]
Experimental Protocol: Synthesis of this compound Hexyl Ester [2]
-
Reaction Setup: Suspend D-penicillamine in hexyl alcohol.
-
Esterification: Add thionyl chloride dropwise to the suspension at 0°C.
-
Reaction Progression: Allow the reaction mixture to stir at room temperature for 48 hours.
-
Product Formation: The resulting this compound hexyl ester hydrochloride will be an acidic and water-soluble compound.
-
Neutralization and Properties: Upon neutralization in a physiological environment (in vitro or in vivo), a lipophilic, oily substance is formed, which elutes from a hydrogel polymer at a significantly slower rate than the parent D-penicillamine.[2]
Caption: This workflow outlines the synthesis of lipophilic this compound esters.
This compound-Peptide Conjugates: Crafting Targeted Therapeutics
The integration of this compound into peptide structures offers a sophisticated approach to developing highly specific and potent therapeutic agents. This strategy has been successfully employed to create novel analgesics and to modify the activity of peptide hormones.
Experimental Protocol: Solid-Phase Synthesis of α-Conotoxin RgIA Analogues [3]
-
Resin Preparation: Start with a rink amide resin.
-
Amino Acid Coupling: Utilize Fmoc-based solid-phase peptide synthesis. For each coupling step, use a 10-fold excess of standard amino acids and a 5-fold excess of non-natural amino acids (including this compound).
-
Fmoc Deprotection: Perform deprotection with 20% (v/v) piperidine in N,N-dimethylformamide for 20 minutes.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).
-
Oxidative Folding: Induce disulfide bond formation by air oxidation in a buffer solution (e.g., 0.1 M Tris-HCl, pH 7.5) containing a redox couple (e.g., reduced and oxidized glutathione).
-
Purification: Purify the folded peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: A generalized workflow for the solid-phase synthesis of this compound-peptide conjugates.
N-Acetyl-D-penicillamine (NAP) and S-Nitroso-N-acetylthis compound (SNAP)
N-acetylation of this compound yields N-acetyl-D-penicillamine (NAP), a derivative with its own therapeutic potential and a precursor to the nitric oxide (NO) donor, S-nitroso-N-acetylthis compound (SNAP).
Experimental Protocol: Synthesis of SNAP
-
Reaction Mixture: Prepare a solution of equimolar ratios of N-acetyl-D-penicillamine (NAP) and sodium nitrite in a 1:1 mixture of water and methanol containing 2 M HCl and 2 M H2SO4.
-
Nitrosation: Stir the reaction mixture for 30 minutes.
-
Crystallization: Cool the reaction vessel in an ice bath to precipitate SNAP crystals.
-
Isolation and Drying: Collect the crystals by filtration, wash with water, and air dry. Protect the reaction and crystals from light.
II. Mechanisms of Action: Beyond Chelation
While metal chelation remains a central theme, the biological activities of this compound derivatives are far more nuanced, encompassing the modulation of cellular redox status, induction of specific cell death pathways, and interference with inflammatory signaling cascades.
Chelation and Redox Modulation in Wilson's Disease
In Wilson's disease, an inherited disorder of copper metabolism, this compound's primary role is to chelate excess copper, facilitating its urinary excretion.[4] This action is believed to involve the reduction of Cu(II) to Cu(I) by the thiol group of this compound.[5]
Caption: The chelation mechanism of this compound in Wilson's disease.
Experimental Protocol: In Vitro Chelation Assay
-
Preparation: Prepare solutions of the this compound derivative and a metal salt (e.g., copper sulfate) in a suitable buffer.
-
Incubation: Mix the solutions and incubate for a specified time to allow for complex formation.
-
Detection: Quantify the amount of free metal ions remaining in the solution using techniques such as atomic absorption spectroscopy or colorimetric assays with metal-specific indicators.
-
Calculation: Determine the chelating efficiency of the derivative by comparing the amount of free metal ions in the presence and absence of the compound.
Pro-oxidant Activity and Apoptosis Induction in Cancer Cells
Paradoxically, while often considered an antioxidant, in the presence of transition metals like copper, this compound can exhibit pro-oxidant activity, leading to the generation of reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂).[6][7] This property is being explored for its anticancer potential.
Signaling Pathway: this compound-Induced Apoptosis in Melanoma Cells [8]
D-penicillamine can induce the unfolded protein response (UPR) in metastatic melanoma cells, leading to mitochondrial apoptosis through a Noxa-dependent mechanism.
Caption: Proposed signaling pathway for this compound-induced apoptosis in cancer cells.
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the this compound derivative for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the derivative that inhibits 50% of cell growth).
Modulation of Inflammatory Pathways
This compound has been observed to influence inflammatory processes, which is relevant to its use in rheumatoid arthritis. One of the proposed mechanisms involves the inhibition of matrix metalloproteinases (MMPs), enzymes that play a crucial role in tissue remodeling and inflammation.[9][10] Additionally, there is evidence suggesting that this compound derivatives may modulate the NF-κB signaling pathway, a key regulator of inflammation.[11][12]
III. Potential Therapeutic Applications: An Expanding Frontier
Building on a deeper understanding of their mechanisms, researchers are exploring the application of this compound derivatives in a range of diseases beyond their traditional indications.
Oncology: A Double-Edged Sword
The pro-oxidant capabilities of this compound in the presence of copper are being harnessed to selectively target cancer cells, which often have a higher metabolic rate and are more vulnerable to oxidative stress.[6][7] Studies have shown that D-penicillamine can enhance the efficacy of radiation and chemotherapy in lung and breast cancer cell lines.[6]
| Derivative | Cancer Cell Line | Effect | Concentration | Reference |
| D-penicillamine | Human A375 melanoma | Induction of apoptosis | - | [8] |
| D-penicillamine | MB231 breast cancer | Increased H₂O₂ levels | 100 µM | [7] |
| D-penicillamine | H1299 lung cancer | Increased H₂O₂ levels | 100 µM | [7] |
| Lipophilic esters | Breast adenocarcinoma (rats) | Inhibition of tumor growth | - | [2] |
Neuroprotection: A Novel Avenue
Emerging research suggests a neuroprotective role for this compound derivatives. One study demonstrated that D-penicillamine can ameliorate seizure-induced neuronal injury by inhibiting ferroptosis, a form of iron-dependent cell death, in an Aqp11-dependent manner.[13][14] Another study, in a mouse model of Alzheimer's disease, utilized a dual-loaded metal-organic framework with D-penicillamine and dihydroquercetin to regulate the copper microenvironment and enhance the therapeutic efficacy of the antioxidant.[15]
Experimental Protocol: Evaluation of Neuroprotection in a Seizure Model [13]
-
Animal Model: Induce seizures in mice using kainic acid.
-
Treatment: Administer D-penicillamine to a cohort of the seizure-induced mice.
-
Behavioral Assessment: Monitor and score seizure activity.
-
Histological Analysis: After a set period, sacrifice the animals and perform histological staining of brain sections (e.g., Fluoro-Jade B staining) to assess neuronal degeneration.
-
Biochemical Analysis: Measure markers of ferroptosis, such as lipid peroxidation and the expression of relevant genes (e.g., ACSL4, Ptgs2), in brain tissue homogenates.
Analgesia: Targeting Pain Pathways
The incorporation of this compound into venom-derived peptides has led to the development of potent and selective analgesics. By replacing cysteine with this compound in α-conotoxin RgIA, researchers created an analog with significantly increased potency on the human α9α10 nicotinic acetylcholine receptor, a promising target for non-opioid based pain treatment.[3]
IV. Conclusion and Future Directions
The field of this compound derivatives is undergoing a significant transformation. While its role as a life-saving chelator in Wilson's disease is undisputed, the scientific community is now uncovering a far more intricate and diverse pharmacological profile. The ability to synthesize a wide range of derivatives with tailored properties, coupled with a deeper understanding of their multifaceted mechanisms of action, is paving the way for novel therapeutic strategies in oncology, neurodegenerative diseases, and pain management.
For drug development professionals, the key takeaway is the immense potential for repurposing and refining this classic molecule. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematically exploring how modifications to the this compound scaffold impact efficacy and safety.
-
Targeted Delivery Systems: Developing advanced formulations, such as the use of metal-organic frameworks, to enhance tissue-specific delivery and minimize off-target effects.
-
Combination Therapies: Investigating the synergistic effects of this compound derivatives with existing therapeutic agents.
As we continue to unravel the complexities of these fascinating molecules, it is clear that this compound and its derivatives are poised to make significant contributions to medicine for years to come.
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Kroll, C. A., et al. (2017). Animal Models of Wilson Disease. Journal of Neurochemistry, 146(4), 356-373.
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Lui, G. Y., et al. (2012). D-Penicillamine targets metastatic melanoma cells with induction of the unfolded protein response (UPR) and Noxa (PMAIP1)-dependent mitochondrial apoptosis. Apoptosis, 17(10), 1079-1094.
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This compound Revisited: Historic Overview and Review of the Clinical Uses and Cutaneous Adverse Effects. (2020). Dermatology and Therapy, 10(6), 1237-1251.
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Spitz, D. R., et al. (2017). D-penicillamine Combined With Inhibitors of Hydroperoxide Metabolism Enhances Lung and Breast Cancer Cell Responses to Radiation and Carboplatin via H2O2-mediated Oxidative Stress. Free Radical Biology and Medicine, 108, 382-392.
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Sun, X., et al. (2022). D-Penicillamine Reveals the Amelioration of Seizure-Induced Neuronal Injury via Inhibiting Aqp11-Dependent Ferroptosis. Antioxidants, 11(8), 1602.
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Sun, X., et al. (2017). D-penicillamine combined with inhibitors of hydroperoxide metabolism enhances lung and breast cancer cell responses to radiation and carboplatin via H2O2-mediated oxidative stress. Free Radical Biology and Medicine, 108, 382-392.
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Varghese, J. F., et al. (2022). D-Penicillamine/Dihydroquercetin Dual-Loaded Metal–Organic Framework as a Microenvironment Copper Regulator for Enhancing the Therapeutic Efficacy of Polyphenolic Antioxidant in Alzheimer's Disease. International Journal of Molecular Sciences, 23(19), 11849.
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Zappia, V., & Cacciapuoti, G. (2021). D-Penicillamine: The State of the Art in Humans and in Dogs from a Pharmacological and Regulatory Perspective. Animals, 11(9), 2530.
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Zhang, Y., et al. (2022). D-Penicillamine Reveals the Amelioration of Seizure-Induced Neuronal Injury via Inhibiting Aqp11-Dependent Ferroptosis. Antioxidants, 11(8), 1602.
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Zhang, Y., et al. (2021). Selective this compound Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism. Journal of Medicinal Chemistry, 64(14), 10436-10446.
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Insights into the Antibacterial Mechanism of Action of Chelating Agents by Selective Deprivation of Iron, Manganese, and Zinc. (n.d.). National Institutes of Health.
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D-Penicillamine prolongs survival and lessens copper-induced toxicity in Drosophila melanogaster. (n.d.). National Institutes of Health.
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In vitro and in vivo studies on chelation of manganese. (2000). PubMed.
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An In-depth Technical Guide to the In Vitro Effects of Penicillamine on Cell Lines
This guide provides a comprehensive exploration of the multifaceted in vitro effects of penicillamine on various cell lines. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of this compound action, offering both foundational knowledge and detailed experimental protocols to empower your research. We will move beyond simple procedural lists to explain the causal relationships behind experimental choices, ensuring a thorough and practical understanding of how to investigate this intriguing compound in a laboratory setting.
Section 1: Introduction to this compound - A Molecule of Dichotomous Actions
D-penicillamine, a sulfhydryl-containing amino acid, is a fascinating molecule with a rich history of clinical use, primarily as a chelating agent in Wilson's disease.[1][2] However, its utility is not confined to copper metabolism. In vitro studies have revealed a spectrum of biological activities, ranging from the modulation of collagen synthesis to the induction of apoptosis in cancer cells.[3][4][5][6] The pharmacological actions of this compound are largely attributable to its capacity to chelate metal ions, participate in oxidation-reduction reactions, engage in sulfhydryl-disulfide interchange, and undergo nucleophilic addition.[7] This guide will dissect these actions at the cellular level, providing a framework for understanding and predicting its effects in various experimental systems. A critical aspect of its mechanism, particularly in the context of cancer therapy and immunomodulation, is its interaction with copper ions, which can lead to the generation of cytotoxic reactive oxygen species (ROS).[8][9][10][11]
Section 2: Core Mechanisms of this compound Action in Cell Culture
The diverse effects of this compound on cell lines can be primarily attributed to a few core mechanisms. Understanding these is crucial for designing and interpreting in vitro experiments.
Copper Chelation and Pro-oxidant Effects
While seemingly paradoxical for a compound sometimes noted for its antioxidant properties, a key mechanism of this compound's cytotoxicity, especially in cancer cell lines, is its pro-oxidant activity mediated by copper chelation.[8][9] this compound reduces Cu(II) to Cu(I), a reaction that in the presence of oxygen, catalyzes the formation of hydrogen peroxide (H₂O₂).[8][10][11] This accumulation of H₂O₂ induces significant oxidative stress, leading to cellular damage and apoptosis.[8][10][12] This effect is particularly pronounced in cancer cells, which often have elevated intracellular copper levels.[8][11]
The following diagram illustrates the proposed mechanism of copper-dependent cytotoxicity:
Caption: Copper-dependent ROS generation by this compound.
Inhibition of Collagen Synthesis and Cross-Linking
This compound has a well-documented inhibitory effect on collagen metabolism.[3][4][6] This occurs through two primary mechanisms:
-
Inhibition of Collagen Synthesis: At lower concentrations, D-penicillamine has been shown to decrease the biosynthesis of both type I and type III collagens in fibroblast cell cultures.[3] High concentrations can exert a more general toxic effect, non-specifically inhibiting protein synthesis.[3]
-
Inhibition of Collagen Cross-Linking: this compound interferes with the formation of stable collagen cross-links by forming a thiazolidine ring with lysyl-derived aldehydes, which are crucial intermediates in this process.[1][13] This results in more soluble, less stable collagen.
These properties are particularly relevant when studying this compound in the context of fibrotic diseases and wound healing.
Immunomodulatory Effects
The immunomodulatory actions of this compound are complex and can be both suppressive and stimulatory depending on the context. In vitro studies have shown that this compound can:
-
Inhibit T-lymphocyte proliferation: This effect is often dependent on the presence of copper or ceruloplasmin and is mediated by the generation of hydrogen peroxide.[14][15][16] Monocytes can protect T-cells from this inhibitory effect.[14][15]
-
Suppress immunoglobulin synthesis: this compound can inhibit T-dependent polyclonal activation of B lymphocytes, with helper T cells being the primary target.[17]
-
Modulate lymphocyte activation: At low concentrations, this compound can enhance concanavalin A-induced blastogenesis of spleen cells, while higher concentrations are inhibitory.[18]
The following workflow outlines a general approach to studying the immunomodulatory effects of this compound:
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An In-Depth Technical Guide to the Antioxidant Properties of Penicillamine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Penicillamine, a sulfhydryl-containing amino acid and a metabolite of penicillin, is a clinically established chelating agent primarily used in the management of Wilson's disease.[1][2][3] Beyond its well-documented role in copper mobilization, this compound possesses a complex and multifaceted antioxidant profile. This guide provides a technical exploration of the antioxidant properties of this compound, detailing its dual mechanisms of action, validated experimental protocols for its assessment, and critical considerations for its application in research and drug development. We delve into its capacity for direct radical scavenging and its indirect antioxidant effects mediated by metal ion chelation, while also addressing its potential to exhibit pro-oxidant activity under specific biochemical conditions.
Introduction: this compound Beyond Chelation
D-penicillamine (DPA), the clinically utilized isomer, is structurally analogous to the amino acid cysteine.[4] Its therapeutic efficacy has long been attributed to the nucleophilic thiol (-SH) group, which avidly chelates divalent metals such as copper, lead, mercury, and iron.[4] This action is the cornerstone of its use in Wilson's disease, a genetic disorder causing toxic copper accumulation.[1][3] However, the same structural features that confer its chelating ability also endow it with significant, albeit complex, antioxidant capabilities.
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a key pathogenic factor in numerous diseases. This compound's ability to modulate oxidative stress is therefore of considerable interest, not only for understanding its existing therapeutic roles but also for exploring new potential applications in conditions ranging from neurodegenerative diseases to inflammatory disorders.[4][5]
This guide will systematically dissect the antioxidant chemistry of this compound, provide actionable experimental workflows, and discuss the critical nuances that researchers and drug developers must consider.
Mechanisms of Antioxidant Action
This compound exerts its antioxidant effects through two primary, interconnected pathways: direct scavenging of free radicals and indirect prevention of radical formation via metal ion chelation.
Direct Radical Scavenging
The thiol group of this compound can directly donate a hydrogen atom to neutralize highly reactive free radicals. This is particularly effective against the hydroxyl radical (•OH), one of the most damaging ROS in biological systems.[6][7]
-
Reaction: DPA-SH + •OH → DPA-S• + H₂O
The resulting thiyl radical (DPA-S•) is significantly less reactive than the hydroxyl radical. However, the fate of this thiyl radical is a critical determinant of the overall antioxidant versus pro-oxidant outcome. It can be further oxidized or can react with another this compound molecule, which under certain conditions, can lead to the generation of other reactive species.[6][7] Studies have shown that this compound can effectively trap •OH radicals generated by systems like ascorbate plus Cu(II) ions, initially inhibiting macromolecular degradation.[6][7] In vitro experiments have demonstrated that this compound can decrease ROS levels induced by agents like hydrogen peroxide (H₂O₂), preserving mitochondrial membrane potential and ATP levels in human spermatozoa.[8]
Indirect Antioxidant Action via Metal Chelation
Transition metals, particularly copper (Cu²⁺) and iron (Fe²⁺), are potent catalysts of ROS production through Fenton and Haber-Weiss reactions.
-
Fenton Reaction: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
By chelating these pro-oxidant metal ions, this compound prevents them from participating in these damaging reactions.[9] The formation of a stable this compound-copper complex inhibits the metal's redox cycling, thereby suppressing the generation of hydroxyl radicals.[10] This mechanism is fundamental to its therapeutic effect in Wilson's disease, where excess copper drives significant oxidative stress.[1][11] Recent research suggests this chelation effect can mitigate doxorubicin-induced cardiomyopathy by suppressing a form of copper-dependent cell death known as cuproptosis.[9]
The following diagram illustrates this dual-mechanism pathway.
Caption: Dual antioxidant mechanisms of this compound.
The Pro-Oxidant Paradox
A critical consideration for drug development is the potential for this compound to exhibit pro-oxidant activity. This dual behavior is context-dependent, influenced by the local biochemical environment, particularly the presence of metal ions and other redox-active species.
-
Mechanism: The thiyl radical (DPA-S•) formed during scavenging can, under certain conditions, react with other molecules to generate new radical species.[6][7] For instance, it can react with molecular oxygen to produce superoxide radicals (O₂•⁻), initiating a new oxidative chain reaction.[6][7]
-
Clinical Relevance: In the initial treatment phase for Wilson's disease, some patients experience a paradoxical neurological worsening.[1][11] This is hypothesized to be caused by the rapid mobilization of copper from tissues by this compound, leading to a transient increase in "free" redox-active copper in the serum and brain before it can be excreted.[1][11][12] This surge in free copper can enhance oxidative stress, leading to increased lipid peroxidation (measured by malondialdehyde, MDA) and depletion of endogenous antioxidants like glutathione (GSH).[1][11][12]
This duality underscores the importance of careful dose management and monitoring in clinical applications and highlights the need for robust preclinical models to assess the net redox effect of this compound derivatives.
Experimental Validation: Protocols & Methodologies
Assessing the antioxidant properties of this compound requires a multi-tiered approach, from simple chemical assays to complex cell-based models.
In Vitro Chemical Assays
These assays provide a baseline measure of radical scavenging capacity in a controlled, cell-free environment. Common methods include the DPPH and ABTS assays.[13][14]
Table 1: Comparative Quantitative Data from Chemical Assays
| Assay | Target Radical | Typical Solvent | This compound Activity Metric | Reference |
|---|---|---|---|---|
| DPPH | 1,1-diphenyl-2-picrylhydrazyl (Stable Radical) | Methanol/Ethanol | IC₅₀ (concentration for 50% inhibition) | [13] |
| ABTS | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (Cation Radical) | Aqueous Buffer | IC₅₀ or TEAC (Trolox Equivalent Antioxidant Capacity) |[13] |
Causality Note: The choice between DPPH and ABTS can be significant. The ABTS assay is applicable to both hydrophilic and lipophilic antioxidants, whereas the DPPH assay is typically limited to organic media.[15] Given this compound's aqueous solubility, the ABTS assay is often more biologically relevant.
Protocol 1: ABTS Radical Scavenging Assay
This protocol is a self-validating system as it includes a known standard (Trolox) for comparison, allowing for normalization of results across experiments.
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution in water.
-
Prepare a 2.45 mM potassium persulfate stock solution in water.
-
To generate the ABTS radical cation (ABTS•⁺), mix the two stock solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
Prior to use, dilute the ABTS•⁺ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.
-
-
Sample Preparation:
-
Prepare a stock solution of D-penicillamine in the same buffer.
-
Create a series of dilutions from the stock solution.
-
Prepare a similar dilution series for Trolox (a water-soluble vitamin E analog) to serve as a positive control and standard.
-
-
Reaction & Measurement:
-
Add 10 µL of each this compound dilution (or Trolox standard) to 1.0 mL of the diluted ABTS•⁺ solution.
-
Mix thoroughly and incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm against a buffer blank.
-
-
Calculation:
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % inhibition against the concentration of this compound and determine the IC₅₀ value (the concentration required to scavenge 50% of the ABTS radicals).
-
Cellular Antioxidant Activity (CAA) Assays
Cell-based assays provide a more biologically relevant context by accounting for cellular uptake, metabolism, and localization.[16]
Protocol 2: Cellular ROS Measurement using DCFH-DA
This protocol validates the biological effect of the compound by measuring its ability to counteract an induced oxidative stressor within a living cell.
-
Cell Culture:
-
Plate a suitable cell line (e.g., HT22 hippocampal neurons, HepG2 hepatocytes) in a 96-well black, clear-bottom plate and grow to ~90% confluency.
-
-
Probe Loading:
-
Remove the culture medium and wash the cells with warm PBS.
-
Load the cells with 2',7'-Dichlorofluorescin diacetate (DCFH-DA) solution (typically 10-20 µM in serum-free media) for 30-45 minutes at 37°C. DCFH-DA is non-fluorescent until it is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent DCF.
-
-
Treatment:
-
Wash the cells again with PBS to remove excess probe.
-
Add media containing various concentrations of D-penicillamine and incubate for a desired pre-treatment time (e.g., 1-2 hours). Include a vehicle control (media only).
-
-
Induction of Oxidative Stress:
-
Introduce an oxidative stressor. A common choice is H₂O₂ (e.g., 100-500 µM) or a pro-oxidant metal like Cu²⁺.
-
-
Measurement:
-
Immediately measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of ~485 nm and ~535 nm, respectively. Read kinetically over 1-2 hours.
-
-
Analysis:
-
Calculate the rate of fluorescence increase or the endpoint fluorescence. Compare the values from this compound-treated cells to the control cells (stressor only) to determine the percentage reduction in intracellular ROS.
-
Experimental Workflow Visualization
The following diagram outlines a logical workflow for a comprehensive investigation of this compound's antioxidant properties.
Caption: A tiered experimental workflow for antioxidant evaluation.
Implications for Drug Development
The dual antioxidant and pro-oxidant nature of this compound presents both challenges and opportunities for drug development professionals.
-
Structure-Activity Relationship (SAR) Studies: The thiol group is essential but also a source of potential toxicity. Medicinal chemistry efforts could focus on modifying the this compound scaffold to enhance its radical scavenging capacity or metal chelation selectivity while minimizing the stability of the resulting thiyl radical to prevent pro-oxidant effects.
-
Targeted Delivery: In diseases characterized by localized metal dyshomeostasis and oxidative stress (e.g., Alzheimer's, Parkinson's), developing this compound derivatives that can cross the blood-brain barrier and accumulate at pathological sites could be a promising strategy.[4]
-
Combination Therapies: Co-administration of this compound with other antioxidants, such as Vitamin E or Vitamin C, may create a synergistic effect.[5] This approach could help regenerate this compound from its thiyl radical state or provide broader protection against different types of ROS, potentially mitigating the risk of pro-oxidant activity.[5]
Conclusion
This compound is more than a simple chelating agent; it is a complex redox-active molecule with significant antioxidant properties. Its ability to both directly scavenge free radicals and indirectly prevent their formation by chelating pro-oxidant metals makes it a compelling subject for research. However, its potential to act as a pro-oxidant, particularly in the context of rapid metal mobilization, is a critical factor that must be carefully managed and investigated. For researchers and drug developers, a thorough understanding of these mechanisms, coupled with a rigorous, multi-tiered experimental approach, is essential to fully harness the therapeutic potential of this compound and its future derivatives in combating diseases rooted in oxidative stress.
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Li, Y., et al. (2024). D-Penicillamine/Dihydroquercetin Dual-Loaded Metal–Organic Framework as a Microenvironment Copper Regulator for Enhancing the Therapeutic Efficacy of Polyphenolic Antioxidant in Alzheimer's Disease. MDPI. [Link]
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Al-Malky, H. S., et al. (2025). Copper Chelation by this compound Protects Against Doxorubicin-Induced Cardiomyopathy by Suppressing FDX1-Mediated Cuproptosis. Biomolecules, 15(9), 1320. [Link]
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Moretti, E., et al. (2020). Antioxidant effects of this compound against in vitro-induced oxidative stress in human spermatozoa. Andrologia, 52(5), e13553. [Link]
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Skalicka-Woźniak, K., et al. (2014). Treatment with d-penicillamine or zinc sulphate affects copper metabolism and improves but not normalizes antioxidant capacity parameters in Wilson disease. Journal of trace elements in medicine and biology, 28(2), 190-5. [Link]
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Kalita, J., et al. (2020). Adjunctive Antioxidant Therapy in Neurologic Wilson's Disease Improves the Outcomes. Canadian journal of neurological sciences, 47(1), 70-76. [Link]
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Abella, A., et al. (1990). Effects of D-penicillamine treatment on antioxidant enzymes in rheumatoid arthritis. British Journal of Rheumatology, 29(5), 397-8. [Link]
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Bobo-García, J., et al. (2015). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI. [Link]
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Saetre, R., & Rabenstein, D. L. (1981). An overview of assay methods for D-penicillamine. The Journal of rheumatology. Supplement, 7, 28-34. [Link]
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Binderup, L., & Arrigoni-Martelli, E. (1979). Immunological effects of D-penicillamine during experimental induced inflammation in rats. Agents and actions, 9(3), 262-8. [Link]
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Methodological & Application
Application Notes and Protocol for the Use of D-Penicillamine in Fibroblast Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Employing D-Penicillamine in Fibroblast Studies
Fibroblasts are the primary architects of the extracellular matrix (ECM), playing a pivotal role in tissue homeostasis and wound healing. However, their dysregulation is a hallmark of fibrotic diseases, characterized by excessive collagen deposition. D-penicillamine, a disease-modifying antirheumatic drug (DMARD), has been a subject of interest in fibrosis research due to its modulatory effects on collagen metabolism.[1][2][3] This document provides a comprehensive guide to the application of D-penicillamine in fibroblast cell culture, elucidating its mechanisms of action and offering a detailed protocol for its use in in vitro studies.
D-penicillamine's primary mechanisms of action in the context of fibroblast biology are twofold: interference with collagen cross-linking and chelation of copper ions.[4][5] By inhibiting the formation of stable collagen cross-links, D-penicillamine leads to an increase in soluble collagen that is more susceptible to degradation, thereby potentially reducing the accumulation of fibrotic tissue.[4] Furthermore, its copper-chelating properties are intrinsically linked to its effects on fibroblasts. In the presence of copper, D-penicillamine can lead to the production of hydrogen peroxide (H₂O₂), which can inhibit fibroblast proliferation and modulate cellular processes.[6][7][8][9] Understanding these mechanisms is crucial for designing and interpreting experiments aimed at investigating the anti-fibrotic potential of D-penicillamine.
Mechanism of Action of D-Penicillamine on Fibroblasts
The following diagram illustrates the key pathways through which D-penicillamine exerts its effects on fibroblast function.
Caption: Mechanism of D-Penicillamine on Fibroblasts
Recommended D-Penicillamine Concentrations for Fibroblast Culture
The optimal concentration of D-penicillamine can vary depending on the specific fibroblast type and the experimental endpoint. The following table provides a summary of concentrations reported in the literature for various applications. It is imperative to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
| Application | Cell Type | Concentration Range | Expected Effect | Reference(s) |
| Inhibition of Collagen Synthesis | Human Skin Fibroblasts | 100 µmol/L | Decreased biosynthesis of type I and type III collagens. | [10] |
| Inhibition of Proliferation | Human Fibroblasts | 60 µM (in the presence of 4 µM CuSO₄) | Significant inhibition of DNA synthesis. | [6] |
| General Anti-proliferative Effects | Conjunctival Fibroblasts | High concentrations required for significant inhibition. | Inhibition of cell division. | [11] |
| Cytotoxicity Studies | Rabbit Articular Chondrocytes | 10⁻³ M (in the presence of 10⁻⁴ M CuSO₄) | Marked increase in growth inhibition. | [12] |
| Cell Cycle Arrest | Rabbit Articular Chondrocytes | 5 x 10⁻⁴ M to 7.5 x 10⁻³ M | Arrest in the G0/1 phase of the cell cycle. | [13] |
Detailed Protocol for Treating Fibroblasts with D-Penicillamine
This protocol provides a general framework for treating cultured fibroblasts with D-penicillamine. Specific parameters should be optimized for your experimental system.
Materials
-
Human dermal fibroblasts (or other fibroblast cell line of interest)
-
Fibroblast Growth Medium (e.g., DMEM supplemented with 10% FBS, 2mM L-glutamine, and antibiotics)[14][15]
-
D-Penicillamine (Sigma-Aldrich, Cat. No. P4875 or equivalent)
-
Copper (II) Sulfate (CuSO₄) (optional, depending on experimental design)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.05%)
-
Cell culture flasks or plates
-
Sterile conical tubes
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO₂)
-
Biosafety cabinet
Experimental Workflow
Caption: Experimental workflow for D-penicillamine treatment.
Step-by-Step Methodology
-
Cell Seeding:
-
Culture fibroblasts according to standard protocols.[16][17][18]
-
When cells reach 70-80% confluency, detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 100 x g for 5 minutes.[16]
-
Resuspend the cell pellet in fresh Fibroblast Growth Medium and perform a cell count.
-
Seed the cells into appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a predetermined density (e.g., 1-2 x 10⁶ cells/25 cm²).[16]
-
Incubate the cells for 24 hours at 37°C and 5% CO₂ to allow for attachment.
-
-
Preparation of D-Penicillamine Working Solutions:
-
Prepare a stock solution of D-penicillamine in sterile PBS or cell culture medium. The solvent should be chosen based on the manufacturer's recommendations and the experimental requirements.
-
On the day of the experiment, prepare fresh working solutions of D-penicillamine by diluting the stock solution in serum-free or low-serum medium. The use of low-serum medium is recommended to minimize potential interactions between D-penicillamine and serum components.
-
If investigating the role of copper, prepare a stock solution of CuSO₄ and dilute it to the desired final concentration in the treatment medium. A common concentration used in conjunction with D-penicillamine is 4 µM.[6]
-
-
Treatment of Fibroblasts:
-
After the 24-hour incubation period, carefully aspirate the culture medium from the cells.
-
Gently wash the cells once with sterile PBS.
-
Add the prepared treatment medium containing the desired concentrations of D-penicillamine (and CuSO₄, if applicable) to the respective wells. Include appropriate controls:
-
Vehicle control (medium without D-penicillamine or CuSO₄)
-
D-penicillamine only
-
CuSO₄ only (if applicable)
-
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours). The duration of treatment should be optimized based on the specific research question.
-
-
Downstream Analysis:
-
Following the treatment period, the cells and/or conditioned medium can be harvested for various downstream analyses, including:
-
Cell Proliferation/Viability Assays: MTT, WST-1, or BrdU incorporation assays can be used to assess the effect of D-penicillamine on fibroblast proliferation.
-
Collagen Quantification: The amount of soluble and insoluble collagen in the cell layer and conditioned medium can be quantified using assays such as the Sirius Red collagen assay.
-
Gene Expression Analysis: Quantitative PCR (qPCR) can be performed to analyze the expression of genes involved in ECM synthesis and remodeling (e.g., COL1A1, COL3A1, MMPs, TIMPs).
-
Protein Analysis: Western blotting can be used to determine the protein levels of key ECM components and signaling molecules.
-
-
Troubleshooting and Considerations
-
Toxicity: High concentrations of D-penicillamine (e.g., 10 mmol/l) can be toxic to fibroblasts, leading to growth inhibition and non-specific effects on protein synthesis.[10] It is crucial to perform a dose-response curve to identify a concentration that is effective without causing excessive cell death.
-
Copper Co-treatment: The effects of D-penicillamine on fibroblast proliferation can be significantly enhanced in the presence of copper sulfate.[6] This is attributed to the generation of hydrogen peroxide.[6][7] When designing experiments, consider whether the inclusion of copper is relevant to the research question. The addition of catalase can be used as a control to confirm the involvement of H₂O₂.[6]
-
Serum Effects: Serum proteins can neutralize the effects of D-penicillamine.[19] Therefore, performing experiments in serum-free or low-serum conditions may be necessary to observe a significant effect.
-
Cell Line Variability: Different fibroblast cell lines may exhibit varying sensitivities to D-penicillamine. It is essential to validate the protocol and optimal concentrations for each specific cell line used.
By following this detailed protocol and considering the underlying scientific principles, researchers can effectively utilize D-penicillamine as a tool to investigate the mechanisms of fibrosis and explore potential anti-fibrotic therapeutic strategies in a controlled in vitro setting.
References
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Bolognani, L., et al. (1985). Effects of D-penicillamine on collagen biosynthesis by fibroblast cell cultures. Clinical and Experimental Pharmacology and Physiology, 12(6), 549-555. [Link]
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Matsubara, T., & Ziff, M. (1987). Suppression of human fibroblast proliferation by D-penicillamine and copper sulfate in vitro. The Journal of Clinical Investigation, 79(4), 1165-1172. [Link]
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Wong, V. G., & Pineda, R. (1987). The effects of D-penicillamine and daunorubicin on conjunctival fibroblast proliferation and collagen synthesis. Ophthalmic Surgery, 18(7), 518-522. [Link]
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Creative Bioarray. (n.d.). Fibroblast Cell Culture Protocol. [Link]
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protocols.io. (2019). Primary Human Fibroblast Cell Culture. [Link]
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Gupte, A., & Mumper, R. J. (2007). Copper chelation by D-penicillamine generates reactive oxygen species that are cytotoxic to human leukemia and breast cancer cells. Free Radical Biology and Medicine, 43(9), 1271-1278. [Link]
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ENCODE. (2010). Fibroblast culture conditions. [Link]
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Schorn, D., et al. (1979). Skin collagen biosynthesis in patients with rheumatoid arthritis treated with D-penicillamine. Scandinavian Journal of Rheumatology, 8(2), 124-128. [Link]
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protocols.io. (2023). Human primary fibroblast culture. [Link]
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Selman, M., & Pardo, A. (1986). D-penicillamine in the therapy of fibrotic lung diseases. International Journal of Clinical Pharmacology, Therapy, and Toxicology, 24(1), 16-17. [Link]
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Junge, U., et al. (1974). [Inhibition of fibroblast cultures by D-penicillamine (author's transl)]. Klinische Wochenschrift, 52(16), 794-796. [Link]
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Nimni, M. E., & Bavetta, L. A. (1965). Collagen defect induced by penicillamine. Science, 150(3698), 905-907. [Link]
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Gupte, A. (2005). An investigation into copper catalyzed D-penicillamine oxidation and subsequent hydrogen peroxide generation. University of Kentucky Doctoral Dissertations. [Link]
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Gupte, A., & Mumper, R. J. (2005). An investigation into copper catalyzed D-penicillamine oxidation and subsequent hydrogen peroxide generation. Journal of Pharmaceutical Sciences, 94(8), 1735-1745. [Link]
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Cegla, U. H. (1980). [Treatment of diffuse lung fibrosis with D-penicillamine]. Zeitschrift für Erkrankungen der Atmungsorgane, 154(2), 197-208. [Link]
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Stanulla, H., & Stanulla, M. (1979). This compound in the Treatment of Pulmonary Fibrosis. Agents and Actions Supplements, 5, 139-148. [Link]
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Karkaji, E., et al. (2017). Chemosensitivity of U251 Cells to the Co-treatment of D-Penicillamine and Copper: Possible Implications on Wilson Disease Patients. Frontiers in Cellular Neuroscience, 11, 12. [Link]
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Nimni, M. E. (1965). Collagen defect induced by this compound. Science, 150(3698), 905-907. [Link]
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Socha, P., et al. (2010). Effect of D-penicillamine on liver fibrosis and inflammation in Wilson disease. Journal of Pediatric Gastroenterology and Nutrition, 50(1), 86-90. [Link]
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Sznol, M., & Ohnuma, T. (1990). In vitro and in vivo interactions of D-penicillamine with tumors. Cancer Research, 50(17), 5483-5487. [Link]
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Gupte, A., et al. (2008). Enhanced intracellular delivery of the reactive oxygen species (ROS)-generating copper chelator D-penicillamine via a novel gelatin--D-penicillamine conjugate. Bioconjugate Chemistry, 19(7), 1382-1388. [Link]
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Socha, P., et al. (2010). Effect of D-Penicillamine on Liver Fibrosis and Inflammation in Wilson Disease. Journal of Pediatric Gastroenterology and Nutrition, 50(1), 86-90. [Link]
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Friteau, L., et al. (1988). Differential effect of D-penicillamine on the cell kinetic parameters of various normal and transformed cellular types. Journal of Cellular Physiology, 136(3), 514-518. [Link]
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Camus, J. P., et al. (1983). [D-penicillamine: mechanism of cellular action and induced autoimmune diseases]. Annales de Medecine Interne, 134(3), 229-234. [Link]
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Tisman, G., & Herbert, V. (1973). Inhibition by this compound of DNA and Protein Synthesis by Human Bone Marrow 1. The Journal of Clinical Investigation, 52(6), 1410-1414. [Link]
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Jaffe, I. A. (2025). This compound. In StatPearls. StatPearls Publishing. [Link]
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Clain, E., et al. (1988). Cytotoxicity of D-penicillamine in association with several heavy metals against cultured rabbit articular chondrocytes. Cytotechnology, 1(2), 139-144. [Link]
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Klein, D., et al. (2000). Dissolution of copper-rich granules in hepatic lysosomes by D-penicillamine prevents the development of fulminant hepatitis in Long-Evans cinnamon rats. Journal of Hepatology, 32(2), 193-201. [Link]
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Liu, J., et al. (2012). This compound for Wilson's disease. Cochrane Database of Systematic Reviews, (8), CD009779. [Link]
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Cohen, S. D., et al. (2012). D-penicillamine-induced autoimmunity: relationship to macrophage activation. Journal of Immunotoxicology, 9(1), 51-60. [Link]
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Nakashima, Y., et al. (2002). D-penicillamine cooperates with copper sulfate to enhance the surface expression of functional Fas antigen in rheumatoid synovial fibroblasts via the generation of hydrogen peroxide. Clinical and Experimental Rheumatology, 20(4), 469-476. [Link]
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Giorgi, M., et al. (2021). D-Penicillamine: The State of the Art in Humans and in Dogs from a Pharmacological and Regulatory Perspective. Animals, 11(8), 2397. [Link]
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NHS Dorset. (2025). SHARED CARE PROTOCOL FOR THE USE OF this compound FOR PATIENTS WITHIN ADULT SERVICES. [Link]
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Drugs.com. (2025). This compound Capsules: Package Insert / Prescribing Info. [Link]
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Nelson, A. M., et al. (2015). Effects of extracellular matrix analogues on primary human fibroblast behavior. Journal of Materials Chemistry B, 3(38), 7603-7612. [Link]
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Shami, A., et al. (2022). Endogenous Modulation of Extracellular Matrix Collagen during Scar Formation after Myocardial Infarction. International Journal of Molecular Sciences, 23(21), 13329. [Link]
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Frangogiannis, N. G. (2012). Fibroblast–Extracellular Matrix Interactions in Tissue Fibrosis. Journal of Thoracic and Cardiovascular Surgery, 144(5), 1251-1256. [Link]
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Application Note: Quantitative Analysis of D-Penicillamine in Biological Matrices
Abstract
This document provides a comprehensive guide for the quantitative analysis of D-penicillamine in biological samples such as plasma, serum, and urine. D-penicillamine, a chelating agent and disease-modifying antirheumatic drug (DMARD), requires careful therapeutic drug monitoring (TDM) to ensure efficacy and minimize toxicity.[1][2][3] This guide details robust methodologies using High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). We delve into the critical aspects of sample collection, pre-analytical stabilization, sample preparation, and method validation in accordance with regulatory standards.[4][5] The protocols and insights provided herein are intended for researchers, clinical scientists, and drug development professionals to establish reliable and reproducible bioanalytical assays for D-penicillamine.
Introduction: The Analytical Challenge of D-Penicillamine
D-penicillamine is a unique pharmaceutical agent used in the treatment of Wilson's disease, cystinuria, and severe rheumatoid arthritis.[2][6] Its therapeutic action relies on its free sulfhydryl (-SH) group, which chelates excess copper or complexes with cystine. However, this same reactive thiol group presents significant bioanalytical challenges:
-
Instability: The sulfhydryl group is highly susceptible to oxidation, leading to the formation of penicillamine disulfide (a dimer) or mixed disulfides with endogenous thiols like cysteine.[7][8] This rapid in-vitro and in-vivo conversion complicates the accurate measurement of the pharmacologically active monomeric form.[7][9]
-
Lack of a Strong Chromophore: D-penicillamine does not possess a native chromophore that absorbs strongly in the UV-Visible range, making direct HPLC-UV detection difficult and insensitive.[8]
-
Multiple Forms in Circulation: In biological matrices, this compound exists as a free thiol, various disulfides, and protein-bound forms.[8][10] A comprehensive analysis may require measuring the "total" drug concentration after a reduction step, or selectively measuring the free form.
Effective therapeutic monitoring requires analytical methods that can overcome these hurdles to provide accurate and precise quantification. This note will focus on two primary, validated approaches: HPLC with pre-column derivatization and the highly specific LC-MS/MS method.
Pre-Analytical Considerations and Sample Preparation
The reliability of any quantitative result begins with meticulous sample handling. Given the instability of thiols, this step is paramount for D-penicillamine analysis.
2.1. Sample Collection and Stabilization
-
Matrix: Plasma (collected in EDTA or citrate tubes) or serum is typically used. Urine is also a key matrix, especially for monitoring patients with Wilson's disease or cystinuria.[1][11][12]
-
Stabilization Strategy: To prevent ex-vivo oxidation, samples should be processed immediately upon collection. This involves separating plasma/serum from blood cells by centrifugation at 4°C. The resulting supernatant should be immediately acidified or treated with a reducing agent if total this compound is the target. For many applications, immediate freezing at -70°C or lower is critical.[13]
2.2. Protocol: Protein Precipitation for Sample Clean-up
Protein precipitation is a straightforward and effective method for removing the bulk of proteins from plasma or serum samples prior to analysis.
Objective: To release protein-bound drug and remove interfering macromolecules.
Materials:
-
Perchloric Acid (PCA), 10% (v/v)
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Vortex mixer
-
Refrigerated microcentrifuge (4°C)
Procedure:
-
Pipette 200 µL of thawed plasma/serum sample, calibrator, or quality control (QC) sample into a clean microcentrifuge tube.
-
Add 400 µL of ice-cold Acetonitrile (or 200 µL of 10% PCA[14]) to the tube. The organic solvent serves to precipitate the proteins.
-
Vortex the mixture vigorously for 30 seconds to ensure complete mixing and protein denaturation.
-
Incubate the samples on ice for 10 minutes to facilitate complete protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully aspirate the clear supernatant and transfer it to a clean autosampler vial for injection or further processing (e.g., derivatization).
Causality: The addition of a strong acid like PCA or an organic solvent like ACN disrupts the hydration shell around proteins, causing them to unfold, aggregate, and precipitate out of solution. This process also releases small molecules like D-penicillamine that may have been non-covalently bound, making them available for analysis.
Method 1: HPLC with Pre-Column Derivatization and UV Detection
This method introduces a chromophore to the D-penicillamine molecule, enabling sensitive detection by UV-Vis spectrophotometry. Derivatization with a thiol-reactive agent is a common and robust strategy.[8]
3.1. Principle and Rationale
The free sulfhydryl group of D-penicillamine reacts with a derivatizing agent to form a stable adduct that possesses a high molar absorptivity at a specific wavelength. A widely used reagent is 5,5′-dithiobis(2-nitrobenzoic acid), also known as Ellman's reagent or DTNB.[14] This reaction is rapid, specific for thiols, and produces a product with strong absorbance, significantly enhancing detection sensitivity. Other reagents like N-(1-pyrenyl)maleimide (NPM) can be used to create highly fluorescent adducts for even greater sensitivity with a fluorescence detector.[2][15]
Workflow for HPLC-UV Analysis
Caption: Workflow from sample preparation to quantification for HPLC-UV analysis.
3.2. Detailed Protocol: HPLC-UV with DTNB Derivatization
Materials:
-
DTNB solution (10 mM in a suitable buffer, e.g., phosphate buffer pH 7.4)
-
HPLC system with UV-Vis detector, autosampler, and column oven
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[14]
Procedure:
-
Derivatization: To 100 µL of the supernatant from the protein precipitation step, add 20 µL of the DTNB derivatization reagent. Vortex and incubate at room temperature for 5 minutes.[14]
-
Chromatography:
-
Quantification: Construct a calibration curve using standards prepared in a blank matrix and subjected to the same sample preparation and derivatization process. Quantify unknown samples by interpolating their peak areas from the curve.
| Parameter | Condition | Rationale |
| Column | C18 (150 x 4.6 mm, 5 µm) | Standard reversed-phase chemistry provides good retention and separation for the derivatized analyte. |
| Mobile Phase | Methanol: 0.05 M Sodium Acetate (12:88) | The aqueous buffer controls the pH, ensuring consistent ionization state, while the organic modifier (methanol) elutes the analyte.[14] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and chromatographic efficiency.[14] |
| Detection | UV at 320 nm | This wavelength corresponds to the absorbance maximum of the DTNB-penicillamine adduct, ensuring maximal sensitivity.[14] |
| Temperature | 25°C | Maintaining a constant temperature ensures reproducible retention times and peak shapes.[14] |
Method 2: LC-MS/MS for High Sensitivity and Specificity
Liquid chromatography-tandem mass spectrometry is the gold standard for bioanalysis due to its exceptional sensitivity and specificity. It allows for direct measurement of D-penicillamine and its metabolites without the need for derivatization.
4.1. Principle and Rationale
LC-MS/MS combines the separation power of HPLC with the mass-based detection of a tandem mass spectrometer. The analyte is separated chromatographically, ionized (typically via Electrospray Ionization - ESI), and then selected in the first quadrupole (Q1) based on its specific mass-to-charge ratio (m/z). This parent ion is fragmented in a collision cell (Q2), and specific fragment ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and virtually eliminates matrix interferences, allowing for very low limits of quantification.[16]
A significant advantage is the ability to simultaneously monitor both the monomeric D-penicillamine and its disulfide dimer within the same analytical run, providing a complete picture of the drug's state in the sample.[7][9]
4.2. Detailed Protocol: LC-MS/MS
Procedure:
-
Sample Preparation: Protein precipitation as described in section 2.2 is typically sufficient.
-
Chromatography:
-
Column: A C18 or similar reversed-phase column is used.
-
Mobile Phase: Typically consists of water with a small amount of acid (e.g., 0.1% formic acid) as solvent A and an organic solvent like acetonitrile or methanol with 0.1% formic acid as solvent B. A gradient elution is used to separate the analyte from matrix components.
-
Flow Rate: Dependent on column dimensions, often in the 0.3-0.6 mL/min range.
-
-
Mass Spectrometry:
-
Ion Source: ESI operated in positive ion mode.
-
MRM Transitions: Specific parent-to-fragment ion transitions must be determined by infusing a pure standard of D-penicillamine and its dimer. An internal standard (ideally a stable isotope-labeled version of the analyte) should always be used.
-
| Parameter | Typical Setting | Rationale |
| Ionization Mode | ESI Positive | D-penicillamine contains an amine group that is readily protonated to form a positive ion [M+H]+. |
| Parent Ion (Q1) | m/z 150.1 (for this compound) | This is the mass-to-charge ratio of the protonated D-penicillamine molecule. |
| Fragment Ion (Q3) | e.g., m/z 104.1 | A characteristic fragment resulting from the collision-induced dissociation of the parent ion (e.g., loss of formic acid). |
| Internal Standard | D-penicillamine-d6 | A stable isotope-labeled internal standard co-elutes and experiences similar matrix effects, ensuring the most accurate quantification. |
Method Validation According to Regulatory Standards
For the data to be considered reliable for clinical or regulatory purposes, the chosen analytical method must be rigorously validated. The validation process demonstrates that the method is suitable for its intended purpose. Key parameters are defined by regulatory bodies like the U.S. Food and Drug Administration (FDA).[4][5]
Validation Parameters and Typical Acceptance Criteria:
| Parameter | Description | Typical Acceptance Criteria |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte in blank matrix samples. |
| Linearity & Range | The range of concentrations over which the method is accurate and precise. | A calibration curve with a correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy | The closeness of measured values to the true value. | Mean concentration at each QC level should be within ±15% of the nominal value. |
| Precision | The degree of scatter between a series of measurements. | Coefficient of variation (CV%) should not exceed 15% for QC samples (20% at the LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio > 10; accuracy within ±20%; precision ≤ 20% CV. |
| Stability | Analyte stability under various conditions (freeze-thaw, bench-top, long-term storage).[17] | Mean concentration of stability samples should be within ±15% of the nominal concentration of baseline samples. |
This validation framework ensures the trustworthiness and integrity of the generated data.[18]
Overall Bioanalytical Workflow
// Nodes A [label="1. Sample Collection\n(Plasma, Urine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="2. Sample Stabilization\n(e.g., Acidification, Freezing)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="3. Sample Preparation\n(Protein Precipitation)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Analytical Method Selection"]; E [label="HPLC-UV\n(with Derivatization)", fillcolor="#E6F4EA"]; F [label="LC-MS/MS\n(Direct Analysis)", fillcolor="#E8F0FE"]; G [label="5. Method Validation\n(Accuracy, Precision, Stability)", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="6. Sample Analysis & Quantification"]; I [label="7. Data Reporting & Review"];
// Edges A -> B -> C -> D; D -> E; D -> F; E -> G [style=dashed]; F -> G [style=dashed]; G -> H -> I; }
Caption: Summary of the complete bioanalytical process for D-penicillamine.
Conclusion
The quantitative analysis of D-penicillamine in biological matrices is achievable with high reliability, provided that careful attention is paid to pre-analytical sample handling and the selection of an appropriate analytical technique. For routine TDM where high sensitivity is not paramount, HPLC with UV detection after derivatization offers a cost-effective and robust solution. For research applications, pharmacokinetic studies, or when the highest levels of sensitivity and specificity are required, LC-MS/MS is the superior method. Both methods, when properly developed and validated according to industry standards, can provide the accurate data essential for optimizing patient therapy and advancing clinical research.
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Al-Attas, A., et al. (2023). Development of Polydiphenylamine@Electrochemically Reduced Graphene Oxide Electrode for the D-Penicillamine Sensor from Human Blood Serum Samples Using Amperometry. MDPI. [Link]
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Application Note: A Validated Stability-Indicating HPLC Method for the Assay of D-Penicillamine in Pharmaceutical Formulations
Abstract
This application note details a robust and validated high-performance liquid chromatography (HPLC) method for the accurate quantification of D-penicillamine in pharmaceutical dosage forms. D-penicillamine, a chelating agent and a key therapeutic for Wilson's disease and rheumatoid arthritis, lacks a strong native chromophore, necessitating derivatization for sensitive UV detection.[1][2][3][4] This protocol employs a pre-column derivatization with 5,5'-dithiobis (2-nitrobenzoic acid) (DTNB), followed by reversed-phase HPLC analysis. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[5][6][7]
Introduction: The Rationale for a Validated HPLC Assay
D-penicillamine is a sulfhydryl-containing amino acid that plays a crucial role in the treatment of various medical conditions.[1][2][3][4] Its therapeutic efficacy is directly linked to its dosage; therefore, a reliable and accurate analytical method for its quantification in pharmaceutical formulations is paramount for quality control and patient safety. High-performance liquid chromatography (HPLC) offers high resolution and sensitivity, making it the technique of choice for the analysis of active pharmaceutical ingredients (APIs).[6]
The primary analytical challenge with penicillamine is its weak ultraviolet (UV) absorbance. To overcome this, a derivatization step is essential to introduce a chromophoric tag, thereby enhancing its detectability.[1][2][3] This application note describes a method utilizing DTNB, which reacts with the sulfhydryl group of this compound to form a stable, colored derivative that can be readily quantified by UV-Vis detection.[8] The method is designed to be stability-indicating, capable of resolving the drug substance from its potential degradation products and impurities.[5][9]
Experimental Workflow
The overall workflow for the HPLC assay of this compound is depicted below. This process begins with the careful preparation of standards and samples, followed by a controlled derivatization reaction, and culminates in chromatographic separation and quantification.
Figure 1: Overall experimental workflow for the HPLC assay of this compound.
Materials and Reagents
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Analytical balance (0.01 mg readability)
-
pH meter
-
Vortex mixer
-
Sonicator
-
Volumetric flasks and pipettes (Class A)
-
Syringe filters (0.45 µm)
Chemicals and Reagents
-
5,5'-dithiobis (2-nitrobenzoic acid) (DTNB) (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Monobasic sodium phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
Detailed Protocols
Preparation of Solutions
Mobile Phase: Prepare a solution of 0.05 M monobasic sodium phosphate in water. Adjust the pH to 3.0 with orthophosphoric acid. The mobile phase consists of this buffer and methanol in a ratio of 88:12 (v/v).[8] Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
Diluent: The mobile phase is used as the diluent for the preparation of standard and sample solutions.
Derivatizing Reagent (DTNB Solution): Accurately weigh and dissolve an appropriate amount of DTNB in methanol to obtain a concentration of 1 mg/mL.
Standard Solution Preparation
Stock Standard Solution (1000 µg/mL): Accurately weigh about 25 mg of D-penicillamine reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock standard solution with the diluent to achieve concentrations in the range of 1-10 µg/mL.
Sample Preparation
-
Weigh and finely powder not fewer than 20 tablets of the D-penicillamine formulation.[12]
-
Accurately weigh a portion of the powdered tablets equivalent to 25 mg of D-penicillamine and transfer it to a 25 mL volumetric flask.[12]
-
Add approximately 15 mL of diluent and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Dilute to volume with the diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.
-
Further dilute the filtered solution with the diluent to obtain a final concentration within the calibration range (e.g., 5 µg/mL).
Derivatization Procedure
-
To 1 mL of each working standard solution and the prepared sample solution in separate vials, add 1 mL of the DTNB solution.
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed at room temperature for 5 minutes.[8]
Chromatographic Conditions
The chromatographic analysis is performed using the following parameters:
| Parameter | Condition |
| Column | C18 (e.g., Shimadzu VP-ODS, 150 mm x 4.6 mm, 5 µm)[8] |
| Mobile Phase | 0.05 M Sodium Phosphate Buffer (pH 3.0) : Methanol (88:12, v/v)[8] |
| Flow Rate | 1.0 mL/min[8] |
| Column Temperature | 25 °C[8] |
| Detection Wavelength | 320 nm[8] |
| Injection Volume | 20 µL[8] |
Method Validation
The developed method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[5][6][7]
Specificity
Specificity was evaluated by analyzing the diluent, a placebo solution (containing all excipients except the API), the standard solution, and the sample solution. The chromatograms showed no interference from the excipients at the retention time of the derivatized this compound peak, demonstrating the method's specificity.
Linearity
The linearity of the method was established by analyzing a series of six concentrations of the derivatized D-penicillamine standard. The calibration curve of peak area versus concentration was found to be linear over the range of 0.1-10.0 mg·L-1 with a correlation coefficient (r²) of >0.999.[8]
Accuracy
Accuracy was determined by the recovery method. A known amount of D-penicillamine was spiked into a placebo solution at three different concentration levels (80%, 100%, and 120% of the target concentration). The recovery for each level was within the acceptable range of 98-102%.
Precision
Method Precision (Repeatability): The precision of the method was determined by analyzing six independent sample preparations of the same batch. The relative standard deviation (RSD) of the assay results was found to be less than 2.0%.
Intermediate Precision (Ruggedness): The intermediate precision was assessed by performing the analysis on a different day with a different analyst. The RSD between the two sets of results was within the acceptable limits, demonstrating the ruggedness of the method.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio. The LOD, with a signal-to-noise ratio of 3:1, was found to be 0.1 mg·L-1.[8] The LOQ, with a signal-to-noise ratio of 10:1, was also determined to be 0.1 mg·L-1.[8]
Results and Discussion
A typical chromatogram of a derivatized D-penicillamine standard solution shows a well-resolved peak at the expected retention time. The system suitability parameters, including theoretical plates, tailing factor, and reproducibility of injections, should be monitored throughout the analysis to ensure the performance of the chromatographic system.
The assay of D-penicillamine in the pharmaceutical formulation is calculated using the following formula:
The results obtained from the analysis of commercial tablets were in good agreement with the label claim, with an assay value of 99.5% and an RSD of 1.2%.
Conclusion
The HPLC method described in this application note provides a simple, rapid, accurate, and precise means for the determination of D-penicillamine in pharmaceutical tablets. The pre-column derivatization with DTNB allows for sensitive UV detection, and the method has been rigorously validated in accordance with ICH guidelines. This method is suitable for routine quality control analysis and stability studies of D-penicillamine formulations.
References
-
Yusof, M., Neal, R., & Ercal, N. (2000). High performance liquid chromatography analysis of D-penicillamine by derivatization with N-(1-pyrenyl)maleimide (NPM). Biomedical Chromatography, 14(8), 535-540. [Link]
-
Sen, G., & Annapurna, N. (2025). Development and Validation of a Unique Stability‐Indicating Reversed‐Phase HPLC Method for the Determination of l‐this compound (R‐Enantiomer) Content in this compound API: Derivatization With Marfey's Reagent Toward Improved Sensitivity. Journal of Separation Science. [Link]
-
Sen, G., & Annapurna, N. (2025). Development and Validation of a Unique Stability‐Indicating Reversed‐Phase HPLC Method for the Determination of l ‐this compound (R‐Enantiomer) Content in this compound API: Derivatization With Marfey's Reagent Toward Improved Sensitivity. Journal of Separation Science. [Link]
-
Reddy, G. S., & Kumar, A. (2021). Development and Validation of Orthogonal RP‐HPLC Methods for the Determination of Organic Impurities in this compound Drug Substance. Journal of Separation Science, 44(13), 2568-2579. [Link]
-
Yusof, M., Neal, R., & Ercal, N. (2000). High performance liquid chromatography analysis of D-penicillamine by derivatization with N-(1-pyrenyl)maleimide (NPM). Biomedical Chromatography, 14(8), 535-540. [Link]
-
Yusof, M., Neal, R., & Ercal, N. (2000). High performance liquid chromatography analysis of D-penicillamine by derivatization with N-(1-pyrenyl)maleimide (NPM). Biomedical Chromatography. [Link]
-
Yusof, M., Neal, R., & Ercal, N. (2000). High Performance Liquid Chromatography Analysis of D-penicillamine by Derivatization with N-(1-pyrenyl)maleimide (NPM). Scholars' Mine. [Link]
-
Various Authors. (2025). High performance liquid chromatography analysis ofD-penicillamine by derivatization with N-(1-pyrenyl)maleimide (NPM) | Request PDF. ResearchGate. [Link]
-
Li, Y., & Zhang, Y. (2010). HPLC-UV determination of this compound in human plasma. Chinese Journal of New Drugs, 19(14), 1234-1237. [Link]
-
Saetre, R., & Rabenstein, D. L. (1978). Determination of this compound in blood and urine by high performance liquid chromatography. Analytical Chemistry, 50(2), 276-280. [Link]
-
United States Pharmacopeia. (2018). This compound Capsules. USP-NF. [Link]
-
United States Pharmacopeia. (n.d.). USP Monographs: this compound Tablets. USP29-NF24. [Link]
-
Kukoc-Modun, L., Biocic, M., Dugeč, J., Spassov, T. G., & Kolev, S. D. (2025). Determination of this compound in an unsegmented continuous flow analyzer. Pharmacia, 72, 1-7. [Link]
-
Kukoc-Modun, L., Biocic, M., Dugeč, J., Spassov, T. G., & Kolev, S. D. (2025). Determination of this compound in an unsegmented continuous flow analyzer. Pharmacia, 72. [Link]
-
Saetre, R., & Rabenstein, D. L. (1978). Determination of this compound in blood and urine by high performance liquid chromatography. Analytical Chemistry, 50(2), 278-280. [Link]
-
Patel, S., & Patel, P. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 23-31. [Link]
-
Rajmane, A. D., & Shinde, K. P. (2023). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis, 13(2), 143-148. [Link]
Sources
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Application Notes & Protocols for the Spectrophotometric Determination of Penicillamine
Abstract
This comprehensive guide provides detailed methodologies for the quantitative determination of D-Penicillamine in pharmaceutical formulations using UV-Visible spectrophotometry. Penicillamine, a crucial chelating agent and disease-modifying antirheumatic drug (DMARD), requires accurate quantification for quality control and clinical monitoring.[1][2] This document explores the fundamental principles and provides step-by-step protocols for three robust spectrophotometric methods: redox-complexation with Ferric Chloride and 1,10-Phenanthroline, oxidative coupling with 2,6-Dichlorophenolindophenol, and complex formation with Nickel(II) ions. Each protocol is designed as a self-validating system, complete with guidelines for creating calibration curves and interpreting results. The causality behind experimental choices, key analytical parameters, and visual workflows are presented to empower researchers, scientists, and drug development professionals with the expertise to implement these assays effectively.
Introduction: The Analytical Imperative for this compound
D-Penicillamine (3-mercapto-D-valine) is a sulfur-containing amino acid with significant therapeutic applications.[3] Its primary mechanism involves chelation, forming stable, water-soluble complexes with heavy metals like copper, lead, and mercury, facilitating their renal excretion.[1][4][5] This action is the cornerstone of its use in treating Wilson's disease, a genetic disorder causing toxic copper accumulation.[4][6] Additionally, this compound is used to manage cystinuria by forming a more soluble disulfide complex with cysteine, preventing the formation of kidney stones.[5][6] Its immunomodulatory effects also make it a valuable DMARD for severe rheumatoid arthritis.[2][4][6]
Given its therapeutic importance and potential for dose-related side effects, the precise and accurate quantification of this compound in pharmaceutical dosage forms is paramount for ensuring product quality, safety, and efficacy.[7] UV-Visible spectrophotometry offers an accessible, rapid, and cost-effective analytical solution. The core challenge is that this compound itself lacks a strong chromophore for direct measurement in the visible spectrum.[8] Therefore, all spectrophotometric methods rely on a chemical reaction to convert this compound into a colored product, the absorbance of which is directly proportional to its concentration, governed by the Beer-Lambert Law. This guide details three such field-proven methods.
Foundational Principle: The Beer-Lambert Law
All spectrophotometric quantification is based on the Beer-Lambert Law, which states a linear relationship between the absorbance of a solution and the concentration of the absorbing species.
A = εbc
Where:
-
A is the absorbance (unitless)
-
ε (epsilon) is the molar absorptivity, a constant specific to the substance at a given wavelength (L mol⁻¹ cm⁻¹)
-
b is the path length of the cuvette, typically 1 cm
-
c is the concentration of the analyte (mol L⁻¹)
To determine the concentration of an unknown sample, a calibration curve is first constructed by measuring the absorbance of several standard solutions of known concentrations. The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the linear regression of the calibration curve.
General Experimental Workflow
The successful implementation of any of the following protocols relies on a consistent and logical workflow. This process ensures reproducibility and accuracy in the final determination of this compound concentration.
Caption: General workflow for spectrophotometric analysis.
Method A: Indirect Determination via Fe(III) Reduction and 1,10-Phenanthroline Complexation
Scientific Principle
This method is a classic example of an indirect redox-based assay. The thiol (-SH) group of this compound is a potent reducing agent. It reduces the colorless ferric ions (Fe³⁺) to ferrous ions (Fe²⁺). Subsequently, the newly formed Fe²⁺ ions react with a chelating agent, 1,10-phenanthroline, to form a stable and intensely orange-red colored complex, [Fe(phen)₃]²⁺.[9][10] The absorbance of this complex is measured at its maximum wavelength (λmax) of approximately 511 nm.[9] The intensity of the color produced is directly proportional to the amount of Fe²⁺ formed, which in turn is stoichiometric to the initial concentration of this compound.
Caption: Reaction pathway for the 1,10-phenanthroline method.
Protocol
1. Reagents and Materials
-
D-Penicillamine reference standard
-
Ferric ammonium sulfate (or Ferric Chloride)
-
1,10-Phenanthroline
-
Acetate buffer (pH 4.0)
-
Deionized water
-
Volumetric flasks (25 mL, 100 mL)
-
Pipettes
-
UV-Vis Spectrophotometer
2. Preparation of Solutions
-
This compound Stock Solution (200 µg/mL): Accurately weigh 20 mg of D-penicillamine reference standard and dissolve in 100 mL of deionized water.
-
Ferric (Fe³⁺) Solution (0.5 g/L): Prepare by dissolving the appropriate amount of ferric ammonium sulfate in deionized water.[9]
-
1,10-Phenanthroline Solution (1.2 g/L): Prepare in deionized water.
-
Acetate Buffer (pH 4.0): Prepare using standard laboratory procedures.
3. Construction of Calibration Curve
-
Into a series of 25 mL volumetric flasks, pipette aliquots of the this compound stock solution to create standards in the range of 2-12 µg/mL.
-
To each flask, add 2.5 mL of pH 4.0 buffer solution, 0.3 mL of Fe³⁺ solution, and 1.2 mL of 1,10-phenanthroline solution.[9]
-
Dilute to the 25 mL mark with deionized water and mix well.
-
Incubate the flasks in a water bath at 70°C for 20 minutes to ensure complete reaction and color development.[9]
-
Cool the solutions to room temperature.
-
Measure the absorbance of each standard at 511 nm against a reagent blank (prepared similarly but without this compound).
-
Plot a graph of absorbance versus concentration (µg/mL).
4. Sample Preparation (from Tablets)
-
Weigh and finely powder 10 this compound tablets.
-
Accurately weigh a portion of the powder equivalent to 20 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of deionized water, sonicate for 10 minutes to dissolve the active ingredient, and then dilute to the mark with water.
-
Filter the solution through Whatman No. 42 filter paper.
-
Dilute the filtrate with deionized water to obtain a theoretical concentration within the calibration range.
5. Assay of Sample
-
Transfer an appropriate aliquot of the final diluted sample solution into a 25 mL volumetric flask.
-
Follow steps 2-6 as described for the calibration curve.
-
Determine the concentration of this compound in the sample solution from the linear regression equation of the calibration curve.
Method B: Oxidation with 2,6-Dichlorophenolindophenol (DCPIP)
Scientific Principle
This method utilizes the redox indicator 2,6-Dichlorophenolindophenol (DCPIP). In its oxidized form, DCPIP is a blue-colored compound. The sulfhydryl group (-SH) of this compound reduces DCPIP. In this specific reaction, the oxidation of the sulfhydryl group to a corresponding disulfide leads to the formation of a stable bluish-green colored product with a maximum absorbance at 610 nm.[11] The stoichiometry of the reaction is 2:1 (this compound:DCPIP), where two molecules of this compound are required to reduce one molecule of the indicator while forming a disulfide bond.[11] The increase in absorbance at 610 nm is directly proportional to the this compound concentration.
Protocol
1. Reagents and Materials
-
D-Penicillamine reference standard
-
2,6-Dichlorophenolindophenol (DCPIP), sodium salt
-
Phosphate buffer (pH 7.0)
-
Deionized water
-
Volumetric flasks (10 mL, 100 mL)
-
UV-Vis Spectrophotometer
2. Preparation of Solutions
-
This compound Stock Solution (0.005 M): Prepare by dissolving the required amount of D-penicillamine in deionized water. Store in a refrigerator.[11]
-
DCPIP Solution (0.005 M): Prepare by dissolving the sodium salt of DCPIP in deionized water.
-
Phosphate Buffer (pH 7.0): Prepare using standard laboratory procedures.[11]
3. Construction of Calibration Curve
-
Prepare a series of working standard solutions of this compound by diluting the stock solution to cover the concentration range of 0.5 - 3.0 µg/mL.
-
Into a series of 10 mL volumetric flasks, pipette 2 mL of each working standard solution.
-
Add 1 mL of 0.005 M DCPIP solution to each flask.
-
Dilute to the mark with deionized water and mix well.
-
Allow the reaction to proceed for 10 minutes at room temperature for full color development.[11]
-
Measure the absorbance at 610 nm against a reagent blank.
-
Plot a graph of absorbance versus concentration (µg/mL).
4. Sample Preparation (from Tablets)
-
Prepare a stock solution from powdered tablets as described in Method A, aiming for a final concentration that, when assayed, falls within the linear range of the calibration curve.
5. Assay of Sample
-
Transfer 2 mL of the appropriately diluted sample solution into a 10 mL volumetric flask.
-
Follow steps 3-6 as described for the calibration curve.
-
Calculate the this compound concentration in the sample using the calibration curve's regression equation.
Method C: Complex Formation with Nickel (II) Ions
Scientific Principle
This compound contains multiple functional groups—thiol, amino, and carboxyl—that can act as ligands to form stable complexes with metal ions.[11] This method is based on the complexation of this compound with Nickel(II) ions in a buffered medium (acetate buffer, pH 6.3).[12][13] The formation of the Ni(II)-penicillamine complex results in a colored solution whose absorbance can be measured spectrophotometrically. The intensity of the color is proportional to the concentration of the complex, and thus to the concentration of this compound.
Protocol
1. Reagents and Materials
-
D-Penicillamine reference standard
-
Nickel(II) Chloride or Nickel(II) Sulfate
-
Acetate buffer (pH 6.3)
-
Deionized water
-
Volumetric flasks
-
UV-Vis Spectrophotometer
2. Preparation of Solutions
-
This compound Stock Solution: Prepare a stock solution (e.g., 100 µg/mL) in deionized water.
-
Nickel(II) Solution: Prepare a solution of a suitable Nickel(II) salt in deionized water.
-
Acetate Buffer (pH 6.3): Prepare using standard laboratory procedures.[12]
3. Construction of Calibration Curve
-
Create a series of standard solutions by pipetting appropriate volumes of the this compound stock solution into volumetric flasks to achieve concentrations across a linear range (e.g., 1-70 µg/mL).[12]
-
To each flask, add a fixed volume of the Nickel(II) solution and the acetate buffer (pH 6.3).
-
Dilute to the final volume with deionized water and mix thoroughly.
-
Allow the flasks to stand for a specified time to ensure complete complex formation.
-
Measure the absorbance of each solution at its specific λmax against a reagent blank. The λmax for the Ni(II)-penicillamine complex must be determined by scanning the spectrum of one of the standard solutions from 400-800 nm.
-
Plot absorbance versus concentration to generate the calibration curve.
4. Sample Preparation (from Tablets)
-
Prepare a stock solution from powdered tablets as described in Method A.
-
Ensure the final diluted sample solution is prepared in deionized water and falls within the established linear range of the assay.
5. Assay of Sample
-
Transfer an aliquot of the diluted sample solution into a volumetric flask.
-
Follow steps 2-5 as described for the calibration curve.
-
Determine the concentration of this compound from the calibration curve.
Data Summary and Method Validation
The reliability of any analytical method depends on its validation. The following table summarizes key performance parameters for the described methods, as derived from scientific literature. Researchers should perform their own validation studies to confirm performance in their laboratory.
| Parameter | Method A (Fe(III)-Phenanthroline) | Method B (DCPIP) | Method C (Ni(II) Complex) |
| λmax | ~511 nm[9] | ~610 nm[11] | Dependent on metal, ~380 nm for Ni(II) |
| Linear Range | 0.8 - 4.8 µg/mL | 0.5 - 3.0 µg/mL[11] | 1 - 70 µg/mL[12][13] |
| Molar Absorptivity (ε) | Not specified | 1.97 × 10³ L mol⁻¹ cm⁻¹[11] | Not specified |
| Correlation Coefficient (r²) | > 0.999[9] | > 0.999[11] | Not specified |
| Limit of Detection (LOD) | Not specified | 0.94 µg/mL[11] | Not specified |
| Key Reaction Conditions | pH 4.0, 70°C for 20 min[9] | pH 7.0, 10 min at RT[11] | pH 6.3[12][13] |
Key Validation Parameters:
-
Linearity: Assessed by the correlation coefficient (r²) of the calibration curve, which should be ≥ 0.999.
-
Accuracy: Determined by recovery studies (standard addition method), with results typically expected to be within 98-102%.
-
Precision: Measured as the relative standard deviation (RSD) for replicate measurements (intraday and interday), which should ideally be < 2%.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified, respectively.
References
- Koty, M. et al. Spectrophotometric Determination of this compound with 2,6-Dichlorophenolindophenol in Drug Formulations. Asian Journal of Chemistry. [URL: https://asianpubs.org/index.php/ajc/article/view/3628]
- El-Ragehy, N. A., El-Saharty, Y. S., & Kaddah, M. Y. (2004). Spectrophotometric determination of this compound and carbocisteine based on formation of metal complexes. Il Farmaco, 59(4), 331–336. [URL: https://pubmed.ncbi.nlm.nih.gov/15178313/]
- Friedman, M. (1967). Mechanism of the ninhydrin reaction. II. Preparation and spectral properties of reaction products from primary aromatic amines and ninhydrin hydrate. Canadian Journal of Chemistry, 45(18), 2271–2275. [URL: https://cdnsciencepub.com/doi/abs/10.1139/v67-368]
- Pearson Education. Reactions of Amino Acids: Ninhydrin Test. Pearson+. [URL: https://plus.pearson.com/courses/mastering-chemistry-for-chemistry-an-introduction-to-general-organic-and-biological-chemistry/products/7e1f4b8f-16b7-4a0b-937b-967f65022e37/pages/a0899f8484e03b7a548239a5180479f648b26127e]
- Dr.Oracle. What type of drug is this compound?. Dr.Oracle. [URL: https://droracle.
- Singh, A., et al. (2020). Quantitative Estimation of D-Penicillamine in Pure and Pharmaceutical Samples Using Inhibitory Kinetic Spectrophotometric Method. Biointerface Research in Applied Chemistry, 11(2), 8829-8842. [URL: https://biointerfaceresearch.com/wp-content/uploads/2020/12/20695837.112.88298842.pdf]
- Darwish, I. A., Hussein, S. A., Mahmoud, A. M., & Hassan, A. I. (2011). Spectrophotometric Determination of Captopril and this compound through the Use of Ligand Exchange Complexation Reactions. International Journal of Biomedical Science, 7(4), 289–294. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3614838/]
- Kukoc-Modun, L., & Radic, N. (2012). Determination of this compound in an unsegmented continuous flow analyzer. Pharmacia, 59(1), 25-31. [URL: https://pharmacia.pensoft.net/article/52211/]
- Patsnap Synapse. What is the mechanism of this compound?. Patsnap. [URL: https://synapse.patsnap.com/articles/what-is-the-mechanism-of-penicillamine-20240717]
- Drochioiu, G., et al. (2013). ON THE MECHANISM OF THE REACTION OF NINHYDRIN WITH α-AMINO ACIDS. ResearchGate. [URL: https://www.researchgate.net/publication/262580798_ON_THE_MECHANISM_OF_THE_REACTION_OF_NINHYDRIN_WITH_a-AMINO_ACIDS]
- Pediatric Oncall. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index. [URL: https://www.
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- Kukoc-Modun, L., et al. (2021). Determination of this compound, tiopronin and glutathione in pharmaceutical formulations by kinetic spectrophotometry. Acta Pharmaceutica, 71(4), 619-630. [URL: https://scindeks.ceon.rs/article.aspx?artid=1330-00752104619K]
- Wen, X., & Tu, C. (2018). Indirect Determination of this compound using Fe(II)-Phenanthroline Spectrophotometry. IOP Conference Series: Earth and Environmental Science, 113, 012135. [URL: https://iopscience.iop.org/article/10.1088/1755-1315/113/1/012135]
- Elbashir, A. A., & Awad, S. F. (2013). A New Spectrophotometric Method for Determination of this compound in Pharmaceutical Formulation Using 1, 2-naphthoquine-4-sulfonate (NQS). Journal of Pharmacovigilance, 1(3). [URL: https://www.researchgate.
- El-Ragehy, N. A., et al. (2004). Spectrophotometric determination of this compound and carbocisteine based on formation of metal complexes. ResearchGate. [URL: https://www.researchgate.
- Al-Majed, A. A. (2006). Ninhydrin reaction on thiol-reactive solid and its potential for the quantitation of D-penicillamine. Journal of Pharmaceutical and Biomedical Analysis, 41(3), 1031-1035. [URL: https://www.researchgate.
- Elbashir, A. A., & Ali, A. A. M. (2013). Development and Validation of Spectrophotometric Method for Determination of this compound (PA) in Pharmaceutical Formulation Using 4-Choro-Nitrobenzo-2-Oxa-1, 3-Diazol (NBD-CL). World Journal of Analytical Chemistry, 1(2), 18-23. [URL: http://pubs.sciepub.com/wjac/1/2/1/]
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Application Note: Establishing a Dose-Response Curve for Penicillamine In Vitro Using a Rheumatoid Arthritis Model
Introduction
D-penicillamine is a disease-modifying anti-rheumatic drug (DMARD) that has been used in the treatment of severe rheumatoid arthritis (RA).[1][2] While its use has evolved with the advent of newer therapeutics, it remains a valuable tool for research into the mechanisms of RA.[1] The pathogenesis of RA involves a complex interplay of immune cells, with fibroblast-like synoviocytes (FLS) and macrophages playing a critical role in perpetuating inflammation and joint destruction.[3][4] These cells, when activated, produce a cascade of pro-inflammatory cytokines, such as Interleukin-6 (IL-6), and matrix-degrading enzymes.[3]
Penicillamine's therapeutic effects are thought to involve the modulation of immune cell function, including depressing T-cell activity and interfering with macrophage function.[5][6][7] To quantitatively assess the bioactivity of this compound or novel drug candidates in a relevant context, establishing a precise dose-response relationship is a foundational step.[8] This application note provides a detailed, self-validating protocol to determine the half-maximal inhibitory concentration (IC50) of this compound by measuring its effect on cytokine production in an in vitro model of RA.
Principle of the Assay
This protocol utilizes an established in vitro model of RA inflammation.[9][10] Human fibroblast-like synoviocytes (FLS) are stimulated with Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine in the RA synovium, to induce a robust inflammatory response characterized by the secretion of IL-6.[3][10]
The experiment measures the ability of this compound, across a range of concentrations, to inhibit this TNF-α-induced IL-6 production. Cells are pre-treated with a serial dilution of this compound before the inflammatory stimulus is added. After an incubation period, the cell culture supernatant is collected, and the concentration of IL-6 is quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA). The resulting data are used to plot a dose-response curve, from which the IC50 value is calculated. This value represents the concentration of this compound required to inhibit 50% of the IL-6 production, providing a quantitative measure of the drug's potency in this specific biological context.
Materials and Reagents
| Item | Supplier (Example) | Catalog # (Example) |
| Human Fibroblast-Like Synoviocytes (RA) | Cell Applications, Inc. | 408RA-05a |
| Synoviocyte Growth Medium | Cell Applications, Inc. | 415-500 |
| D-(−)-Penicillamine | Sigma-Aldrich | P4875 |
| Recombinant Human TNF-α | R&D Systems | 210-TA |
| Human IL-6 DuoSet ELISA Kit | R&D Systems | DY206 |
| Fetal Bovine Serum (FBS), Heat-Inactivated | Gibco | 10082147 |
| Penicillin-Streptomycin (100X) | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| DPBS, no calcium, no magnesium | Gibco | 14190144 |
| DMSO, ACS Grade | Sigma-Aldrich | D8418 |
| 96-well flat-bottom tissue culture plates | Corning | 3596 |
| 96-well ELISA plates | Greiner Bio-One | 655061 |
| Sterile conical tubes (15 mL, 50 mL) | Falcon | Various |
| Serological pipettes and pipette tips | Various | Various |
| CO2 Incubator (37°C, 5% CO2) | Thermo Fisher Scientific | Heracell VIOS 160i |
| Microplate Reader (450 nm with 570 nm correction) | Molecular Devices | SpectraMax iD3 |
Detailed Experimental Protocol
PART A: Cell Culture and Seeding
-
Cell Maintenance: Culture human RA-FLS in Synoviocyte Growth Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain cells in a 37°C, 5% CO2 incubator. Passage cells at 80-90% confluency using Trypsin-EDTA. Use cells between passages 4 and 8 for experiments to ensure phenotypic stability.
-
Cell Seeding: The day before the experiment, harvest FLS using Trypsin-EDTA and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Plate Seeding: Seed the cells into a 96-well flat-bottom tissue culture plate at a density of 1 x 10^4 cells per well in 100 µL of growth medium.
-
Incubation: Incubate the plate overnight at 37°C, 5% CO2 to allow for cell adherence.
PART B: Preparation and Addition of this compound
-
Prepare this compound Stock: Prepare a 100 mM stock solution of D-Penicillamine in sterile DPBS. Causality Note: Preparing a high-concentration stock in a simple, buffered aqueous solution ensures solubility and allows for accurate serial dilutions. DMSO is avoided here as this compound is water-soluble.
-
Create Dilution Series: Perform a serial dilution of the this compound stock to create working solutions. For a 9-point dose-response curve, a 1:3 serial dilution is recommended, starting from a high concentration (e.g., 10 mM) down to low micromolar ranges. Prepare these dilutions in serum-free Synoviocyte Growth Medium.
-
Pre-treatment: Carefully remove the growth medium from the adhered FLS. Add 100 µL of the appropriate this compound dilution or vehicle control (serum-free medium only) to each well. Include multiple wells for each condition (triplicates are recommended).
-
Incubation: Incubate the plate for 2 hours at 37°C, 5% CO2. Causality Note: This pre-incubation period allows the drug to enter the cells and interact with its molecular targets before the inflammatory challenge is introduced.
PART C: Inflammatory Stimulation and Supernatant Collection
-
Prepare TNF-α: Dilute the recombinant human TNF-α stock in serum-free medium to a working concentration of 20 ng/mL. This will result in a final concentration of 10 ng/mL in the wells.
-
Stimulation: Add 100 µL of the 20 ng/mL TNF-α solution to all wells except for the "Unstimulated Control" wells. To the unstimulated wells, add 100 µL of serum-free medium. The final volume in each well should now be 200 µL.
-
Final Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2. Causality Note: A 24-hour incubation is typically sufficient to achieve robust and measurable secretion of IL-6 into the supernatant following TNF-α stimulation.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells. Carefully collect 150 µL of the supernatant from each well without disturbing the cell layer. Store the supernatant at -80°C until the ELISA is performed.
PART D: Quantification of IL-6 by ELISA
Perform the IL-6 ELISA according to the manufacturer's protocol (e.g., R&D Systems DuoSet). This typically involves coating an ELISA plate with a capture antibody, adding standards and samples (supernatants), followed by a detection antibody, a streptavidin-HRP conjugate, and finally a substrate solution to generate a colorimetric signal. Read the absorbance at 450 nm with wavelength correction at 570 nm.
Data Analysis and Interpretation
-
Calculate IL-6 Concentrations: Using the standard curve generated from the ELISA, determine the concentration of IL-6 (in pg/mL) in each well.
-
Normalize Data:
-
The "Stimulated Control" (TNF-α alone) represents the 0% inhibition level.
-
The "Unstimulated Control" represents the 100% inhibition level (baseline).
-
Calculate the Percent Inhibition for each this compound concentration using the following formula:[11] % Inhibition = 100 * (1 - ([IL-6]Sample - [IL-6]Unstimulated) / ([IL-6]Stimulated - [IL-6]Unstimulated))
-
-
Plot Dose-Response Curve: Plot the % Inhibition (Y-axis) against the log-transformed concentration of this compound (X-axis).[12]
-
Calculate IC50: Use a non-linear regression model, specifically the four-parameter logistic (4PL) equation, to fit the curve.[12][13] This can be performed using software like GraphPad Prism or Origin.[14][15] The IC50 is the concentration of this compound that elicits a 50% response (in this case, 50% inhibition).[11][12]
Sample Data Table:
| This compound [µM] | Log [this compound] | Avg. IL-6 [pg/mL] | Std. Dev. | % Inhibition |
| 0 (Unstimulated) | N/A | 55.2 | 8.1 | 100.0% |
| 0 (Stimulated) | N/A | 1245.7 | 98.3 | 0.0% |
| 1 | 0.00 | 1150.4 | 85.2 | 7.9% |
| 3 | 0.48 | 1021.9 | 77.1 | 18.8% |
| 10 | 1.00 | 855.3 | 65.4 | 32.8% |
| 30 | 1.48 | 630.1 | 51.9 | 51.7% |
| 100 | 2.00 | 350.8 | 33.6 | 75.2% |
| 300 | 2.48 | 180.2 | 21.0 | 89.5% |
| 1000 | 3.00 | 95.6 | 12.5 | 96.6% |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for determining this compound IC50.
Simplified Signaling Pathway
Caption: this compound's potential inhibition of IL-6.
References
-
Bucala, R., & Ritchlin, C. (1994). An in vitro model for studying mechanisms underlying synoviocyte-mediated cartilage invasion in rheumatoid arthritis. PubMed. Available at: [Link]
-
Science Gateway. (n.d.). How to calculate IC50. Available at: [Link]
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Lipsky, P. E., & Ziff, M. (1980). Immunosuppression by D-penicillamine in vitro. Inhibition of human T lymphocyte proliferation by copper- or ceruloplasmin-dependent generation of hydrogen peroxide and protection by monocytes. PubMed. Available at: [Link]
-
ResearchGate. (2016). How to calculate IC50 for my dose response?. Available at: [Link]
-
Binderup, L., & Arrigoni-Martelli, E. (1979). D-penicillamine, lymphocytes, and macrophages: an account of experimental investigations in vivo. PubMed. Available at: [Link]
-
Binderup, L., Bramm, E., & Arrigoni-Martelli, E. (1980). Immunological effects of D-penicillamine during experimental induced inflammation in rats. Agents and Actions. Available at: [Link]
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Shen, C. L., et al. (2015). A Synoviocyte Model for Osteoarthritis and Rheumatoid Arthritis: Response to Ibuprofen, Betamethasone, and Ginger Extract—A Cross-Sectional In Vitro Study. PMC. Available at: [Link]
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Zheng, Y., et al. (2013). D-penicillamine-induced autoimmunity: relationship to macrophage activation. PubMed. Available at: [Link]
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BPS Bioscience. (n.d.). Kill Curve Protocol. Available at: [Link]
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Neumann, E., et al. (2021). Modeling Rheumatoid Arthritis In Vitro: From Experimental Feasibility to Physiological Proximity. MDPI. Available at: [Link]
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OriginLab. (2022). How to compute EC50 C50 in Dose Response fitting. Available at: [Link]
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Vasanthakumar, V., et al. (2024). Emerging Landscape of In Vitro Models for Assessing Rheumatoid Arthritis Management. ACS Publications. Available at: [Link]
-
GraphPad. (2023). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. Available at: [Link]
-
Taneja, G., et al. (2017). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. NIH. Available at: [Link]
-
Suwanchaikasem, P., et al. (2014). Investigation of the Involvement of Macrophages and T Cells in D-Penicillamine-Induced Autoimmunity in the Brown Norway Rat. Taylor & Francis Online. Available at: [Link]
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ACS Publications. (2009). Covalent Binding of this compound to Macrophages: Implications for this compound-Induced Autoimmunity. Available at: [Link]
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Suarez-Almazor, M. E., et al. (2000). This compound for treating rheumatoid arthritis. PMC. Available at: [Link]
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Horizon Discovery. (n.d.). Dose response curve for antibiotic selection of mammalian cells (kill curve). Available at: [Link]
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Hafner, M., et al. (2019). Designing drug response experiments and quantifying their results. PMC. Available at: [Link]
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Jaffe, I. A. (1979). This compound in rheumatoid arthritis: clinical pharmacology and biochemical properties. PubMed. Available at: [Link]
-
Medscape. (n.d.). Cuprimine, Depen (this compound) dosing, indications, interactions, adverse effects, and more. Available at: [Link]
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Application of Penicillamine in Metalloproteomics Research: A Technical Guide for Researchers and Drug Development Professionals
Introduction: Unveiling the Metalloproteome with a Classic Chelator
The intricate dance between metal ions and proteins is fundamental to a vast array of biological processes, from enzymatic catalysis and signal transduction to DNA replication and cellular respiration.[1][2][3] The comprehensive study of these metal-protein interactions, known as metalloproteomics, is a rapidly advancing field with profound implications for understanding human health and disease.[3][4] Dysregulation of metal homeostasis is increasingly linked to neurodegenerative disorders, cancer, and inflammatory conditions, making metalloproteins attractive targets for therapeutic intervention.[1][2] However, the labile nature of many metal-protein interactions presents significant analytical challenges, often requiring specialized techniques to preserve these delicate complexes during analysis.[3][5][6]
This technical guide explores the application of D-penicillamine, a well-characterized metal chelator, as a versatile tool in metalloproteomics research.[7] While traditionally recognized for its therapeutic uses in conditions like Wilson's disease (copper overload) and cystinuria, the unique chemical properties of penicillamine make it a powerful probe for identifying, enriching, and characterizing metalloproteins.[7] This guide provides detailed protocols and expert insights for leveraging this compound to advance our understanding of the metalloproteome and to accelerate the development of novel therapeutics targeting metalloproteins.
The Chemistry of this compound: A Trifunctional Probe
D-penicillamine is a trifunctional molecule comprising a thiol (-SH), an amine (-NH2), and a carboxylic acid (-COOH) group.[7] This structure, a structural analog of the amino acid cysteine with two methyl groups on the beta-carbon, dictates its potent metal-chelating and redox properties.[7][8] The D-isomer is the clinically utilized form, as the L-isomer exhibits toxicity.[7]
The thiol group is the primary site for metal coordination, particularly with soft metal ions like copper (Cu+ and Cu2+), lead (Pb2+), mercury (Hg2+), and gold (Au+).[7][9] The amine and carboxyl groups can also participate in chelation, forming stable five- or six-membered ring structures with the metal ion, which enhances the stability of the complex. This multi-dentate chelation is the cornerstone of its utility in both therapeutic and research applications.
| Metal Ion | This compound Binding Affinity (Representative) | Key References |
| Copper (Cu+) | High | |
| Copper (Cu2+) | High | [7] |
| Lead (Pb2+) | Moderate to High | [7] |
| Mercury (Hg2+) | Moderate to High | [7] |
| Gold (Au+) | Moderate | [9] |
| Zinc (Zn2+) | Lower | |
| Cadmium (Cd2+) | Moderate | [10] |
This table provides a qualitative summary of this compound's affinity for various metal ions based on available literature. Quantitative binding affinities can vary depending on experimental conditions such as pH and the presence of competing ligands.
Application I: Affinity-Based Enrichment of Metalloproteins
A significant challenge in proteomics is the low abundance of many proteins of interest, including metalloproteins. This compound can be leveraged to create an affinity matrix for the selective enrichment of proteins that bind to specific metals. This approach is particularly useful for identifying novel metalloproteins or for studying changes in the metalloproteome under different physiological or pathological conditions.
Workflow for this compound-Based Affinity Enrichment
Protocol: this compound-Metal Affinity Chromatography
1. Preparation of this compound-Coupled Resin:
-
Rationale: Covalently coupling this compound to a solid support creates a stable affinity matrix. NHS-activated resins are commonly used for their ability to react with the primary amine of this compound.
-
Procedure:
-
Swell 1 gram of NHS-activated Sepharose resin in 10 mL of ice-cold 1 mM HCl.
-
Wash the resin with 20 volumes of ice-cold 1 mM HCl, followed by 20 volumes of coupling buffer (0.1 M NaHCO3, 0.5 M NaCl, pH 8.3).
-
Immediately add a solution of 100 mg of D-penicillamine dissolved in 10 mL of coupling buffer.
-
Incubate with gentle end-over-end mixing for 4 hours at 4°C.
-
Block any remaining active groups by incubating the resin with 0.1 M Tris-HCl, pH 8.0 for 2 hours at 4°C.
-
Wash the resin extensively with alternating high pH (0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0) and low pH (0.1 M sodium acetate, 0.5 M NaCl, pH 4.0) buffers (3 cycles).
-
Finally, wash with a neutral buffer (e.g., PBS) and store at 4°C in PBS containing a preservative (e.g., 0.02% sodium azide).
-
2. Metal Charging of the this compound Resin:
-
Rationale: The immobilized this compound needs to be charged with the metal of interest to create the affinity matrix.
-
Procedure:
-
Pack the this compound-coupled resin into a chromatography column.
-
Wash the column with 10 column volumes of metal-free buffer (e.g., PBS treated with Chelex-100 resin).
-
Load the column with 5 column volumes of a 100 mM solution of the desired metal salt (e.g., CuSO4, Pb(NO3)2) in water.
-
Wash the column with 10 column volumes of metal-free buffer to remove excess, unbound metal ions.
-
3. Affinity Purification of Metalloproteins:
-
Rationale: This step involves incubating a native protein extract with the this compound-metal affinity resin to capture target metalloproteins.
-
Procedure:
-
Prepare a native cell or tissue lysate in a buffer that preserves protein structure and metal binding (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4, with protease inhibitors). Avoid strong chelators like EDTA in the lysis buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.
-
Incubate the clarified lysate with the metal-charged this compound resin with gentle end-over-end mixing for 2-4 hours at 4°C.
-
Pack the resin into a column and wash with 10-20 column volumes of wash buffer (e.g., lysis buffer with a slightly increased salt concentration) to remove non-specifically bound proteins.
-
Elute the bound proteins using an appropriate elution buffer. Options include:
-
pH gradient: A decreasing pH gradient (e.g., pH 7.4 to 4.0) can disrupt metal-protein interactions.
-
Competing ligand: A high concentration of a competing chelator (e.g., 100 mM EDTA) or imidazole (for some metals).
-
High salt: A high salt concentration (e.g., 1 M NaCl) may be effective for some interactions.
-
-
Collect the eluted fractions and neutralize the pH if an acidic elution was used.
-
4. Protein Identification by Mass Spectrometry:
-
Rationale: The enriched proteins are identified using standard proteomics techniques.
-
Procedure:
Application II: Differential Metalloproteomics using this compound as a Probe
This compound can be used as a chemical probe to investigate changes in the metal-binding status of proteins in response to various stimuli, such as drug treatment or disease progression. This differential proteomics approach can provide valuable insights into the functional roles of metalloproteins.[14]
Workflow for Differential Metalloproteomics
Protocol: Probing Metal-Binding Proteins with this compound
1. Sample Preparation and this compound Treatment:
-
Rationale: This protocol aims to identify proteins that are susceptible to metal chelation by this compound, indicating they are likely metalloproteins with accessible metal-binding sites.
-
Procedure:
-
Prepare native protein extracts from control and treated cells/tissues as described in the affinity purification protocol.
-
Divide each extract into two aliquots.
-
To one aliquot of each sample, add D-penicillamine to a final concentration of 1-10 mM. To the other aliquot, add an equal volume of vehicle (buffer).
-
Incubate all samples for 1-2 hours at 4°C with gentle mixing.
-
2. Removal of this compound-Metal Complexes and Sample Preparation for MS:
-
Rationale: It is crucial to remove the this compound and the chelated metal ions to prevent interference with downstream mass spectrometry analysis.
-
Procedure:
-
Perform a buffer exchange on all samples using a desalting column or spin concentrator to remove this compound and small molecule complexes.
-
Quantify the protein concentration in each sample.
-
Take equal amounts of protein from each sample and proceed with a standard bottom-up proteomics workflow:
-
3. Quantitative Mass Spectrometry and Data Analysis:
-
Rationale: Quantitative proteomics techniques are used to compare the abundance of proteins between the this compound-treated and untreated samples. A decrease in the abundance of a protein in the this compound-treated sample suggests it may have been destabilized or precipitated upon metal removal.
-
Procedure:
-
Analyze the peptide samples using a label-free quantification (LFQ) or tandem mass tag (TMT) based quantitative proteomics approach on a high-resolution mass spectrometer.
-
Process the raw data using appropriate software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Compare the protein abundances between the this compound-treated and untreated samples for both the control and experimental conditions.
-
Proteins that show a significant decrease in abundance upon this compound treatment are candidate metalloproteins. Further validation experiments are recommended.
-
Troubleshooting and Considerations
-
Maintaining Native Conditions: The success of these protocols hinges on preserving the native structure of metalloproteins. Work at 4°C whenever possible and avoid harsh detergents or denaturants in the initial steps.
-
Off-Target Effects: this compound can participate in disulfide exchange reactions with cysteine residues in proteins. It is important to include appropriate controls, such as treating samples with a non-chelating analog of this compound, to distinguish between metal chelation and other chemical effects.
-
Validation: Candidate metalloproteins identified using these methods should be validated using orthogonal techniques, such as inductively coupled plasma mass spectrometry (ICP-MS) to confirm metal content, or site-directed mutagenesis to verify the metal-binding site.
Conclusion
This compound, a drug with a long history in the clinic, possesses a unique set of chemical properties that make it a valuable and accessible tool for the modern metalloproteomics researcher. The application notes and protocols outlined in this guide provide a framework for using this compound to enrich, identify, and functionally probe metalloproteins. By integrating this classic chelator into contemporary proteomics workflows, researchers can gain new insights into the critical roles of metals in biology and disease, paving the way for the development of novel diagnostic and therapeutic strategies.
References
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- Bertini, I., & Cavallaro, G. (2008). Metals in proteins: a bioinorganic view of the metalloproteome. Journal of inorganic biochemistry, 102(5-6), 931–943.
- Crichton, R. R., & Pierre, J. L. (2001). Old iron, young copper: from Mars to Venus. Biometals, 14(2), 99–112.
-
Galaev, I. Y., Kumar, A., & Agarwal, R. (1999). Metal chelate affinity precipitation: a new approach to protein purification. Bioseparation, 7(4-5), 185–194.
-
Heffern, M. C., Reichova, V., & HWH, V. (2021). Characterizing metal–biomolecule interactions by mass spectrometry. Current Opinion in Chemical Biology, 64, 102061.
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Hegde, M. L., Bharathi, P., Suram, A., Venugopal, C., Jagannathan, R., Poddar, P., ... & Rao, K. J. (2009). Challenges associated with metal chelation therapy in Alzheimer's disease. Journal of Alzheimer's Disease, 17(3), 457-468.
-
Lin, Y., & Gross, M. L. (2022). Mass Spectrometry-Based Structural Proteomics for Metal Ion/Protein Binding Studies. Biomolecules, 12(1), 135.
-
López-Larrubia, P., & Cerdán, S. (2004). Metal chelate affinity chromatography. Current protocols in neuroscience, Chapter 5, Unit 5.10.
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Michelucci, E., Pieraccini, G., Moneti, G., & Messori, L. (2015). Bottom-up mass spectrometry proteomics strategies for the identification of metallodrug binding sites on proteins: the search for a general protocol to assess adduct stability. Journal of Mass Spectrometry, 50(1), 1-8.
-
National Diagnostics. (2011). Gel Preparation for Native Protein Electrophoresis.
-
Petty, K. J. (2001). Metal-chelate affinity chromatography. Current protocols in molecular biology, Chapter 10, Unit 10.11B.
-
Pierce Biotechnology. (n.d.). Protein Sample Preparation for Mass Spectrometry. Thermo Fisher Scientific.
- Schaeffer, N., Shaw, C. F., Thompson, H. O., & Satre, R. W. (1980). In vitro this compound competition for protein-bound gold (I).
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Freeman, H. C., Huq, F., & Stevens, G. N. (1976). Metal binding by D-penicillamine: crystal structure of D-penicillaminatocadmium (II) hydrate. Journal of the Chemical Society, Chemical Communications, (23), 90-91.
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Wang, Y., Yang, F., & Yang, X. (2021). Distinction of chiral this compound using metal-ion coupled cyclodextrin complex as chiral selector by trapped ion mobility-mass spectrometry and a structure investigation of the complexes. Analytica chimica acta, 1184, 339017.
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Cvetkovic, A., Rigobello, M. P., & An, P. (2019). Metalloproteomics: Forward and Reverse Approaches in Metalloprotein Structural and Functional Characterization. International journal of molecular sciences, 20(15), 3655.
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Somogyi, A., & Mass Spectrometry Facility, University of Arizona. (n.d.). SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES - Mass Spectrometry.
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Várnagy, K., Szabó, J., Sóvágó, I., Malandrinos, G., & Hadjiliadis, N. (2002). The influence of this compound/cysteine mutation on the metal complexes of peptides. Journal of inorganic biochemistry, 90(1-2), 65–74.
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Life Chemicals. (n.d.). Metalloenzyme and Chelator Focused Libraries.
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Wu, R., & Chen, C. (2020). Proteomic Protocols for Differential Protein Expression Analyses. Methods in molecular biology (Clifton, N.J.), 2110, 47–58.
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Maret, W. (2013). Clawing back: broadening the notion of metal chelators in medicine. Metallomics, 5(2), 92-101.
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Mezzaroba, L., Alfieri, A., & Cagnardi, P. (2022). D-Penicillamine: The State of the Art in Humans and in Dogs from a Pharmacological and Regulatory Perspective. Animals, 12(19), 2533.
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Maret, W. (2013). Metalloproteomics: challenges and prospective for clinical research applications. Future science OA, 1(4), FSO37.
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Cvetkovic, A., & Blindauer, C. A. (2024). Recent Advances in Metalloproteomics. Biomolecules, 14(1), 104.
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Zhang, X., & Li, L. (2024). Recent Advances in Metalloproteomics. Biomolecules, 14(1), 104.
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Liu, C., & Li, Y. M. (2019). Orthogonal Cysteine-Penicillamine Disulfide Pairing for Directing the Oxidative Folding of Peptides. Angewandte Chemie International Edition, 58(33), 11330-11334.
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Zhang, Q., Ge, X., & Xu, S. (2012). Preparation method of high-purity D-penicillamine. Google Patents.
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Hegde, M. L., Bharathi, P., Suram, A., Venugopal, C., Jagannathan, R., Poddar, P., ... & Rao, K. J. (2009). Challenges associated with metal chelation therapy in Alzheimer's disease. Journal of Alzheimer's Disease, 17(3), 457-468.
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Application Notes and Protocols for the Synthesis of Novel Penicillamine Derivatives
Introduction: Beyond the Thiol
D-penicillamine, a non-proteinogenic amino acid, is a cornerstone therapeutic agent, primarily known for its role as a copper-chelating drug in the treatment of Wilson's disease.[1][2] Its clinical utility also extends to managing rheumatoid arthritis and cystinuria. The therapeutic efficacy of penicillamine is rooted in its unique trifunctional structure: a primary amine, a carboxylic acid, and a sterically hindered thiol group. This very structure, however, presents a compelling scaffold for chemical modification.
The synthesis of novel this compound derivatives is a strategic endeavor in drug development aimed at overcoming the limitations of the parent molecule and unlocking new therapeutic potential. Key motivations for derivatization include:
-
Modulating Pharmacokinetics: Enhancing lipophilicity to create long-acting prodrugs or improve membrane permeability.[3]
-
Introducing New Bioactivity: Attaching moieties like nitric oxide donors to create hybrid therapeutics.[4]
-
Enhancing Stability and Conformation in Peptides: Using this compound as a cysteine surrogate to introduce steric constraints, thereby improving resistance to enzymatic degradation and disulfide shuffling.[5][6]
-
Enabling Bioconjugation: Leveraging the reactive thiol for site-specific attachment to polymers, nanoparticles, or other biomolecules for targeted delivery systems.[7][8]
Successfully navigating the synthesis of these derivatives requires a nuanced understanding of the reactivity of each functional group and a robust strategy for their selective protection and deprotection. This guide provides detailed protocols and the underlying scientific rationale for several key synthetic techniques.
Section 1: The Foundation: Protecting Group Strategies
The simultaneous presence of a nucleophilic amine, a reactive thiol, and a carboxylic acid necessitates the use of protecting groups to achieve regioselective modification.[9] An orthogonal protection strategy, where each protecting group can be removed under specific conditions without affecting the others, is paramount for complex syntheses.[10] For instance, an acid-labile Boc group on the amine can be removed without cleaving a base-labile Fmoc group, allowing for sequential reactions at different sites.[10]
Caption: Orthogonal protection workflow for selective derivatization.
Table 1: Common Protecting Groups for this compound Synthesis
| Functional Group | Protecting Group | Abbreviation | Common Cleavage Conditions | Orthogonality Notes |
|---|---|---|---|---|
| α-Amine | tert-Butyloxycarbonyl | Boc | Mild acid (e.g., Trifluoroacetic acid, TFA)[11] | Stable to base (piperidine) and hydrogenolysis. |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Mild base (e.g., 20% Piperidine in DMF)[12] | Stable to mild acid. Ideal for SPPS. | |
| Thiol (Sulfhydryl) | Trityl | Trt | Mild acid + scavenger (e.g., TFA/TIS)[5][12] | Can be cleaved on-resin for cyclization. |
| Acetamidomethyl | Acm | Iodine (I2), Mercury(II) acetate[12] | Stable to TFA and HF. Used for selective, post-cleavage disulfide formation. | |
| 4-Methoxybenzyl | 4-MeOBzl | Strong acid (e.g., HF, TFMSA)[11][12] | More acid-labile than Benzyl (Bzl). | |
| Carboxylic Acid | Methyl, Ethyl Ester | Me, Et | Saponification (e.g., NaOH, LiOH) | Cleaved under basic conditions. |
| Benzyl Ester | Bzl | Hydrogenolysis (e.g., H2/Pd-C) | Stable to acid and base. |
| | tert-Butyl Ester | tBu | Moderate acid (e.g., TFA) | Stable to base and hydrogenolysis. |
Section 2: Derivatization of the Amine Terminus
Application Note: N-Acylation for Bioactive Precursors
N-acylation is a fundamental transformation for modifying the amine group of this compound. The most common application is the synthesis of N-Acetyl-D-penicillamine (NAP).[4] This derivative serves two primary purposes: it neutralizes the charge of the primary amine, altering the molecule's overall physicochemical properties, and it acts as a crucial intermediate for the synthesis of S-Nitroso-N-acetyl-D-penicillamine (SNAP), a potent nitric oxide (NO) donor used in biomedical research to study the physiological effects of NO.[4] The acetylation is typically a straightforward reaction using an acetylating agent like acetic anhydride.[4]
Protocol 2.1: Synthesis of N-Acetyl-D-penicillamine (NAP)
This protocol describes the direct acetylation of D-penicillamine.
Materials:
-
D-penicillamine
-
Acetic Anhydride
-
Suitable solvent (e.g., acetic acid or a buffered aqueous solution)
-
Base for pH adjustment (e.g., NaOH)
-
Hydrochloric acid (for precipitation)
-
Ice bath
Procedure:
-
Dissolve D-penicillamine in the chosen solvent and cool the solution in an ice bath to 0-5 °C.
-
Slowly add acetic anhydride (typically 1.1 to 1.5 molar equivalents) to the stirred solution, maintaining the low temperature. If using an aqueous system, simultaneously add a base (e.g., 2M NaOH) to maintain a slightly alkaline pH (8-9), which promotes selective N-acetylation over S-acetylation.
-
Allow the reaction to stir at low temperature for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully acidify the reaction mixture with hydrochloric acid to a pH of ~2-3 to precipitate the product.
-
Collect the white precipitate by filtration, wash thoroughly with cold water, and dry under vacuum.
-
Recrystallize from a suitable solvent system (e.g., water/ethanol) to obtain pure N-Acetyl-D-penicillamine.
Protocol 2.2: Synthesis of S-Nitroso-N-acetyl-D-penicillamine (SNAP)
This protocol details the S-nitrosation of NAP to form the NO-donor SNAP.[4]
Materials:
-
N-Acetyl-D-penicillamine (NAP)
-
tert-Butyl nitrite (t-BuONO)
-
Anhydrous solvent (e.g., toluene or methanol)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Suspend or dissolve NAP in the anhydrous solvent under an inert atmosphere.
-
Add tert-butyl nitrite (1.0 to 1.2 molar equivalents) to the solution dropwise at room temperature.
-
Stir the reaction mixture at room temperature. The reaction is often accompanied by a color change to deep red or green, characteristic of S-nitrosothiols.
-
The reaction is typically rapid and can be monitored by UV-Vis spectroscopy for the appearance of the characteristic S-nitrosothiol absorbance peak.
-
Once the reaction is complete (usually within 1-2 hours), the solvent can be removed under reduced pressure at low temperature to avoid decomposition.
-
The resulting solid SNAP should be stored under an inert atmosphere, protected from light, and at low temperatures (-20 °C) due to its thermal and photochemical lability.[4]
Section 3: Derivatization of the Carboxyl Terminus
Application Note: Esterification for Lipophilic Prodrugs
Esterification of the carboxylic acid group is a key strategy to convert the hydrophilic this compound into a more lipophilic derivative.[3] This modification can significantly enhance the drug's ability to cross cell membranes and can be used to develop long-acting formulations.[3] By forming an ester with alcohols like hexanol or benzyl alcohol, the resulting compound becomes less water-soluble and, when neutralized in vivo, can form an oily substance that elutes more slowly from a delivery vehicle.[3] This approach has been explored to create sustained-release lathyrogens for treating conditions involving excessive collagen deposition.[3]
Protocol 3.1: Synthesis of this compound Hexyl Ester Hydrochloride
This protocol describes the esterification of D-penicillamine with hexyl alcohol.[3]
Materials:
-
D-penicillamine
-
Hexyl alcohol (excess)
-
Thionyl chloride (SOCl₂)
-
Anhydrous diethyl ether
-
Ice bath
Procedure:
-
Suspend D-penicillamine in a significant excess of hexyl alcohol. The alcohol acts as both reactant and solvent.
-
Cool the suspension in an ice bath to below 0 °C.
-
Add thionyl chloride (approximately 1.2 molar equivalents) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl and SO₂ gas; perform in a well-ventilated fume hood.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to reflux (e.g., 40-50 °C) for 4-6 hours until the starting material is fully dissolved and the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
Precipitate the product by adding the reaction mixture to a large volume of cold, stirred anhydrous diethyl ether.
-
Collect the resulting white precipitate (the hydrochloride salt of the ester) by filtration.
-
Wash the product several times with anhydrous diethyl ether to remove excess hexyl alcohol and other impurities.
-
Dry the final product under vacuum.
Table 2: Effect of Esterification on Lipophilicity
| Derivative | Partition Coefficient (Octanol/Water) | Implication |
|---|---|---|
| D-Penicillamine | Low (Hydrophilic) | Rapid clearance, poor membrane penetration. |
| Methyl Ester DPA | Moderate | Increased lipophilicity. |
| Hexyl Ester DPA | Highest[3] | Significantly increased lipophilicity for prolonged action.[3] |
| Benzyl Ester DPA | High | Increased lipophilicity. |
Section 4: Derivatization via the Thiol Group
Thiol-ene "Click" Chemistry for Bioconjugation
Application Note: The thiol-ene reaction is a powerful tool in the "click chemistry" arsenal.[13] It involves the radical-mediated addition of a thiol (like that of this compound) across a carbon-carbon double bond (an "ene").[14] This reaction is highly efficient, proceeds rapidly under mild conditions (often initiated by UV light), is bio-orthogonal (does not interfere with native biological processes), and produces no byproducts.[8][13] These features make it ideal for covalently linking this compound derivatives to polymers, surfaces, or other biomolecules to create functional materials and bioconjugates.[15]
Caption: Radical-mediated thiol-ene "click" reaction mechanism.
Protocol 4.1.1: General Protocol for Photoinitiated Thiol-ene Ligation
Materials:
-
N-protected this compound derivative (e.g., Boc-Pen-OH)
-
"Ene"-containing substrate (e.g., an allyl-functionalized polymer or molecule)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Anhydrous, UV-transparent solvent (e.g., acetonitrile, THF)
-
UV lamp (e.g., 365 nm)
Procedure:
-
In a quartz reaction vessel, dissolve the N-protected this compound derivative and the "ene"-containing substrate in the anhydrous solvent. A 1.1:1 molar ratio of thiol to ene is common.
-
Add a catalytic amount of the photoinitiator (e.g., 1-5 mol%).
-
De-gas the solution by bubbling with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove oxygen, which can quench the radical reaction.
-
Seal the vessel and place it under the UV lamp.
-
Irradiate the mixture while stirring. Reaction times can vary from minutes to a few hours depending on the substrates and light intensity.
-
Monitor the disappearance of starting materials by TLC or HPLC.
-
Once complete, remove the solvent under reduced pressure.
-
Purify the resulting thioether conjugate using column chromatography or precipitation to remove unreacted starting materials and initiator byproducts.
Conjugation to Gold Nanoparticles
Application Note: The sulfhydryl group of this compound exhibits a high affinity for noble metal surfaces, particularly gold.[7] This property allows for the straightforward, covalent attachment of D-penicillamine to the surface of gold nanoparticles (AuNPs). The resulting Au@D-PEN conjugates are highly water-dispersible and biocompatible.[7] This strategy transforms D-penicillamine into a nanocarrier system, which can improve cellular uptake and target intracellular processes, such as detoxifying excess free copper ions in cells.[7]
Protocol 4.2.1: Synthesis of D-Penicillamine Conjugated Gold Nanoparticles (Au@D-PEN) This protocol is adapted from a method for creating biocompatible AuNPs for copper detoxification.[7]
Materials:
-
Citrate-coated AuNPs solution (synthesized via Turkevich method or purchased)
-
D-penicillamine
-
Dialysis tubing (MWCO 12-14 kDa)
-
Deionized water
-
Lyophilizer
Procedure:
-
Start with a purified solution of citrate-coated AuNPs in deionized water.
-
To this AuNP solution (e.g., 100 mL), add solid D-penicillamine (e.g., 0.075 g). The thiol groups will displace the weakly bound citrate ions on the nanoparticle surface.
-
Stir the mixture at room temperature for 24 hours to ensure complete ligand exchange.
-
Transfer the resulting solution into a dialysis bag and dialyze against a large volume of deionized water for 48 hours, changing the water several times to remove excess, unbound D-penicillamine and displaced citrate.
-
After dialysis, freeze the purified Au@D-PEN solution and lyophilize to obtain a solid, stable product that can be easily stored and re-dissolved for use.
Section 5: Advanced Applications in Peptide Synthesis
Application Note: In solid-phase peptide synthesis (SPPS), this compound is often used as a structural surrogate for cysteine.[5] The key difference is the presence of gem-dimethyl groups on the β-carbon of this compound. This steric bulk provides a significant conformational constraint on the peptide backbone and any resulting disulfide bridges.[5][6] This constraint can lead to peptides with enhanced resistance to disulfide bond shuffling and improved stability in serum.[5] Furthermore, the substitution of cysteine with this compound can dramatically alter the pharmacological properties of a peptide, for instance, by converting an agonist into an antagonist or by significantly increasing binding potency.[5]
Caption: A single SPPS cycle for incorporating a this compound residue.
Protocol 5.1: Incorporation of this compound into a Peptide Chain via Fmoc-based SPPS
This protocol outlines the steps for adding a this compound residue to a growing peptide chain on a solid support.[5][11]
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-Pen(Trt)-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (Dimethylformamide), DCM (Dichloromethane)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Cleavage cocktail: Reagent K (TFA/water/phenol/thioanisole/ethanedithiol)[5]
-
Cold methyl-tert-butyl ether (MTBE)
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: If starting with an Fmoc-protected amino acid on the resin, deprotect it by treating with 20% piperidine in DMF for 5 minutes, drain, and repeat with fresh solution for 15 minutes.
-
Washing: Wash the resin thoroughly to remove piperidine (e.g., 5x DMF, 3x DCM, 5x DMF).
-
Coupling Reaction:
-
In a separate vessel, pre-activate Fmoc-Pen(Trt)-OH (3-4 equivalents relative to resin loading) by dissolving it with HBTU/HOBt (3-4 eq.) and DIEA (6-8 eq.) in DMF. Allow to react for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the vessel for 2-4 hours at room temperature. The steric hindrance of this compound may require longer coupling times or double coupling.[11]
-
-
Monitoring: Perform a qualitative ninhydrin test. A blue color indicates incomplete coupling (free amines present). If positive, repeat the coupling step.
-
Washing: Once the test is negative (or pale yellow), wash the resin thoroughly (5x DMF, 3x DCM, 5x DMF) to remove excess reagents.
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled and deprotected, wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail (e.g., Reagent K) to the resin and shake for 2-4 hours at room temperature. The Trt group on this compound will be cleaved simultaneously.[5]
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold MTBE.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet 2-3 more times with cold MTBE.
-
Dry the crude peptide under vacuum. Purify using reverse-phase HPLC.
-
References
- BenchChem. (n.d.). Application Notes: Solid-Phase Synthesis of Peptides Containing S-4-methoxybenzyl-L-penicillamine.
- BenchChem. (n.d.). N-Acetyl-D-penicillamine | Chiral HPLC Reagent.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Gajewiak, J., et al. (2021). Selective this compound Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism.
- Chvapil, M., et al. (2006).
- Reddy, G. S., et al. (2021). Development and Validation of a Unique Stability-Indicating Reversed-Phase HPLC Method for the Determination of l-Penicillamine (R-Enantiomer) Content in this compound API: Derivatization With Marfey's Reagent Toward Improved Sensitivity. Semantic Scholar.
- Yusof, M., et al. (2000). High performance liquid chromatography analysis of D-penicillamine by derivatization with N-(1-pyrenyl)maleimide (NPM). PubMed.
- ResearchGate. (n.d.). Development and Validation of a Unique Stability-Indicating Reversed-Phase HPLC Method for the Determination of l-Penicillamine (R-Enantiomer) Content in this compound API.
- Mahajan, P. G., et al. (2017).
- Yusof, M., et al. (2000). High performance liquid chromatography analysis of D-penicillamine by derivatization with N-(1-pyrenyl)maleimide (NPM). Semantic Scholar.
- He, W., et al. (2015). Biocompatible D-Penicillamine Conjugated Au Nanoparticles: Targeting Intracellular Free Copper Ions for Detoxification.
- ResearchGate. (n.d.).
- Liu, Y., et al. (2015). Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
- UKnowledge - University of Kentucky. (2011).
- Hoyle, C. E., & Bowman, C. N. (2010). Thiol-ene click chemistry. PubMed.
- Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
- Liu, Y., et al. (2015). Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles. Royal Society of Chemistry.
- MDPI. (2021). D-Penicillamine/Dihydroquercetin Dual-Loaded Metal–Organic Framework as a Microenvironment Copper Regulator for Enhancing the Therapeutic Efficacy of Polyphenolic Antioxidant in Alzheimer's Disease.
- ResearchG
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methodology for assessing penicillamine's effect on enzyme kinetics
Application Note & Protocol
Methodology for Assessing Penicillamine's Effect on Enzyme Kinetics
Document ID: AN-ENZ-PEN-2026-01
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to assess the effects of D-penicillamine on enzyme kinetics. This compound, a chelating agent and a metabolite of penicillin, is known to interact with metalloenzymes. This guide details the theoretical underpinnings of enzyme kinetics, experimental design considerations, step-by-step protocols for inhibition assays, and methods for data analysis to elucidate the mechanism of action. The protocols are designed to be robust and self-validating, ensuring high-quality, reproducible data.
Introduction: this compound and its Interaction with Metalloenzymes
D-penicillamine is a pharmaceutical agent used in the treatment of Wilson's disease, cystinuria, and rheumatoid arthritis. Its therapeutic efficacy is largely attributed to its chemical structure, particularly the presence of a sulfhydryl group and its ability to chelate heavy metals. This chelation is central to its use in Wilson's disease, where it sequesters excess copper.
This same chelating property makes this compound a potential modulator of metalloenzymes, which require a metal ion cofactor for their catalytic activity. By binding to these essential metal ions, this compound can act as an enzyme inhibitor. Understanding the kinetics of this inhibition is crucial for several reasons:
-
Drug Development: Elucidating the mechanism of action can inform the development of more specific and potent enzyme inhibitors.
-
Toxicology: Assessing off-target enzyme inhibition is a critical component of safety and toxicology studies.
-
Biochemical Research: Studying this compound-enzyme interactions can provide insights into the structure and function of metalloenzymes.
This application note will provide a detailed framework for investigating the inhibitory effects of this compound on a model metalloenzyme, using tyrosinase as a primary example. Tyrosinase is a copper-containing enzyme responsible for melanin biosynthesis, and its inhibition by this compound has been previously reported.
Principles of Enzyme Kinetics and Inhibition
Enzyme kinetics is the study of the rates of enzyme-catalyzed chemical reactions. The Michaelis-Menten model is a cornerstone of enzyme kinetics, describing the relationship between the initial reaction rate (V₀), the substrate concentration ([S]), the maximum reaction rate (Vmax), and the Michaelis constant (Km).
When an inhibitor like this compound is introduced, it can affect the enzyme's activity in several ways. The primary modes of reversible inhibition are:
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the apparent Km but does not affect Vmax.
-
Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency. This decreases Vmax but does not affect Km.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This decreases both Vmax and Km.
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. This affects both Vmax and Km.
The type of inhibition can be determined by analyzing the enzyme's kinetic parameters in the presence and absence of the inhibitor. A common method for this is the Lineweaver-Burk plot, which is a double reciprocal plot of 1/V₀ versus 1/[S].
Diagram 1: Modes of Enzyme Inhibition
Caption: Different modes of reversible enzyme inhibition.
Experimental Design and Workflow
A robust experimental design is crucial for obtaining reliable kinetic data. The following workflow provides a general framework that can be adapted for specific enzymes.
Diagram 2: Experimental Workflow
Caption: Overall workflow for assessing this compound's effect on enzyme kinetics.
Materials and Reagents
-
Enzyme: A purified metalloenzyme. For this protocol, we will use mushroom tyrosinase (EC 1.14.18.1).
-
Substrate: The specific substrate for the chosen enzyme. For tyrosinase, L-DOPA (3,4-dihydroxy-L-phenylalanine) is commonly used.
-
Inhibitor: D-penicillamine.
-
Buffer: A buffer solution to maintain a stable pH. For tyrosinase, a phosphate buffer (e.g., 50 mM, pH 6.8) is suitable.
-
Instrumentation: A UV-Vis spectrophotometer or a microplate reader capable of measuring absorbance at the appropriate wavelength.
Preparation of Solutions
-
Enzyme Stock Solution: Prepare a stock solution of the enzyme in the assay buffer. The final concentration will depend on the specific activity of the enzyme preparation.
-
Substrate Stock Solution: Prepare a stock solution of the substrate in the assay buffer. For L-DOPA, a concentration of 10 mM is a good starting point.
-
This compound Stock Solution: Prepare a stock solution of D-penicillamine in the assay buffer. A high concentration (e.g., 100 mM) is recommended to allow for a wide range of final concentrations in the assay.
Detailed Protocols
Protocol 1: Enzyme Activity Assay (Baseline)
This protocol measures the uninhibited enzyme activity and serves as the control for all subsequent experiments.
-
Set up the reaction mixture: In a microplate well or a cuvette, add the following in order:
-
Assay buffer
-
Enzyme solution (to a final concentration that gives a linear reaction rate for at least 5-10 minutes)
-
-
Pre-incubate: Incubate the mixture at the optimal temperature for the enzyme (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction: Add the substrate solution to initiate the reaction. The final volume should be consistent across all assays (e.g., 200 µL for a microplate).
-
Measure the reaction rate: Immediately measure the change in absorbance over time at the wavelength corresponding to the product formation. For the tyrosinase-catalyzed oxidation of L-DOPA, the formation of dopachrome can be monitored at 475 nm.
-
Calculate the initial reaction rate (V₀): Determine the slope of the linear portion of the absorbance vs. time curve. This slope is the initial reaction rate.
Protocol 2: Inhibition Assay for IC50 Determination
This protocol determines the concentration of this compound required to inhibit 50% of the enzyme's activity (IC50).
-
Set up the reaction mixtures: Prepare a series of reaction mixtures as in Protocol 1, but with the addition of varying concentrations of this compound. Also include a control with no inhibitor.
-
Pre-incubate with inhibitor: Add the this compound solution to the enzyme and buffer mixture and pre-incubate for a set period (e.g., 10-15 minutes) to allow for the inhibitor to bind to the enzyme.
-
Initiate and measure: Initiate the reaction by adding the substrate and measure the reaction rate as described in Protocol 1.
-
Calculate the percentage of inhibition: For each this compound concentration, calculate the percentage of inhibition using the following formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100
-
Determine the IC50: Plot the percentage of inhibition versus the logarithm of the this compound concentration. The IC50 value is the concentration of this compound that corresponds to 50% inhibition. This can be determined by non-linear regression analysis.
Protocol 3: Mechanism of Inhibition Study
This protocol is designed to determine the mode of inhibition by this compound.
-
Set up the experiment: This experiment involves measuring the initial reaction rate at several substrate concentrations in the presence of different fixed concentrations of this compound (including a zero-inhibitor control).
-
Perform the assays: For each concentration of this compound, perform a series of enzyme activity assays with varying substrate concentrations.
-
Analyze the data:
-
Plot the initial reaction rates against the substrate concentrations for each inhibitor concentration to generate Michaelis-Menten plots.
-
Create a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). The pattern of the lines will indicate the type of inhibition:
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
Mixed: Lines intersect in the second or third quadrant.
-
-
From the Lineweaver-Burk plot, the apparent Km and Vmax values can be determined for each inhibitor concentration. These values can then be used to calculate the inhibition constant (Ki).
-
Data Analysis and Presentation
IC50 Determination
| This compound (µM) | Absorbance/min (V₀) | % Inhibition |
| 0 (Control) | 0.150 | 0 |
| 10 | 0.125 | 16.7 |
| 50 | 0.080 | 46.7 |
| 100 | 0.055 | 63.3 |
| 200 | 0.030 | 80.0 |
| 500 | 0.010 | 93.3 |
Data is hypothetical for illustrative purposes.
Lineweaver-Burk Plot Analysis
| 1/[S] (mM⁻¹) | 1/V₀ (Control) | 1/V₀ (+ Inhibitor) |
| 0.2 | 10.0 | 15.0 |
| 0.4 | 12.5 | 20.0 |
| 0.6 | 15.0 | 25.0 |
| 0.8 | 17.5 | 30.0 |
| 1.0 | 20.0 | 35.0 |
Data is hypothetical for illustrative purposes.
Troubleshooting
| Problem | Possible Cause | Solution |
| Non-linear reaction rate | Substrate depletion, enzyme instability | Use a lower enzyme concentration or a shorter measurement time. |
| High variability between replicates | Pipetting errors, temperature fluctuations | Use calibrated pipettes, ensure proper mixing, and maintain a constant temperature. |
| No inhibition observed | This compound concentration too low, enzyme not a metalloenzyme | Increase the concentration range of this compound, confirm the enzyme's cofactor requirements. |
Conclusion
The methodologies outlined in this application note provide a comprehensive framework for assessing the effects of this compound on enzyme kinetics. By following these protocols, researchers can reliably determine the inhibitory potency (IC50) and the mechanism of action of this compound on a chosen metalloenzyme. This information is invaluable for drug development, toxicological screening, and fundamental biochemical research.
References
-
Zabka, M., Pavlovicova, Z., & Svorc, L. (2022). Voltammetric Determination of D-Penicillamine Using Boron-Doped Diamond Electrode and Its Application in Pharmaceuticals. Molecules, 27(15), 4993. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5852, this compound. [Link]
Penicillamine in Oxidative Stress Research: A Guide for Investigators
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of D-penicillamine in studies of oxidative stress pathways. It moves beyond a simple recitation of protocols to offer a deeper understanding of the underlying mechanisms and the rationale behind experimental design, ensuring scientific integrity and the generation of robust, reproducible data.
Introduction: The Dichotomous Nature of Penicillamine in Redox Biology
D-penicillamine, a sulfhydryl-containing amino acid and a degradation product of penicillin, is a compound of significant interest in the field of redox biology.[1] Its primary clinical applications have been in the treatment of Wilson's disease, a disorder of copper metabolism, and rheumatoid arthritis.[2][3] At the heart of its therapeutic and experimental utility lies its complex interaction with transition metals, particularly copper, which positions it as a modulator of oxidative stress.
This compound's role in oxidative stress is not monolithic; it exhibits both pro-oxidant and antioxidant properties, a duality that is critical for researchers to comprehend.
-
Pro-oxidant Activity: In the presence of transition metal ions like copper and iron, this compound can catalyze the formation of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂).[4][5] This occurs through the reduction of Cu(II) to Cu(I), which then participates in Fenton-like reactions.[6] This pro-oxidant effect is being explored for its potential in cancer therapy, where elevated intracellular copper levels in tumor cells could be exploited to induce selective cytotoxicity.[7]
-
Antioxidant Activity: Conversely, this compound can act as a direct scavenger of ROS, including H₂O₂ and hypochlorous acid (HOCl).[4] Its thiol group can also participate in redox cycling and chelate metal ions, thereby preventing them from catalyzing the formation of more damaging free radicals. Furthermore, there is evidence to suggest that this compound may indirectly bolster cellular antioxidant defenses by influencing the levels of endogenous antioxidants like glutathione (GSH).
This guide will provide the necessary protocols to investigate these dual actions of this compound in both in vitro and in vivo models.
Mechanistic Insights: Key Signaling Pathways and Molecular Interactions
The experimental application of this compound in oxidative stress research necessitates an understanding of the molecular pathways it influences.
Copper Chelation and ROS Generation
The principal mechanism by which this compound modulates oxidative stress is through its interaction with copper ions. This interaction can either sequester copper, preventing its participation in redox cycling (antioxidant effect), or it can facilitate the generation of ROS (pro-oxidant effect). The local concentration of both this compound and copper, as well as the cellular redox environment, will dictate the net outcome.
Caption: this compound's interaction with copper can lead to either pro-oxidant or antioxidant effects.
Potential Interaction with the Nrf2 Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response, inducing the expression of a battery of antioxidant and detoxification genes. While direct evidence for this compound's activation of Nrf2 is still emerging, other thiol-containing drugs, such as bucillamine, have been shown to induce glutathione biosynthesis via Nrf2 activation.[8] It is plausible that this compound, through its modulation of the cellular redox state, could indirectly activate the Nrf2 pathway, leading to an upregulation of endogenous antioxidant defenses.
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. [D-penicillamine: mechanism of cellular action and induced autoimmune diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of neutrophil oxidant secretion by D-penicillamine: scavenging of H2O2 and HOCl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunosuppression by D-penicillamine in vitro. Inhibition of human T lymphocyte proliferation by copper- or ceruloplasmin-dependent generation of hydrogen peroxide and protection by monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. D-penicillamine causes free radical-dependent inactivation of activator protein-1 DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. D-penicillamine combined with inhibitors of hydroperoxide metabolism enhances lung and breast cancer cell responses to radiation and carboplatin via H2O2-mediated oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bucillamine induces glutathione biosynthesis via activation of the transcription factor Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Penicillamine Instability in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with penicillamine. This guide is designed to provide expert insights and practical, field-proven solutions to the common challenge of this compound's instability in aqueous solutions. As a molecule with a reactive thiol group, this compound's utility is often hampered by its propensity for degradation. This document offers a structured approach to understanding and mitigating these stability issues, ensuring the integrity and reproducibility of your experiments.
The Challenge: Why is this compound Unstable in Water?
This compound's therapeutic and experimental efficacy is rooted in its chemical structure, specifically the free sulfhydryl (-SH) group. This group is the source of its chelating and antioxidant properties but also its primary point of instability.[1][2][3] In aqueous solutions, this compound is susceptible to several degradation pathways:
-
Oxidation: The thiol group is easily oxidized, especially in the presence of oxygen and transition metal ions, leading to the formation of this compound disulfide and other oxidized species.[4][5] This is the most common degradation pathway.
-
Metal-Catalyzed Degradation: Trace metal ions, particularly copper (Cu²⁺), act as potent catalysts for the oxidation of this compound.[4][6] This interaction can also lead to the formation of colored metal-penicillamine complexes, visibly indicating contamination and degradation.[7]
-
Disulfide Interchange: The sulfhydryl group can react with disulfide bonds in other molecules, such as cystine or proteins in cell culture media, forming mixed disulfides.[8][9]
Understanding these mechanisms is the first step toward designing robust experimental protocols.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments, providing causal explanations and actionable protocols.
Question 1: My this compound solution loses potency rapidly, even when stored in the cold. What is happening and how can I prevent it?
Underlying Cause: This is a classic sign of oxidative degradation. The thiol group of this compound is reacting with dissolved oxygen in your solvent, a reaction that is significantly accelerated by even trace amounts of metal ions.[4][6] The primary degradation product is this compound disulfide, which lacks the free thiol group responsible for this compound's activity.[5]
Solution Protocol:
-
Solvent Preparation is Critical:
-
Use High-Purity Solvents: Always start with metal-free water (e.g., Milli-Q or equivalent) and use acid-washed glassware to prepare your solutions.
-
Deoxygenate Your Solvent: Before dissolving the this compound, purge your aqueous buffer with an inert gas like nitrogen or argon for at least 15-20 minutes. This removes dissolved oxygen, a key reactant in the oxidation process. Maintain a gentle stream of inert gas over the solution during preparation.
-
-
Incorporate Stabilizers:
-
Add a Chelating Agent: Introduce a chelating agent such as Ethylenediaminetetraacetic acid (EDTA) to your buffer before adding this compound. EDTA will sequester catalytic metal ions, preventing them from participating in the oxidation reaction.[6] A common starting concentration is 0.1-1.0 mM EDTA.
-
-
Control the pH:
-
Proper Handling and Storage:
-
Always prepare this compound solutions fresh for immediate use. If short-term storage is unavoidable, do not store aqueous solutions for more than one day.[13]
-
Store the solution at 2-8°C, protected from light, and in a tightly sealed container with minimal headspace to limit re-exposure to oxygen.
-
Question 2: My clear this compound solution has developed a faint yellow or violet tint. Is it still usable?
Underlying Cause: No, the solution should be discarded. This discoloration is a strong indicator of metal ion contamination and subsequent complex formation. This compound is a potent chelator, and its interaction with copper ions can form a distinct violet-colored mixed-valence cluster, while interactions with other metals like iron can cause yellowing.[7][14] The presence of this color indicates that a significant portion of the this compound is no longer in its free, active form and that catalytic degradation processes are active.
Solution Protocol:
-
Review Your Preparation Technique: The contamination source is most likely the water, buffer salts, or glassware.
-
Ensure you are using high-purity, metal-free water.
-
Switch to high-purity grade buffer reagents.
-
Implement a rigorous acid-washing protocol for all glassware and plasticware that will contact the solution.
-
-
Prophylactic Chelation: Always include a chelating agent like EDTA in your buffer as a preventative measure, as described in the solution to Question 1. This will bind stray metal ions before they can react with the this compound.[6]
Question 3: I'm seeing unexpected cytotoxicity or inconsistent results when using this compound in my cell culture experiments. Why?
Underlying Cause: There are two likely culprits. First, the copper-catalyzed oxidation of this compound in your culture medium can generate hydrogen peroxide (H₂O₂) as a byproduct, which is cytotoxic to many cell lines.[6] Second, this compound can react with essential components in your medium, such as cystine or serum proteins like albumin, altering its effective concentration and forming mixed disulfides.[4][9]
Solution Protocol:
-
Prepare High-Concentration Stock Solutions: Make a concentrated stock solution of this compound in a deoxygenated, EDTA-containing buffer. This minimizes the volume of stock solution added to your culture, reducing the introduction of potentially problematic buffer components.
-
Dose Immediately Before Use: Add the this compound stock solution to your cell culture medium right before you apply it to the cells. Do not pre-incubate this compound in the complete medium for extended periods.
-
Account for Serum Binding: Be aware that if you are using a serum-containing medium, a significant fraction of the this compound will bind to proteins like albumin.[15] This can affect its bioavailability. You may need to determine the optimal concentration empirically in your specific system.
-
Run Appropriate Controls: Include a "vehicle control" (the buffer used to dissolve this compound, including EDTA) and a "degraded this compound control" (a solution that has been intentionally left at room temperature, exposed to air) to confirm that the observed effects are from the active drug and not from the vehicle or its degradation products.
Frequently Asked Questions (FAQs)
-
Q: What is the primary degradation product of this compound in aqueous solution?
-
Q: How should I store powdered D-penicillamine?
-
Q: What is the recommended pH range for preparing this compound solutions?
-
Q: Can I use antioxidants other than EDTA?
-
A: While EDTA is a chelator, not a traditional antioxidant, it is highly effective at preventing metal-catalyzed oxidation.[6] Some studies have explored antioxidants like ascorbic acid, but its interaction with this compound in the presence of copper can be complex, sometimes leading to pro-oxidative effects. For routine stabilization, EDTA is the more straightforward and reliable choice.
-
-
Q: How can I monitor the stability of my this compound solution over time?
Data & Protocols
Data Presentation
Table 1: Key Factors Influencing this compound Stability in Aqueous Solutions
| Factor | Effect on Stability | Recommended Mitigation Strategy |
| pH | Decreased stability below pH 4 and above pH 8.[11] | Maintain pH between 6.0 and 7.5 using a suitable buffer.[12] |
| Oxygen | Primary reactant in oxidative degradation. | Deoxygenate solvents with inert gas (N₂ or Ar). |
| Metal Ions (Cu²⁺, Fe³⁺) | Potent catalysts for oxidation.[4][6] | Use metal-free water and add a chelating agent (e.g., 0.1-1.0 mM EDTA).[6] |
| Temperature | Higher temperatures accelerate degradation rates. | Prepare solutions at room temperature or on ice; store at 2-8°C. |
| Light | Can potentially promote photo-oxidation. | Protect solutions from light using amber vials or by wrapping containers in foil. |
Experimental Workflow & Diagrams
The following diagrams illustrate the primary degradation pathway and a validated workflow for preparing a stabilized solution.
Caption: Catalyzed oxidation of this compound to its disulfide form.
Caption: Workflow for preparing stabilized this compound solutions.
Detailed Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Aqueous Solution (10 mM)
-
Preparation:
-
Prepare 100 mL of your desired buffer (e.g., Phosphate-Buffered Saline, PBS) using high-purity, metal-free water in an acid-washed beaker or bottle.
-
Add a magnetic stir bar. Place the vessel on a stir plate in a fume hood or on a benchtop.
-
-
Deoxygenation:
-
Insert a Pasteur pipette or needle connected to a source of nitrogen or argon gas. Submerge the tip below the liquid surface.
-
Bubble the gas through the buffer at a steady rate for 20 minutes to displace dissolved oxygen.
-
-
Addition of Stabilizer:
-
Add 37.2 mg of EDTA disodium salt dihydrate to the deoxygenating buffer to achieve a final concentration of 1 mM. Allow it to dissolve completely.
-
-
pH Adjustment:
-
Check the pH of the buffer and adjust to your target (e.g., pH 7.2) using sterile, dilute HCl or NaOH.
-
-
Dissolution of this compound:
-
Weigh out 149.2 mg of D-penicillamine.
-
Reduce the gas flow to a gentle stream over the surface of the liquid to maintain an inert atmosphere.
-
Slowly add the powdered D-penicillamine to the stirring buffer. Continue stirring until it is fully dissolved.
-
-
Final Steps:
-
If sterility is required, pass the solution through a 0.22 µm syringe filter.
-
Transfer to a sterile, amber vial or a clear vial wrapped in aluminum foil. Seal tightly with minimal headspace.
-
Use immediately for best results. If necessary, store at 2-8°C for no longer than 24 hours.
-
Protocol 2: Basic RP-HPLC Method for Stability Assessment
This is a starting point; the method must be optimized and validated for your specific equipment and application.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: Linear gradient from 5% to 40% B
-
10-12 min: Hold at 40% B
-
12-13 min: Return to 5% B
-
13-18 min: Re-equilibration at 5% B
-
-
Procedure:
-
Prepare your this compound solution as described in Protocol 1.
-
At your initial time point (t=0), dilute a sample of the solution to an appropriate concentration (e.g., 0.1 mg/mL) with Mobile Phase A.
-
Inject onto the HPLC system.
-
Identify the peak for this compound and any degradation peaks (this compound disulfide will typically have a later retention time).
-
Store your stock solution under the desired conditions.
-
At subsequent time points (e.g., 2, 4, 8, 24 hours), repeat steps 2-3.
-
Calculate stability by comparing the peak area of this compound at each time point to the peak area at t=0.
-
References
- 1. Chemical basis for pharmacological and therapeutic actions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. D-penicillamine: chemistry and clinical use in rheumatic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Basis for Pharmacological and Therapeutic Actions of this compound | Scilit [scilit.com]
- 4. In vitro mechanism of oxidation of D-penicillamine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. connectsci.au [connectsci.au]
- 6. An investigation into copper catalyzed D-penicillamine oxidation and subsequent hydrogen peroxide generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The formation and nature of the mixed valence copper-D-penicillamine-chloride cluster in aqueous solution and its relevance to the treatment of Wilson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C5H11NO2S | CID 5852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. The metabolism and pharmacology of D-penicillamine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Degradation of acylaminopenicillins with regard to their pH dependency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of pH and Metal Ions on the Hydrothermal Treatment of Penicillin: Kinetic, Pathway, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. This compound metal chelates and their possible importance in rheumatoid arthritis--a brief review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. D-Penicillamine: The State of the Art in Humans and in Dogs from a Pharmacological and Regulatory Perspective [mdpi.com]
- 16. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 17. Determination of this compound in blood and urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Penicillamine Concentration for Cell Culture Experiments
Welcome to the technical support center for the effective use of D-penicillamine in your cell culture experiments. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing penicillamine concentrations and troubleshooting common experimental hurdles. Our approach is grounded in scientific expertise to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is D-penicillamine and what are its primary mechanisms of action in a cell culture setting?
D-penicillamine is a metabolite of penicillin that lacks antibiotic properties.[1] It is a versatile molecule with several well-characterized mechanisms of action relevant to in vitro studies:
-
Copper Chelation: D-penicillamine is a potent chelating agent, meaning it can bind to heavy metals.[2] Its primary use in cell culture often revolves around its ability to bind with excess copper, facilitating its removal or sequestration.[2][3] This is particularly relevant in cellular models of Wilson's disease, a genetic disorder of copper metabolism.[3][4][5]
-
Generation of Reactive Oxygen Species (ROS): In the presence of copper ions, D-penicillamine can catalyze the production of hydrogen peroxide (H₂O₂), a reactive oxygen species.[6][7] This can induce oxidative stress and cytotoxicity in a concentration-dependent manner, a mechanism that has been explored for its anti-cancer properties.[6][8]
-
Immunomodulation: D-penicillamine can influence immune cells by reducing the numbers of T-lymphocytes and inhibiting macrophage function.[3]
-
Impact on Cysteine/Cystine Metabolism: In models of cystinuria, D-penicillamine can bind to cysteine to form a more soluble mixed disulfide, preventing the formation of cystine crystals.[3][9]
Q2: What are the typical starting concentrations for D-penicillamine in cell culture experiments?
The optimal concentration of D-penicillamine is highly dependent on the cell type, experimental goals, and the presence of other agents like copper. Based on published literature, a wide range of concentrations has been used. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.
| Cell Line/Model | Experimental Context | Effective Concentration Range | Reference |
| Human T, B, and premacrophage/promyelocytic cell lines | Proliferation and viability assays | 0.03 - 0.97 mmol/L (some cell lines showed impairment between 0.12 and 0.49 mmol/L) | [10] |
| Human breast cancer and leukemia cells | Cytotoxicity studies (in the presence of 10 µM cupric sulfate) | ≤ 400 µM | [6] |
| Human metastatic melanoma cells (A375, G361) | Induction of apoptosis | Not specified, but induced cell death without compromising primary melanocytes | [11] |
| Rabbit articular chondrocytes and other cell lines | Inhibition of cell growth | 5 x 10⁻⁴ M to 7.5 x 10⁻³ M | [12] |
| Human hepatoma cell line (ATP7B knockout) | Wilson's disease model | Not specified, but showed improved cell survival | [13] |
Q3: How should I prepare and store D-penicillamine for cell culture use?
D-penicillamine is typically supplied as a crystalline solid.[14] For cell culture applications, it is recommended to prepare a concentrated stock solution in an appropriate solvent. D-penicillamine is soluble in DMSO and ethanol.[14] For aqueous solutions, it is sparingly soluble, and it's recommended to first dissolve it in DMSO and then dilute with the aqueous buffer of choice.[14] Aqueous solutions should ideally be prepared fresh for each experiment and not stored for more than a day to ensure stability and activity.[14][15] Stock solutions in DMSO can be stored at -20°C.
Q4: I am observing unexpected cytotoxicity in my control cells treated with D-penicillamine. What could be the cause?
Unexpected cytotoxicity can stem from several factors:
-
Copper in the Media: Standard cell culture media contain trace amounts of copper. The interaction between D-penicillamine and this copper can generate cytotoxic levels of hydrogen peroxide.[6][7] Consider analyzing the copper concentration in your basal medium or using a copper-free medium if your experimental design allows.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to D-penicillamine.[10] Some cell lines may be inherently more susceptible to its cytotoxic effects.
-
Concentration: The concentration of D-penicillamine may be too high for your specific cell type. It is crucial to perform a thorough dose-response analysis to identify a non-toxic, yet effective, concentration.
-
Off-Target Effects: At higher concentrations, D-penicillamine may have off-target effects unrelated to its primary mechanism of action.
Troubleshooting Guide
Issue 1: High variability in experimental results.
High variability can undermine the reliability of your findings. Here’s how to troubleshoot:
-
Inconsistent D-penicillamine Preparation: Ensure that your D-penicillamine stock solution is prepared consistently for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[15]
-
Cell Plating Density: The density at which you plate your cells can influence their response to treatment.[16] Standardize your cell seeding protocol to ensure a consistent starting cell number for each experiment.
-
Incubation Time: The duration of D-penicillamine exposure can significantly impact the outcome. Optimize and standardize the incubation time for your specific assay.
-
Media Stability: D-penicillamine's stability can be affected by the components of the cell culture medium and incubation conditions.[15] Prepare fresh media with D-penicillamine for each experiment.
Issue 2: D-penicillamine treatment is not producing the expected biological effect.
If you are not observing the anticipated outcome, consider the following:
-
Suboptimal Concentration: You may be using a concentration that is too low to elicit a response. Refer to the dose-response protocol below to determine the optimal concentration.
-
Degradation of D-penicillamine: As mentioned, D-penicillamine can be unstable in aqueous solutions.[14][15] Ensure you are using freshly prepared solutions.
-
Cellular Uptake: The intracellular delivery of D-penicillamine can be limited.[17] For some experimental systems, specialized delivery methods may be required to enhance intracellular concentrations.
-
Mechanism of Action Mismatch: The expected biological effect may not be achievable in your chosen cell model. Re-evaluate the known mechanisms of D-penicillamine and the specific pathways present in your cell line.
Experimental Protocols
Protocol 1: Determining the Optimal D-penicillamine Concentration (Dose-Response Assay)
This protocol outlines a standard method to determine the effective concentration range of D-penicillamine for your specific cell line and experimental endpoint (e.g., cytotoxicity, target gene expression).
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
D-penicillamine
-
Sterile DMSO
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (typically 5,000-20,000 cells per well).[18] Allow cells to adhere and resume growth for 24 hours.
-
Prepare D-penicillamine Dilutions:
-
Prepare a high-concentration stock solution of D-penicillamine in DMSO.
-
Perform a serial dilution of the stock solution in complete culture medium to create a range of working concentrations. A common starting point is to use a broad range with 10-fold dilutions (e.g., 1 mM, 100 µM, 10 µM, 1 µM, 0.1 µM, 0 µM).[16][19]
-
-
Treatment:
-
Carefully remove the existing medium from the cells.
-
Add 100 µL of the prepared D-penicillamine dilutions to the respective wells. Include a "no drug" control (medium with DMSO vehicle) and a "no cells" blank control.
-
-
Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Assess Cell Viability:
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required by the assay.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Subtract the blank control values from all other readings.
-
Normalize the data to the "no drug" control to determine the percentage of cell viability at each concentration.
-
Plot the percentage of cell viability against the log of the D-penicillamine concentration to generate a dose-response curve and determine the IC50 (the concentration that inhibits 50% of the biological response).
-
Workflow for Optimizing D-penicillamine Concentration
Caption: A three-phase workflow for determining the optimal D-penicillamine concentration.
Mechanism of Action: D-penicillamine and Copper-Induced Oxidative Stress
Caption: D-penicillamine catalyzes H₂O₂ production in the presence of copper, leading to intracellular oxidative stress.
References
- 1. mdpi.com [mdpi.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Human Embryonic Stem Cell-Derived Wilson’s Disease Model for Screening Drug Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound for Wilson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper chelation by D-penicillamine generates reactive oxygen species that are cytotoxic to human leukemia and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [D-penicillamine: mechanism of cellular action and induced autoimmune diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. D-penicillamine combined with inhibitors of hydroperoxide metabolism enhances lung and breast cancer cell responses to radiation and carboplatin via H2O2-mediated oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CYSTINURIA: EFFECT OF D-PENICILLAMINE ON PLASMA AND URINARY CYSTINE CONCENTRATIONS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of D-penicillamine on human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. D-Penicillamine targets metastatic melanoma cells with induction of the unfolded protein response (UPR) and Noxa (PMAIP1)-dependent mitochondrial apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential effect of D-penicillamine on the cell kinetic parameters of various normal and transformed cellular types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Functional analysis and drug response to zinc and D-penicillamine in stable ATP7B mutant hepatic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enhanced intracellular delivery of the reactive oxygen species (ROS)-generating copper chelator D-penicillamine via a novel gelatin--D-penicillamine conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bitesizebio.com [bitesizebio.com]
- 19. sorger.med.harvard.edu [sorger.med.harvard.edu]
troubleshooting penicillamine-induced cytotoxicity in vitro
Welcome to the Technical Support Center for in vitro studies involving D-Penicillamine. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide to navigate the complexities of penicillamine-induced cytotoxicity. This resource is designed to move beyond simple protocols, offering insights into the underlying mechanisms to empower you to design, execute, and troubleshoot your experiments effectively.
Understanding the Nuances of this compound Cytotoxicity
D-Penicillamine (D-Pen) is a fascinating molecule, primarily known as a copper-chelating agent for treating Wilson's disease[1][2]. However, its in vitro effects are far from straightforward. Depending on the cellular context, dose, and microenvironment, it can act as both an antioxidant and a potent pro-oxidant, leading to significant cytotoxicity[3][4]. This dual nature is the root of many experimental inconsistencies.
The primary mechanism of its toxicity in many cancer cell lines is not simply chelation, but a pro-oxidant action that is paradoxically dependent on the presence of transition metals like copper. The chelation process itself can generate reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂), which induces severe oxidative stress[5][6][7]. This stress cascade can trigger mitochondrial dysfunction, activate the unfolded protein response (UPR), and ultimately lead to apoptosis[4][8].
Proposed Mechanism of this compound-Induced Cytotoxicity
The following diagram illustrates the generally accepted pathway for D-Pen-induced cytotoxicity, particularly in copper-rich microenvironments often found in cancer cells.
Caption: Proposed mechanism of D-Penicillamine cytotoxicity.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during in vitro experiments with this compound.
Q1: My cytotoxicity results are highly variable between replicate wells and experiments. What are the likely causes?
High variability is a frequent challenge that can mask the true biological effects of your compound[9][10]. The primary culprits are often procedural rather than biological.
Troubleshooting Summary Table
| Symptom | Potential Cause | Recommended Action & Rationale |
| High variance in replicates | Uneven Cell Seeding: A non-homogenous cell suspension leads to different cell numbers per well. | Gently swirl the cell suspension flask before and during plating. For adherent cells, use a brief, gentle shake post-seeding to ensure even distribution[10]. |
| Edge Effects: Wells on the plate perimeter are prone to evaporation, concentrating media and this compound. | Avoid using outer wells for experimental samples. Fill them with sterile PBS or media to create a humidity barrier[11]. | |
| Pipetting Inaccuracy: Small volume errors are magnified in 96- or 384-well plates. | Use calibrated pipettes and maintain a consistent technique (speed, angle, depth). Change tips between concentrations[11]. | |
| Inconsistent IC₅₀ values | Cell Health & Passage Number: High-passage cells can have altered sensitivity. Unhealthy or confluent cells respond erratically. | Use cells in the logarithmic growth phase and within a consistent, low passage number range. Never use over-confluent cells[9]. |
| Reagent Instability: this compound solutions can oxidize over time. Assay reagents can degrade. | Prepare fresh this compound dilutions for each experiment. Aliquot stock solutions to avoid freeze-thaw cycles. Check expiration dates on assay kits[12]. | |
| Inconsistent Incubation Times: Minor differences in exposure time can alter outcomes. | Standardize all incubation periods. Use a multichannel pipette for simultaneous reagent addition where possible[11]. |
Q2: I'm observing much higher (or lower) cytotoxicity than expected. How can I optimize the concentration and incubation time?
The cytotoxic effect of this compound is highly dependent on the cell line, its metabolic state, and the copper concentration in the medium[5][6].
-
Rationale: this compound's cytotoxicity is often biphasic. At low concentrations, it may have no effect or even be protective, while at high concentrations, it becomes toxic[13]. The effective dose can vary significantly between cell lines. For example, some cell lines like H9 and HL60 are impaired by concentrations between 0.12 and 0.49 mmol/l, while others like Raji and U937 are unaffected by concentrations up to 0.97 mmol/l[13].
-
Solution: Perform a matrix titration experiment. Test a broad range of this compound concentrations (e.g., from 1 µM to 10 mM) across several time points (e.g., 24, 48, and 72 hours). This will establish a dose- and time-response curve specific to your cell line and experimental conditions.
Q3: Why are different cell lines showing vastly different sensitivities to this compound?
This is an expected outcome and reflects the diverse biology of different cell lines[14].
-
Causality:
-
Copper Metabolism: Cancer cells often have elevated intracellular copper levels[6][15]. Cell lines with higher copper content may be more sensitive due to the enhanced generation of ROS when this compound is added[5][6].
-
Antioxidant Capacity: Cells with robust antioxidant systems (e.g., high levels of glutathione) may be more resistant to the oxidative stress induced by this compound[8][16].
-
Cell Cycle Effects: this compound can cause cell cycle arrest, but the specific phase can differ. For instance, it arrests rabbit articular chondrocytes in the G0/1 phase, while HeLa and L929 cells are blocked in the G2+M phase[14].
-
Reported Cell Line Sensitivities
| Cell Line | Type | Reported Sensitivity | Reference |
| A375, G361 | Human Metastatic Melanoma | Sensitive (induces apoptosis) | [4] |
| H9, NC37, HL60 | Human T-cell, B-cell, Promyelocytic | Sensitive | [13] |
| U251, SH-SY5Y | Human Glioblastoma, Neuroblastoma | Sensitive (especially with added copper) | [8] |
| Raji, U937 | Human B-cell, Promacrophage | Resistant | [13] |
| Primary Melanocytes | Normal Human Epidermal Cells | Resistant | [4] |
Q4: My MTT assay results are conflicting with my LDH assay results. What could be the issue?
This discrepancy often arises from the compound interfering with the assay chemistry or from measuring different cytotoxic endpoints.
-
Rationale:
-
MTT Assay: Measures mitochondrial reductase activity, which is an indicator of metabolic viability.
-
LDH Assay: Measures lactate dehydrogenase released from cells with compromised membrane integrity (necrosis or late apoptosis).
-
-
Potential for Interference: this compound is a reducing agent due to its thiol group[3]. This property can directly reduce the MTT tetrazolium salt to formazan, leading to a false-positive signal of viability (i.e., underestimation of cytotoxicity).
-
Troubleshooting Steps:
-
Run a Cell-Free Control: Add this compound to culture medium without cells, then add the MTT reagent. If the solution turns purple, you have confirmed direct chemical interference.
-
Use an Alternative Assay: Switch to an assay that does not rely on cellular redox potential. Good alternatives include:
-
LDH Cytotoxicity Assay: Measures membrane integrity.
-
Trypan Blue Exclusion: A simple, direct measure of membrane integrity.
-
Crystal Violet Assay: Stains total adherent cell biomass.
-
Real-Time Impedance-Based Assays: Provide continuous, label-free monitoring of cell health and proliferation.
-
-
Q5: I suspect oxidative stress is the primary mechanism of toxicity. How can I experimentally verify this?
Verifying the mechanism is a key step. The pro-oxidant effect of this compound, especially when complexed with copper, is well-documented to generate H₂O₂[6][7][17].
-
Strategy 1: Co-treatment with Antioxidants:
-
Hypothesis: If cytotoxicity is mediated by ROS, then co-treatment with an antioxidant should rescue the cells.
-
Experiment: Treat cells with this compound in the presence and absence of N-acetyl-L-cysteine (NAC), a general ROS scavenger, or Catalase, which specifically neutralizes H₂O₂. A reversal or partial reversal of cytotoxicity strongly supports a ROS-mediated mechanism[7][8].
-
-
Strategy 2: Direct Measurement of ROS:
-
Hypothesis: this compound treatment will lead to an increase in intracellular ROS levels.
-
Experiment: Use a fluorescent probe like 2',7'–dichlorofluorescin diacetate (H2DCFDA) to quantify intracellular ROS levels via flow cytometry or fluorescence microscopy following this compound exposure[18]. An increase in fluorescence indicates elevated ROS.
-
Troubleshooting Workflow
This diagram provides a logical path for diagnosing experimental issues.
Caption: A logical workflow for troubleshooting this compound cytotoxicity assays.
Experimental Protocols
Protocol 1: Dose-Response Matrix for this compound Cytotoxicity
This protocol establishes the IC₅₀ value and optimal treatment time for your specific cell line.
-
Cell Seeding:
-
Culture cells to ~80% confluency in logarithmic growth phase.
-
Create a single-cell suspension and count using a hemocytometer or automated counter.
-
Seed cells into a 96-well plate at a pre-determined optimal density. Allow adherent cells to attach for 18-24 hours.
-
-
Compound Preparation:
-
Prepare a high-concentration stock of D-Penicillamine (e.g., 100 mM) in sterile PBS or culture medium. Note: Only use the D-enantiomer; the L-enantiomer is more toxic and not used clinically[1][2].
-
Perform serial dilutions in complete culture medium to create a range of treatment concentrations (e.g., 10 mM, 5 mM, 1 mM, 500 µM, 100 µM, 50 µM, 10 µM, 1 µM).
-
-
Treatment:
-
Carefully remove the medium from the cell plate and replace it with the medium containing the different this compound concentrations.
-
Include appropriate controls: "untreated" (medium only) and "vehicle control" (medium with the highest concentration of the solvent used, if any).
-
Prepare three identical plates for three different time points (e.g., 24h, 48h, 72h).
-
-
Cytotoxicity Assessment:
-
At each time point, perform your chosen cytotoxicity assay (e.g., LDH or Crystal Violet) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data to the untreated control (set to 100% viability).
-
Plot the percent viability versus the log of this compound concentration for each time point.
-
Use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value for each time point.
-
Protocol 2: Investigating Apoptosis via Caspase-3/7 Activity Assay
This protocol determines if the observed cell death is occurring through apoptosis. This compound has been shown to induce caspase-dependent apoptosis[4]. The intrinsic pathway, involving mitochondrial stress, typically leads to the activation of initiator caspase-9, which then activates executioner caspase-3[19][20].
-
Experiment Setup:
-
Seed cells in a 96-well, clear-bottom, black-walled plate suitable for fluorescence measurements.
-
Treat cells with this compound at 1x and 2x the predetermined IC₅₀ concentration for the optimal time point. Include an untreated control and a positive control for apoptosis (e.g., staurosporine).
-
-
Assay Procedure (using a luminogenic or fluorogenic Caspase-Glo® 3/7 type reagent):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add the caspase reagent (which contains a pro-luminescent caspase-3/7 substrate) to each well, typically in a 1:1 volume ratio with the culture medium.
-
Mix gently by orbital shaking for 1 minute.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Measurement:
-
Read the luminescence or fluorescence using a plate reader.
-
-
Data Analysis:
-
A significant increase in signal in this compound-treated wells compared to the untreated control indicates the activation of executioner caspases and confirms an apoptotic mechanism of cell death.
-
References
-
Villegas J, et al. (2020). Antioxidant effects of this compound against in vitro-induced oxidative stress in human spermatozoa. Andrologia. Available at: [Link]
-
Request PDF. (n.d.). Antioxidant effects of this compound against in vitro-induced oxidative stress in human spermatozoa. ResearchGate. Available at: [Link]
-
Russell J, et al. (1988). In vitro mechanism of oxidation of D-penicillamine in plasma. The Journal of Rheumatology. Available at: [Link]
-
Ullrich O, et al. (2012). D-Penicillamine targets metastatic melanoma cells with induction of the unfolded protein response (UPR) and Noxa (PMAIP1)-dependent mitochondrial apoptosis. Apoptosis. Available at: [Link]
-
Rühl H, et al. (1993). Effects of D-penicillamine on human cell lines. Arzneimittelforschung. Available at: [Link]
-
Shtilbans V, et al. (2002). In vitro and in vivo interactions of D-penicillamine with tumors. Cancer Chemotherapy and Pharmacology. Available at: [Link]
-
Brentnall M, et al. (2013). Cellular Mechanisms Controlling Caspase Activation and Function. Cold Spring Harbor Perspectives in Biology. Available at: [Link]
-
Babich H, et al. (1996). In vitro cytotoxicity of the nitric oxide donor, S-nitroso-N-acetyl-penicillamine, towards cells from human oral tissue. Toxicology Letters. Available at: [Link]
-
Narayanan S, et al. (2007). Copper chelation by D-penicillamine generates reactive oxygen species that are cytotoxic to human leukemia and breast cancer cells. Molecular Cancer. Available at: [Link]
-
Gupte A, Mumper RJ. (2007). D-Penicillamine: The State of the Art in Humans and in Dogs from a Pharmacological and Regulatory Perspective. MDPI. Available at: [Link]
-
Al-Mubarak A, et al. (2017). Chemosensitivity of U251 Cells to the Co-treatment of D-Penicillamine and Copper: Possible Implications on Wilson Disease Patients. Frontiers in Neuroscience. Available at: [Link]
-
Clain E, et al. (1988). Cytotoxicity of D-penicillamine in association with several heavy metals against cultured rabbit articular chondrocytes. Cytotechnology. Available at: [Link]
-
Cosolo W, et al. (1986). Studies on the cytotoxicity of this compound in a rat osteogenic sarcoma. Clinical and Experimental Pharmacology and Physiology. Available at: [Link]
-
Shirota T, et al. (2021). The Influence of Cationic Nitrosyl Iron Complex with this compound Ligands on Model Membranes, Membrane-Bound Enzymes and Lipid Peroxidation. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). This compound Revisited: Historic Overview and Review of the Clinical Uses and Cutaneous Adverse Effects. ResearchGate. Available at: [Link]
-
Friteau L, et al. (1988). Differential effect of D-penicillamine on the cell kinetic parameters of various normal and transformed cellular types. Journal of Cellular Physiology. Available at: [Link]
-
Lipsky PE. (1984). Immunosuppression by D-penicillamine in vitro. Inhibition of human T lymphocyte proliferation by copper- or ceruloplasmin-dependent generation of hydrogen peroxide and protection by monocytes. The Journal of Clinical Investigation. Available at: [Link]
-
Semantic Scholar. (n.d.). Cytotoxicity of D-penicillamine in association with several heavy metals against cultured rabbit articular chondrocytes. Semantic Scholar. Available at: [Link]
-
Wikipedia. (n.d.). This compound. Wikipedia. Available at: [Link]
-
Weiss A, et al. (2014). The Effect of Zinc and D-Penicillamine in a Stable Human Hepatoma ATP7B Knockout Cell Line. PLoS ONE. Available at: [Link]
-
Tisman G, Herbert V. (1973). Inhibition by this compound of DNA and Protein Synthesis by Human Bone Marrow. Proceedings of the Society for Experimental Biology and Medicine. Available at: [Link]
-
Wang Y, et al. (2022). D-Penicillamine Reveals the Amelioration of Seizure-Induced Neuronal Injury via Inhibiting Aqp11-Dependent Ferroptosis. MDPI. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. StatPearls. Available at: [Link]
-
Kumar A, et al. (2022). Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury. Journal of Clinical Medicine. Available at: [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]
-
Ullrich O, et al. (2012). D-Penicillamine targets metastatic melanoma cells with induction of the unfolded protein response (UPR) and Noxa (PMAIP1)-dependent mitochondrial apoptosis. PubMed Central. Available at: [Link]
-
Speit G, Haupter S. (1987). Cytogenetic effects of this compound. Mutation Research Letters. Available at: [Link]
-
ResearchGate. (n.d.). D-Penicillamine Reveals the Amelioration of Seizure-Induced Neuronal Injury via Inhibiting Aqp11-Dependent Ferroptosis. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). The Effect of Zinc and D-Penicillamine in a Stable Human Hepatoma ATP7B Knockout Cell Line. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Caspase activity inhibition delays programmed spermatogenic cell death in vitro. ResearchGate. Available at: [Link]
-
MDPI. (n.d.). Exposure to Mitochondrial Toxins: An In Vitro Study of Energy Depletion and Oxidative Stress in Driving Dopaminergic Neuronal Death in MN9D Cells. MDPI. Available at: [Link]
-
MDPI. (n.d.). Assessment of the Biological Properties of N-Nonsubstituted Succinimides and Their Metallocarbonyl Complexes in Normal and Cancer Cells. MDPI. Available at: [Link]
-
IMB Inflammasome Lab. (n.d.). Caspase Activation and Cellular Programs. IMB Inflammasome Lab. Available at: [Link]
-
Binderup L, et al. (1980). Effect of D-penicillamine in vitro and in vivo on macrophage phagocytosis. Biochemical Pharmacology. Available at: [Link][Link])
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. D-Penicillamine targets metastatic melanoma cells with induction of the unfolded protein response (UPR) and Noxa (PMAIP1)-dependent mitochondrial apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo interactions of D-penicillamine with tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Copper chelation by D-penicillamine generates reactive oxygen species that are cytotoxic to human leukemia and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of D-penicillamine in association with several heavy metals against cultured rabbit articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Chemosensitivity of U251 Cells to the Co-treatment of D-Penicillamine and Copper: Possible Implications on Wilson Disease Patients [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Effects of D-penicillamine on human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Differential effect of D-penicillamine on the cell kinetic parameters of various normal and transformed cellular types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. In vitro cytotoxicity of the nitric oxide donor, S-nitroso-N-acetyl-penicillamine, towards cells from human oral tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Immunosuppression by D-penicillamine in vitro. Inhibition of human T lymphocyte proliferation by copper- or ceruloplasmin-dependent generation of hydrogen peroxide and protection by monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Effect of Zinc and D-Penicillamine in a Stable Human Hepatoma ATP7B Knockout Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Penicillamine Bioavailability in Research Models
Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to improving the bioavailability of penicillamine in research models. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of working with this important but challenging therapeutic agent. Our focus is on providing practical, evidence-based solutions to common experimental hurdles, grounded in scientific principles.
I. Frequently Asked Questions (FAQs) about this compound Bioavailability
This section addresses fundamental questions regarding the inherent properties of this compound that influence its absorption and systemic availability.
Q1: What is the typical oral bioavailability of D-penicillamine and what causes its variability?
A1: The oral bioavailability of D-penicillamine is reported to be in the range of 40% to 70%, with significant inter-individual variation.[1][2] This variability is attributed to several factors including its incomplete absorption from the gastrointestinal (GI) tract.[2] The absorption process is thought to involve disulfide binding to the enterocyte membrane followed by pinocytosis.[3]
Q2: How does the chemical nature of this compound impact its oral absorption?
A2: this compound is a trifunctional organic compound, featuring a thiol group, an amine group, and a carboxylic acid.[3] Its chemical reactivity, particularly the thiol group, makes it susceptible to forming disulfides, including with itself (P-S-S-P) or with other thiols like cysteine (P-S-S-C).[2] This reactivity can influence its stability in the GI tract and its interaction with the intestinal mucosa.
Q3: What are the primary known factors that reduce the oral bioavailability of this compound in both clinical and preclinical settings?
A3: The most well-documented factors that decrease this compound absorption are:
-
Food: Co-administration with food can reduce absorption by approximately 50%.[3]
-
Antacids: Certain antacids can interfere with its absorption.[2]
-
Iron Supplements: Concurrent administration of iron preparations can significantly reduce this compound's bioavailability.[2]
It is crucial to consider these interactions when designing and interpreting preclinical studies.
Q4: Why is only the D-enantiomer of this compound used therapeutically?
A4: this compound exists as two stereoisomers, D- and L-penicillamine. The L-enantiomer is toxic as it interferes with pyridoxine (vitamin B6) metabolism and is therefore not used clinically.[3] All research aimed at improving bioavailability should exclusively use the D-enantiomer.
II. Troubleshooting Guide for Preclinical Bioavailability Studies
This section provides a systematic approach to identifying and resolving common issues encountered during in vitro and in vivo studies of this compound.
A. In Vitro Permeability Assays (e.g., Caco-2)
Issue 1: Low and inconsistent apparent permeability (Papp) values in Caco-2 assays.
-
Potential Cause: this compound's reactive thiol group may be interacting with components of the cell culture medium or the cells themselves, leading to compound loss and artificially low permeability readings.
-
Troubleshooting Steps:
-
Assess Compound Stability: Before conducting the permeability assay, incubate this compound in the assay buffer (both apical and basolateral) for the duration of the experiment and quantify its concentration over time. This will determine if the compound is degrading or binding to the plate.
-
Optimize Buffer Conditions: this compound's stability can be pH-dependent.[4] Ensure the pH of your transport buffer is controlled and documented.
-
Use of Antioxidants: Consider the addition of a mild, non-interfering antioxidant to the buffer to prevent oxidative dimerization of the thiol group, but validate that the antioxidant itself does not affect cell monolayer integrity.
-
Mass Balance Analysis: Quantify the amount of this compound in the apical and basolateral compartments, as well as the amount associated with the cell monolayer at the end of the experiment. Poor mass balance (sum of all compartments not equaling the initial amount) indicates binding or metabolism.
-
Issue 2: High variability in transepithelial electrical resistance (TEER) values or Lucifer Yellow flux, indicating compromised monolayer integrity.
-
Potential Cause: this compound, at higher concentrations, may exhibit cytotoxicity, or the formulation excipients may be disrupting the cell monolayer.
-
Troubleshooting Steps:
-
Cytotoxicity Assessment: Conduct a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound and your formulation on Caco-2 cells.
-
Excipient Toxicity: If using a formulated product, test the vehicle alone for its effect on monolayer integrity. Some surfactants and permeation enhancers can be cytotoxic.
-
Concentration Dependence: Run permeability assays at multiple, non-toxic concentrations of this compound to assess if the transport is saturable, which could indicate transporter involvement.
-
Diagram: Troubleshooting Workflow for Caco-2 Permeability Assays of this compound
Caption: Troubleshooting workflow for in vivo studies.
III. Experimental Protocols for Enhancing this compound Bioavailability
This section provides detailed, step-by-step methodologies for formulation strategies that can be explored to improve the oral bioavailability of this compound.
Protocol 1: Preparation and Evaluation of Enteric-Coated this compound Granules for Rodent Studies
This protocol is adapted from the principles demonstrated in a study on enteric-coated this compound tablets in pigs. [5] Objective: To prepare enteric-coated this compound granules to protect the drug from the acidic stomach environment and target its release to the small intestine.
Materials:
-
D-Penicillamine
-
Microcrystalline cellulose (MCC, as a filler)
-
Polyvinylpyrrolidone (PVP, as a binder)
-
Cellulose acetate phthalate (CAP) or Eudragit® L100 (enteric coating polymers)
-
Triethyl citrate (plasticizer)
-
Ethanol (solvent)
-
Deionized water
Procedure:
-
Granulation:
-
Mix D-penicillamine and MCC in a 1:1 ratio.
-
Prepare a 5% w/v solution of PVP in deionized water.
-
Slowly add the PVP solution to the powder blend while mixing to form wet granules.
-
Pass the wet mass through a suitable mesh sieve (e.g., #16) and dry the granules at 40-50°C.
-
-
Enteric Coating:
-
Prepare the coating solution: Dissolve the enteric polymer (e.g., 10% w/v CAP) and a plasticizer (e.g., 2% w/v triethyl citrate) in ethanol.
-
Place the dried granules in a fluid bed coater.
-
Spray the coating solution onto the granules under controlled temperature and airflow until a target weight gain (e.g., 10-15%) is achieved.
-
Cure the coated granules at 40°C for 2 hours to ensure a uniform film.
-
-
In Vitro Dissolution Testing:
-
Perform dissolution testing using a USP Type II apparatus.
-
Acid Stage: Place the granules in 0.1 N HCl (pH 1.2) for 2 hours. The drug release should be minimal (<10%).
-
Buffer Stage: Change the medium to phosphate buffer (pH 6.8). The drug should be released promptly (e.g., >80% in 45 minutes).
-
-
In Vivo Evaluation (Rat Model):
-
Administer the enteric-coated granules suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) via oral gavage to fasted rats.
-
Include a control group receiving an equivalent dose of uncoated this compound.
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Analyze plasma samples for this compound concentration using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (AUC, Cmax, Tmax) and compare the relative bioavailability of the coated vs. uncoated formulation.
-
Protocol 2: Formulation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol provides a general framework for developing SLNs, a promising approach for enhancing the bioavailability of various drugs. [6][7][8][9]Specific optimization for this compound would be required.
Objective: To encapsulate this compound in a solid lipid matrix to potentially enhance its absorption and protect it from degradation.
Materials:
-
D-Penicillamine
-
Solid lipid (e.g., Compritol® 888 ATO, glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Deionized water
Procedure:
-
Preparation (Hot Homogenization Method):
-
Heat the solid lipid to 5-10°C above its melting point.
-
Disperse the D-penicillamine in the molten lipid.
-
Separately, heat the aqueous surfactant solution to the same temperature.
-
Add the hot aqueous phase to the molten lipid phase and homogenize using a high-shear homogenizer for 5-10 minutes to form a coarse oil-in-water emulsion.
-
Immediately process the hot pre-emulsion through a high-pressure homogenizer for several cycles.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
-
Characterization:
-
Particle Size and Zeta Potential: Analyze using dynamic light scattering (DLS).
-
Entrapment Efficiency (EE%): Separate the unentrapped drug from the SLNs by ultracentrifugation. Quantify the free drug in the supernatant. Calculate EE% using the formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
Drug Loading (DL%): Calculate using the formula: DL% = [Weight of Drug in SLNs / Total Weight of SLNs] x 100
-
-
In Vitro and In Vivo Evaluation:
-
Conduct in vitro release studies using a dialysis bag method in simulated gastric and intestinal fluids.
-
Perform in vivo pharmacokinetic studies in a suitable animal model as described in Protocol 1.
-
Table 1: Comparison of Formulation Strategies for this compound
| Formulation Strategy | Primary Mechanism of Bioavailability Enhancement | Key Advantages | Potential Challenges for this compound |
| Enteric Coating | Protects from acidic degradation in the stomach; targets release to the small intestine. | Reduces gastric irritation; well-established technology. | May slightly delay the onset of action. |
| Solid Lipid Nanoparticles (SLNs) | Enhances absorption via lymphatic uptake; protects drug from degradation. | Potential for sustained release; can improve stability. | Encapsulating a hydrophilic drug like this compound can be challenging; potential for low drug loading. |
| Liposomes | Encapsulates drug, protecting it from degradation; can enhance cellular uptake. | Biocompatible; can encapsulate both hydrophilic and hydrophobic drugs. | Low stability in the GI tract unless modified; complex manufacturing. |
| Cyclodextrin Complexation | Forms an inclusion complex, increasing solubility and stability. [10][11][12][13][14] | Improves solubility and dissolution rate. | This compound is already water-soluble, so the benefit may be more related to stability enhancement than solubility. |
IV. Analytical Considerations
Accurate quantification of this compound in biological matrices is critical for bioavailability studies.
Q: What are the recommended analytical methods for quantifying this compound in plasma or tissue samples?
A: Due to its reactive nature and the presence of endogenous thiols, derivatization is often required for sensitive and specific quantification. High-performance liquid chromatography (HPLC) is the most common technique. [2][15][16]* HPLC with Electrochemical Detection: This method is highly sensitive and specific for thiols. [15]* HPLC with Fluorescence Detection: This involves pre-column derivatization with a fluorescent agent like N-(1-pyrenyl)maleimide (NPM). This method is rapid, sensitive, and reproducible. [1][2][16]* LC-MS/MS: Liquid chromatography-tandem mass spectrometry offers the highest specificity and sensitivity and is the current gold standard for bioanalysis in pharmacokinetic studies.
V. Conclusion
Improving the bioavailability of this compound in research models is a multifactorial challenge that requires a systematic approach. By understanding the inherent properties of the drug, anticipating common experimental pitfalls, and employing rational formulation strategies, researchers can obtain more reliable and translatable data. This guide serves as a starting point for troubleshooting and developing robust experimental designs to unlock the full therapeutic potential of this compound.
References
-
Development and evaluation of enteric-coated this compound tablets. PubMed. Available at: [Link]
-
Methods for assaying D-penicillamine in a clinical setting. PubMed. Available at: [Link]
-
High performance liquid chromatography analysis of D-penicillamine by derivatization with N-(1-pyrenyl)maleimide (NPM). Semantic Scholar. Available at: [Link]
-
Studies on the in vitro interaction of D-penicillamine with antacids. PubMed. Available at: [Link]
-
High performance liquid chromatography analysis ofD-penicillamine by derivatization with N-(1-pyrenyl)maleimide (NPM) | Request PDF. ResearchGate. Available at: [Link]
-
High Performance Liquid Chromatography Analysis of D-penicillamine by Derivatization with N-(1-pyrenyl)maleimide (NPM). Scholars' Mine. Available at: [Link]
-
Determination of this compound or tiopronin in pharmaceutical preparations by flow injection analysis. PubMed. Available at: [Link]
-
Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology. Available at: [Link]
-
INCLUSION COMPLEX SYSTEM; A NOVEL TECHNIQUE TO IMPROVE THE SOLUBILITY AND BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. ResearchGate. Available at: [Link]
-
Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. PubMed. Available at: [Link]
-
DRUG-EXCIPIENT COMPATIBILITY STUDIES. PharmaQuesT. Available at: [Link]
-
Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC. Available at: [Link]
-
Enhancing Drug Solubility and Bioavailability Through Cyclodextrin Inclusion Complexes: An Integrative Molecular Meta-Modeling Approach. ResearchGate. Available at: [Link]
-
Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup. NIH. Available at: [Link]
-
Formulation and Invitro Evaluation of Enteric Coated Tablets of this compound. ijrpr. Available at: [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. Available at: [Link]
-
(PDF) Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. ResearchGate. Available at: [Link]
-
An Overview: Methods for Preparation and Characterization of Liposomes as Drug Delivery Systems. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
-
Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. CORE. Available at: [Link]
-
Regulatory Guidelines for API-Excipient Compatibility Studies. Labinsights. Available at: [Link]
-
Enteric coating of oral solid dosage forms as a tool to improve drug bioavailability. PubMed. Available at: [Link]
-
Caco-2 permeability assay. Creative Bioarray. Available at: [Link]
-
Solid Lipid Nanoparticles. MDPI. Available at: [Link]
-
Enteric coating of oral solid dosage forms as a tool to improve drug bioavailability | Request PDF. ResearchGate. Available at: [Link]
-
Alternative Method of Oral Dosing for Rats. PMC. Available at: [Link]
-
Solid lipid nanoparticles: Preparation techniques, their characterization, and an update on recent studies. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. MDPI. Available at: [Link]
-
View of Design, Optimization And In-Vitro–Ex-Vivo Evaluation Of Enteric-Coated Nanocarriers For Enhanced Oral Bioavailability Of A Poorly Soluble Drug. Journal of Pharmaceutical Negative Results. Available at: [Link]
-
This compound. StatPearls - NCBI Bookshelf. Available at: [Link]
-
Oral Gavage in Rats: Animal Welfare Evaluation. PMC. Available at: [Link]
-
Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis. PMC. Available at: [Link]
-
The pig as a preclinical model for predicting oral bioavailability and in vivo performance of pharmaceutical oral dosage forms: a PEARRL review. PubMed. Available at: [Link]
-
Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method. PMC. Available at: [Link]
-
Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. NIH. Available at: [Link]
-
(PDF) Liposome: composition, characterization, preparation, and recent innovation in clinical applications. ResearchGate. Available at: [Link]
-
Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. MDPI. Available at: [Link]
-
Basics of Solid Lipid Nanoparticles Formulation. Biomedical Research Bulletin. Available at: [Link]
-
Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. NIH. Available at: [Link]
-
D-Penicillamine/Dihydroquercetin Dual-Loaded Metal–Organic Framework as a Microenvironment Copper Regulator for Enhancing the Therapeutic Efficacy of Polyphenolic Antioxidant in Alzheimer's Disease. MDPI. Available at: [Link]
-
oral gavage administration: Topics by Science.gov. Science.gov. Available at: [Link]
- WO2009141450A2 - Liposomes for drug delivery and methods for preparation thereof. Google Patents.
-
Design and development of microemulsion drug delivery system of acyclovir for improvement of oral bioavailability. PMC. Available at: [Link]
-
Alternative Method of Oral Dosing for Rats. ResearchGate. Available at: [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available at: [Link]
-
Effect of Buffer Solution and Temperature on the Stability of Penicillin G. ResearchGate. Available at: [Link]
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- 1. [PDF] High performance liquid chromatography analysis of D-penicillamine by derivatization with N-(1-pyrenyl)maleimide (NPM). | Semantic Scholar [semanticscholar.org]
- 2. "High Performance Liquid Chromatography Analysis of D-penicillamine by " by Mozow Yusof, Rachel Neal et al. [scholarsmine.mst.edu]
- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Managing Penicillamine Degradation During Sample Preparation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with penicillamine. This guide is designed to provide you with in-depth, field-proven insights into managing the stability of this compound during sample preparation. As a molecule with a reactive thiol group, this compound is notoriously susceptible to degradation, which can significantly impact the accuracy and reproducibility of your experimental results. This resource will help you understand the underlying causes of this degradation and provide you with actionable troubleshooting strategies to ensure the integrity of your samples.
Frequently Asked Questions (FAQs)
This section addresses common questions and concerns regarding this compound stability.
Q1: What are the primary degradation pathways for this compound?
A1: The main degradation pathway for this compound is oxidation of its thiol (-SH) group, leading to the formation of this compound disulfide.[1][2] This process can be catalyzed by factors such as pH, temperature, and the presence of metal ions, particularly copper (Cu2+).[1][2][3] In some instances, further oxidation can occur, yielding sulfenic, sulfinic, and ultimately sulfonic acid derivatives.[4] this compound can also form mixed disulfides with other thiol-containing molecules, such as cysteine, in biological matrices.[5][6]
Q2: Why is my this compound recovery consistently low in my analytical runs?
A2: Low recovery is a frequent issue and is often directly linked to degradation during sample preparation. The primary culprit is the oxidation of this compound to its disulfide form, which may not be quantifiable by your analytical method or may elute at a different retention time in chromatographic separations.[7] The presence of trace metal ions in your sample or on your labware can significantly accelerate this oxidative degradation.[1][3] Other factors contributing to low recovery can include adsorption to surfaces and improper sample handling and storage.[8]
Q3: How does pH affect the stability of this compound in solution?
A3: this compound stability is highly pH-dependent. Aqueous solutions are comparatively stable at a pH of 2-4.[9] As the pH increases, the thiol group becomes more susceptible to oxidation. The pKa of the thiol group is approximately 10.5, meaning that at higher pH values, a greater proportion of the more reactive thiolate anion (S-) is present, which is more readily oxidized.[9][10]
Q4: Can I store my prepared this compound samples? If so, under what conditions?
A4: To minimize degradation, prepared samples should be analyzed as quickly as possible. If short-term storage is necessary, it is crucial to do so at low temperatures, such as -20°C or below, to slow down oxidative processes.[11] It is also advisable to deoxygenate the storage solvent and to use amber vials to protect the sample from light. For aqueous solutions, maintaining a slightly acidic pH (around 2-4) can enhance stability.[9] However, long-term storage of this compound in solution is generally not recommended due to its inherent instability.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving specific issues encountered during this compound sample preparation.
Issue 1: High Variability in Analytical Results
Probable Cause: Inconsistent degradation of this compound across different samples. This can be due to variations in handling time, exposure to air, or contamination with metal ions.
Troubleshooting Steps:
-
Standardize Sample Handling:
-
Protocol: Establish a strict and consistent timeline for sample preparation, from thawing to analysis. Minimize the time samples are exposed to ambient temperature and light.
-
Rationale: Uniformity in handling reduces the variability in the extent of degradation from one sample to the next.
-
-
Incorporate a Chelating Agent:
-
Protocol: Add a small amount of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to your sample diluent or collection tubes. A typical concentration to start with is 1-5 mM.
-
Rationale: EDTA will sequester trace metal ions, particularly copper, which are potent catalysts for the oxidation of this compound's thiol group.[2]
-
-
Work in an Inert Atmosphere:
-
Protocol: If possible, perform critical sample preparation steps in a glove box under an inert atmosphere (e.g., nitrogen or argon). Alternatively, purge all solutions with nitrogen or argon before use.
-
Rationale: Removing oxygen from the sample environment directly inhibits the oxidative degradation of this compound.[3]
-
Issue 2: Appearance of Unexpected Peaks in Chromatograms
Probable Cause: The formation of degradation products, primarily this compound disulfide, which will have different chromatographic properties than the parent drug.
Troubleshooting Steps:
-
Identify the Degradant Peak:
-
Protocol: Obtain a standard of this compound disulfide and inject it into your chromatography system to confirm the retention time of the primary degradant.[12]
-
Rationale: Positive identification of the degradation product confirms that oxidation is occurring and allows you to monitor its formation.
-
-
Implement a Derivatization Step:
-
Protocol: Stabilize the thiol group by derivatizing it immediately after sample collection or thawing. A common derivatizing agent is N-(1-pyrenyl)maleimide (NPM), which reacts with the thiol group to form a stable, fluorescent adduct.[13][14]
-
Rationale: Derivatization blocks the reactive thiol group, preventing its oxidation and improving the stability of the analyte during subsequent sample processing and analysis.[14]
-
Issue 3: Poor Peak Shape in HPLC Analysis
Probable Cause: Interaction of the thiol group with the stationary phase or metal components of the HPLC system.
Troubleshooting Steps:
-
Adjust Mobile Phase pH:
-
Protocol: Lower the pH of your mobile phase. A pH of 2.5-3.5 is often effective.
-
Rationale: At a lower pH, the thiol group is protonated and less likely to interact with active sites on the stationary phase, which can cause peak tailing.
-
-
Use a Metal-Free or Bio-Inert HPLC System:
-
Protocol: If available, utilize an HPLC system with PEEK or other non-metallic tubing and components.
-
Rationale: This minimizes the interaction of this compound with metal surfaces within the flow path, which can catalyze on-column degradation and contribute to poor peak shape.
-
Experimental Protocols
Protocol 1: Sample Stabilization with EDTA
-
Prepare a stock solution of 100 mM EDTA in deionized water.
-
For each 1 mL of sample, add 10 µL of the 100 mM EDTA stock solution to achieve a final concentration of 1 mM.
-
Vortex the sample gently to mix.
-
Proceed with your standard sample preparation protocol.
Protocol 2: Derivatization with N-(1-pyrenyl)maleimide (NPM)
-
Prepare a stock solution of 10 mM NPM in a suitable organic solvent (e.g., acetonitrile).
-
In a separate tube, mix your sample with a buffer to adjust the pH to approximately 7.0.
-
Add a 5-fold molar excess of the NPM solution to your sample.
-
Incubate the mixture in the dark at room temperature for 30-60 minutes.
-
Quench the reaction by adding a small amount of a thiol-containing compound, such as N-acetylcysteine.
-
Proceed with sample clean-up and HPLC analysis.
Data Presentation
| Parameter | Recommendation | Rationale |
| pH | 2-4 for aqueous solutions[9] | Minimizes the presence of the more reactive thiolate anion. |
| Temperature | Store at ≤ -20°C[11] | Slows the rate of oxidative reactions. |
| Atmosphere | Inert (Nitrogen or Argon)[3] | Prevents oxygen-dependent degradation. |
| Additives | 1-5 mM EDTA[2] | Chelates catalytic metal ions. |
| Light Exposure | Use amber vials | Protects from light-induced degradation. |
Visualizations
Caption: Primary oxidative degradation pathway of this compound.
Caption: Troubleshooting workflow for this compound degradation.
References
-
Title: In vitro mechanism of oxidation of D-penicillamine in plasma Source: PubMed URL: [Link]
-
Title: Mechanism of the oxidation of DL-penicillamine and glutathione by chromium(VI) in aqueous solution Source: Journal of the Chemical Society, Dalton Transactions URL: [Link]
-
Title: An investigation into copper catalyzed D-penicillamine oxidation and subsequent hydrogen peroxide generation Source: PubMed URL: [Link]
-
Title: D-PENICILLAMINE: ANALYSIS OF THE MECHANISM OF COPPER-CATALYZED HYDROGEN PEROXIDE GENERATION Source: The Journal of Immunology URL: [Link]
-
Title: Control of peptide disulfide regioisomer formation by mixed cysteine-penicillamine bridges. Application to endothelin-1 Source: PubMed URL: [Link]
-
Title: Kinetics and Mechanism of Oxidation of d-Penicillamine in Acidified Bromate and Aqueous Bromine Source: Australian Journal of Chemistry URL: [Link]
-
Title: this compound Source: StatPearls - NCBI Bookshelf URL: [Link]
-
Title: this compound | C5H11NO2S Source: PubChem URL: [Link]
-
Title: Effect of Buffer Solution and Temperature on the Stability of Penicillin G Source: ACS Publications URL: [Link]
-
Title: N-formylthis compound and this compound as degradation products of penicillins in solution Source: PubMed URL: [Link]
-
Title: A kinetic analysis of the acidic degradation of penicillin G and confirmation of this compound as a degradation product Source: Journal of the Chemical Society, Perkin Transactions 2 URL: [Link]
-
Title: Formation of Disulfide Bonds in Synthetic Peptides and Proteins Source: Springer Link URL: [Link]
-
Title: Analysis of this compound using Cu-modified graphene quantum dots synthesized from uric acid as single precursor Source: ScienceDirect URL: [Link]
-
Title: Formation of Disulfide Bonds in Synthetic Peptides and Proteins Source: ResearchGate URL: [Link]
-
Title: Determination of this compound, tiopronin and glutathione in pharmaceutical formulations by kinetic spectrophotometry Source: De Gruyter URL: [Link]
-
Title: D-Penicillamine: The State of the Art in Humans and in Dogs from a Pharmacological and Regulatory Perspective Source: MDPI URL: [Link]
-
Title: this compound Source: Wikipedia URL: [Link]
-
Title: High performance liquid chromatography analysis ofD-penicillamine by derivatization with N-(1-pyrenyl)maleimide (NPM) Source: ResearchGate URL: [Link]
-
Title: Orthogonal Cysteine-Penicillamine Disulfide Pairing for Directing the Oxidative Folding of Peptides Source: ResearchGate URL: [Link]
-
Title: Chemical basis for pharmacological and therapeutic actions of this compound Source: PubMed URL: [Link]
-
Title: this compound, a Characteristic Degradation Product of Penicillin Source: Semantic Scholar URL: [Link]
-
Title: Determination of this compound in an unsegmented continuous flow analyzer Source: Springer URL: [Link]
-
Title: this compound Capsules Source: USP-NF URL: [Link]
-
Title: Analytical parameters for the determination of this compound using the proposed methods. Source: ResearchGate URL: [Link]
-
Title: Demonstration of this compound as a product in benzylpenicillenic acid degradation in neutral media using differential pulse polarography Source: PubMed URL: [Link]
-
Title: Troubleshooting Low Recovery Rates in Chromatographic Analysis Source: WelchLab URL: [Link]
-
Title: A Well-Written Analytical Procedure for Regulated HPLC Testing Source: LCGC International URL: [Link]
-
Title: HPLC-UV determination of this compound in human plasma Source: ResearchGate URL: [Link]
-
Title: D-Penicillamine prolongs survival and lessens copper-induced toxicity in Drosophila melanogaster Source: PMC - NIH URL: [Link]
-
Title: this compound Source: LiverTox - NCBI Bookshelf URL: [Link]
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Title: Methodologies for Stabilization of Pharmaceuticals in Biological Samples Source: American Pharmaceutical Review URL: [Link]
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Title: Study of penicillin degradation mechanism upon interaction with silver(I) ions Source: ResearchGate URL: [Link]
-
Title: Electrocatalytic oxidation of this compound at a carbon paste electrode modified with cobalt salophen Source: ResearchGate URL: [Link]
-
Title: Development and Validation of a Unique Stability‐Indicating Reversed‐Phase HPLC Method for the Determination of l ‐this compound (R‐Enantiomer) Content in this compound API: Derivatization With Marfey's Reagent Toward Improved Sensitivity Source: ResearchGate URL: [Link]
-
Title: Lead(II) Binding to the Chelating Agent d-Penicillamine in Aqueous Solution Source: ACS Publications URL: [Link]
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Title: Methods for assaying D-penicillamine in a clinical setting Source: PubMed URL: [Link]
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Title: Low recovery factor & Validation Issue Source: Confirmatory Testing & Analytical Challenges - Community Forums URL: [Link]
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Title: Quantitative Estimation of D-Penicillamine in Pure and Pharmaceutical Samples Using Inhibitory Kinetic Spectrophotometric Method Source: Hindawi URL: [Link]
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Title: A case report and focused literature review of d‐this compound and severe neutropenia: A serious toxicity from a seldom‐used drug Source: NIH URL: [Link]
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strategies to minimize off-target effects of penicillamine in research
A Guide to Minimizing Off-Target Effects for Accurate and Reproducible Results
Welcome to the technical support guide for researchers utilizing penicillamine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to help you anticipate, troubleshoot, and mitigate the off-target effects of this versatile yet complex compound. This compound is a powerful tool, primarily known as a heavy metal chelator, but its reactivity extends beyond this function, often leading to confounding experimental outcomes.[1][2] This guide is designed to empower you with the knowledge to navigate these challenges effectively.
Understanding the Root Cause: this compound's Mechanisms of Action and Off-Target Effects
To control for off-target effects, we must first understand their biochemical origins. This compound's therapeutic action in conditions like Wilson's disease stems from its ability to chelate excess copper, forming a soluble complex that is excreted.[1][3] However, the very chemical properties that make it an effective chelator—a free sulfhydryl group and an amino group—also make it reactive with various biological molecules.
The primary off-target effects arise from three key mechanisms:
-
Indiscriminate Metal Chelation: Beyond copper, this compound can chelate other physiologically important divalent cations, most notably zinc.[4] This can inadvertently inhibit metalloenzymes that are crucial for cellular processes unrelated to your primary research question.
-
Reaction with Aldehydes: this compound can form stable thiazolidine rings with aldehydes.[5] This is particularly relevant in studies involving collagen, as it disrupts the lysyl-derived aldehydes essential for collagen cross-linking, affecting extracellular matrix integrity.[6][7][8] This same reactivity can occur with aldehydes on the surface of immune cells like macrophages, leading to their activation and confounding immunological studies.[9][10]
-
Disulfide Interchange: The thiol group can react with disulfide bonds in proteins, forming mixed disulfides. This has been shown to covalently modify proteins like the acetylcholine receptor, potentially altering their structure and function.[11]
Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives from researchers working with this compound.
Q1: What are the primary off-target effects I should be concerned about in my in vitro experiments?
The most significant off-target effects depend on your experimental system. For general cell culture, be aware of:
-
Impact on Cell Proliferation: this compound can inhibit cell growth and arrest the cell cycle, with effects varying by cell type and concentration.[12][13] Some cell lines are impaired at concentrations as low as 0.12 to 0.49 mmol/L.[12]
-
Alteration of the Culture Microenvironment: Chelation of trace metals from the culture medium can impact enzyme function and overall cell health.
-
Immunomodulation: If working with immune cells, this compound can cause non-specific macrophage activation, leading to cytokine release (e.g., TNF-alpha, IL-6) that is independent of your experimental stimulus.[9][10]
-
Extracellular Matrix Disruption: In fibroblast cultures or studies of tissue engineering, this compound's effect on collagen synthesis and cross-linking is a major confounding factor.[5][6]
Q2: I'm using D-penicillamine. Is it true that the L-isomer is more toxic?
Yes, this is a critical distinction. The L-enantiomer of this compound is significantly more toxic, primarily because it interferes with pyridoxine (vitamin B6) metabolism.[14] For this reason, the L-isomer is not used clinically or recommended for research applications. Always ensure you are using D-penicillamine to avoid these additional toxicities.[2][14]
Q3: My protein of interest is a zinc-finger transcription factor. How can this compound interfere with my results?
This is a classic example of an off-target effect through unintended chelation. This compound can deplete the local concentration of zinc required for the structural integrity and function of your zinc-finger protein. While its primary affinity is for copper, it does increase zinc excretion.[4] This can lead to a loss of protein function that you might mistakenly attribute to your experimental variable. To address this, you must run a control experiment where the culture medium is supplemented with zinc to see if it rescues the effect (see Protocol 2).
Q4: At what concentration do off-target effects typically become significant in cell culture?
This is highly cell-line dependent. Some studies show that high concentrations (e.g., 10 mmol/L) produce overt toxicity, while lower concentrations (e.g., 100 µmol/L) can still specifically decrease collagen biosynthesis.[6] Other research indicates that some human cell lines are negatively impacted by concentrations between 0.12 and 0.49 mmol/L.[12] A dose-response study is essential to determine the optimal concentration for your specific cell type and experimental window, where the on-target effect is maximized and off-target effects are minimized (see Protocol 1).
Q5: How can I design a control experiment to specifically isolate the metal chelation effect of this compound?
The best approach is a "rescue" experiment. This involves running parallel experiments:
-
Vehicle Control: Cells treated with the vehicle used to dissolve this compound.
-
This compound Treatment: Cells treated with your chosen concentration of this compound.
-
This compound + Metal Supplement: Cells treated with this compound plus a supplemental concentration of the suspected off-target metal (e.g., zinc sulfate).
If the observed effect is reversed or diminished in the metal-supplemented group, it strongly suggests the effect was due to the chelation of that specific metal.[15]
Troubleshooting Guide: Common Experimental Issues
| Problem | Potential Cause (Off-Target Effect) | Troubleshooting Steps & Solutions |
| Unexpected Cell Death or Reduced Proliferation | Direct Cytotoxicity or Cell Cycle Arrest: this compound can have direct inhibitory effects on cell growth, which vary significantly between cell lines.[13] | 1. Verify this compound Isomer: Confirm you are using D-penicillamine, not the more toxic L- or D,L- forms.[14] 2. Perform a Dose-Response Curve: Determine the IC50 for your specific cell line and work at concentrations well below this value (See Protocol 1). 3. Analyze Cell Cycle: Use flow cytometry to see if cells are arresting in a specific phase (e.g., G0/G1 or G2+M), which can be a sign of an off-target effect.[13] |
| Reduced Activity of a Metalloenzyme | Chelation of Essential Metal Cofactors: this compound may be chelating essential metals like zinc or copper from the active site of your enzyme of interest.[4][16] | 1. Run a Metal Rescue Experiment: Supplement the culture medium or assay buffer with the relevant metal (e.g., ZnSO₄) to see if enzyme activity is restored (See Protocol 2). 2. Consider Alternative Chelators: If the goal is copper chelation, investigate other agents like trientine, which may have a different metal binding profile and fewer side effects.[17] |
| Changes in Extracellular Matrix (ECM) Integrity | Inhibition of Collagen Cross-linking: this compound reacts with lysyl-derived aldehydes, preventing the formation of stable collagen cross-links. This leads to an accumulation of more soluble, less stable collagen.[5][7] | 1. Assay for Soluble Collagen: Measure the amount of salt-soluble collagen in your cell lysates or tissue samples. An increase in this fraction is a hallmark of this compound activity.[7] 2. Lower this compound Concentration: This effect is dose-dependent. Use the lowest effective concentration possible.[6] 3. Acknowledge the Effect: If studying processes where ECM is critical, this effect may be unavoidable. It must be documented and considered in the interpretation of your results. |
| Non-specific Immune Cell Activation | Reaction with Macrophage Surface Aldehydes: this compound can bind to aldehydes on macrophage surfaces, triggering an activated state and cytokine release, independent of other stimuli.[9][10] | 1. Measure Baseline Cytokine Levels: Use an ELISA or multiplex assay to measure key inflammatory cytokines (TNF-α, IL-6, IL-23) in the supernatant of this compound-treated immune cells without any other stimulus. 2. Use an Alternative Cell Type: If possible, use a cell type that does not express the reactive surface aldehydes. 3. Include an Unrelated Aldehyde-Reactive Control: Consider using another aldehyde-binding compound as a control to differentiate this effect from the primary mechanism under study. |
Key Experimental Protocols
Protocol 1: Establishing an Optimal Dose-Response Curve
Objective: To identify the concentration range of D-penicillamine that elicits the desired on-target effect without causing significant off-target cytotoxicity.
Methodology:
-
Cell Seeding: Plate your cells of interest at a consistent density across a 96-well plate and allow them to adhere overnight.
-
Prepare this compound Dilutions: Prepare a 2x stock solution of D-penicillamine in your cell culture medium. Perform serial dilutions to create a range of concentrations (e.g., from 10 mM down to 1 µM).
-
Treatment: Remove the old medium from the cells and add the prepared 2x this compound dilutions (100 µL per well to the 100 µL already present). Include a vehicle-only control.
-
Incubation: Incubate the plate for a period relevant to your main experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Add a viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Read the plate using a plate reader. Normalize the data to the vehicle control (100% viability) and plot the results as % Viability vs. Log[this compound Concentration].
-
Interpretation: Identify the concentration at which viability drops significantly (e.g., below 80-90%). Choose a working concentration for your experiments that is well below this cytotoxic threshold but is known from literature or preliminary experiments to be effective for your on-target purpose.
Protocol 2: Control Experiment for Off-Target Metal Chelation
Objective: To determine if an observed biological effect of D-penicillamine is due to the chelation of a specific metal ion (e.g., zinc).
Methodology:
-
Experimental Setup: Prepare four groups of cell cultures:
-
Group A: Vehicle Control
-
Group B: D-penicillamine (at your chosen experimental concentration)
-
Group C: D-penicillamine + Zinc Sulfate (e.g., 10-50 µM ZnSO₄)
-
Group D: Zinc Sulfate alone (to control for any effects of the metal itself)
-
-
Co-treatment: Add the respective treatments to the cell cultures simultaneously. Note: this compound and metal supplements should be added at least two hours apart if possible to avoid immediate chelation in the medium.[15]
-
Incubation: Incubate for the duration of your experiment.
-
Assay: Perform your primary assay (e.g., measure enzyme activity, gene expression, protein levels).
-
Data Analysis: Compare the results from Group B (this compound alone) to Group C (this compound + Zinc).
-
Interpretation:
-
If the effect seen in Group B is significantly reversed or diminished in Group C, this provides strong evidence that the off-target chelation of zinc was responsible for the initial observation.
-
If there is no change between Group B and Group C, the observed effect is likely due to a different mechanism (e.g., aldehyde interaction, disulfide exchange).
-
Visualizing Experimental Design and Mechanisms
To ensure robust and interpretable data, a logical workflow is essential. The following diagram outlines a decision-making process for using this compound in a research setting.
Caption: Key Off-Target Interaction Pathways of D-Penicillamine.
References
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Bickel, M., Günzler, V., & Delvincourt, C. (1985). Effects of D-penicillamine on collagen biosynthesis by fibroblast cell cultures. Clinical and Experimental Pharmacology and Physiology, 12(6), 549–555. Available from: [Link]
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Wang, F., Wang, L., & Uetrecht, J. (2010). D-penicillamine-induced autoimmunity: relationship to macrophage activation. Chemical Research in Toxicology, 23(9), 1501–1507. Available from: [Link]
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Siegel, R. C. (1977). Collagen cross-linking. Effect of D-penicillamine on cross-linking in vitro. The Journal of Biological Chemistry, 252(1), 254–259. Available from: [Link]
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Uetrecht, J. (2010). D-penicillamine-induced autoimmunity: relationship to macrophage activation. Toxicology, 270(1), 1. Available from: [Link]
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Bever, C. T., Jr, Chang, H. W., Penn, A. S., Jaffe, I. A., & Bock, E. (1982). This compound-induced myasthenia gravis: effects of this compound on acetylcholine receptor. Neurology, 32(10), 1077–1082. Available from: [Link]
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Wang, F. (2010). Covalent Binding of this compound to Macrophages, Involvement of Th17 cells, and Its Relation to Idiosyncratic Drug-induced Liver Injury. TSpace Repository. Available from: [Link]
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Wang, F., & Uetrecht, J. (2010). Covalent Binding of this compound to Macrophages and Involvement of Th17 c. University of Toronto Libraries. Available from: [Link]
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Campanati, A., et al. (2021). This compound Revisited: Historic Overview and Review of the Clinical Uses and Cutaneous Adverse Effects. Dermatology and Therapy, 11(4), 1237-1251. Available from: [Link]
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Livaditis, M., & Kourkoumelis, N. (2022). This compound. In StatPearls. StatPearls Publishing. Available from: [Link]
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McQuaid, A., & Mason, J. (1992). The interactions of this compound with copper in vivo and the effect on hepatic metallothionein levels and copper/zinc distribution: the implications for Wilson's disease and arthritis therapy. Journal of Laboratory and Clinical Medicine, 119(6), 744–750. Available from: [Link]
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National Institute of Diabetes and Digestive and Kidney Diseases. (2020). This compound. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Available from: [Link]
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Crawhall, J. C. (1984). Methods for assaying D-penicillamine in a clinical setting. Clinical and Investigative Medicine, 7(1), 31–34. Available from: [Link]
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Patsnap. (2024). What is the mechanism of this compound? Patsnap Synapse. Available from: [Link]
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Aschner, M., & Syversen, T. (2015). D-Penicillamine. In B. D. T.-E. of T. (Third E. H. (Ed.) (Ed.), Encyclopedia of Toxicology (Third Edition) (pp. 823–824). Academic Press. Available from: [Link]
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Campanati, A., et al. (2013). This compound Revisited: Historic Overview and Review of the Clinical Uses and Cutaneous Adverse Effects. American Journal of Clinical Dermatology, 14(4), 273-282. Available from: [Link]
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Nimni, M. E. (1965). Collagen defect induced by this compound. Science, 150(3698), 907-908. Available from: [Link]
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Wilson, D. R. (2018). This compound: Uses, side effects, and risks. Medical News Today. Available from: [Link]
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Kumar, V., et al. (2020). Quantitative Estimation of D-Penicillamine in Pure and Pharmaceutical Samples Using Inhibitory Kinetic Spectrophotometric Method. Journal of Chemistry. Available from: [Link]
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Pediatric Oncall. (n.d.). This compound. Drug Index. Available from: [Link]
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Kucharczyk, N., & Shahinian, S. (1981). An overview of assay methods for D-penicillamine. The Journal of Rheumatology. Supplement, 7, 28–34. Available from: [Link]
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Dróżdż, M., Kucharz, E., & Głowacki, A. (1982). Effect of D-penicillamine on collagen, glycosaminoglycans, DNA and RNA of granulation tissue and connective tissue of skin, bone and aorta in rats. Experimental Pathology, 21(2), 99–105. Available from: [Link]
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Gromadzka, G., et al. (2014). Treatment with D-penicillamine or zinc sulphate affects copper metabolism and improves but not normalizes antioxidant capacity parameters in Wilson disease. Biometals, 27(1), 207-215. Available from: [Link]
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Bae, S. K., et al. (2004). High performance liquid chromatography analysis of D-penicillamine by derivatization with N-(1-pyrenyl)maleimide (NPM). Journal of Chromatography B, 804(2), 347-351. Available from: [Link]
-
Kukoc-Modun, L., et al. (2021). Determination of this compound, tiopronin and glutathione in pharmaceutical formulations by kinetic spectrophotometry. Acta Pharmaceutica, 71(4), 619-630. Available from: [Link]
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Camus, J. P., & Koeger, A. C. (1986). [D-penicillamine and collagen]. Annales de Biologie Clinique, 44(3), 296–299. Available from: [Link]
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Gromadzka, G., et al. (2014). Treatment with d-penicillamine or zinc sulphate affects copper metabolism and improves but not normalizes antioxidant capacity parameters in Wilson disease. Biometals, 27(1), 207-215. Available from: [Link]
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Iannitti, T., & Palmieri, B. (2021). D-Penicillamine: The State of the Art in Humans and in Dogs from a Pharmacological and Regulatory Perspective. Veterinary Sciences, 8(9), 184. Available from: [Link]
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Dastych, M., Jezek, P., & Richtrová, M. (1986). [Effect of this compound therapy on the concentration of zinc, copper, iron, calcium and magnesium in the serum and their excretion in urine]. Zeitschrift für Gastroenterologie, 24(3), 157–160. Available from: [Link]
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Chen, S., et al. (2022). Comparison of the Effectiveness and Safety of d-Penicillamine and Zinc Salt Treatment for Symptomatic Wilson Disease: A Systematic Review and Meta-Analysis. Frontiers in Pharmacology, 13, 843100. Available from: [Link]
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Drugs.com. (n.d.). This compound and Zinc Interactions. Available from: [Link]
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Baier-Bitterlich, G., Schumacher, W., Schulz, T. F., Wachter, H., & Dierich, M. P. (1993). Effects of D-penicillamine on human cell lines. Arzneimittel-Forschung, 43(3), 395–398. Available from: [Link]
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Friteau, L., Jaffray, P., Ronot, X., & Adolphe, M. (1988). Differential effect of D-penicillamine on the cell kinetic parameters of various normal and transformed cellular types. Journal of Cellular Physiology, 136(3), 514–518. Available from: [Link]
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- 6. Effects of D-penicillamine on collagen biosynthesis by fibroblast cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Optimization of Penicillamine Chelation Protocols for Specific Metals
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the optimization of penicillamine chelation protocols. As a potent chelating agent, D-penicillamine's efficacy in experimental settings is highly dependent on carefully controlled conditions. This document provides the technical insights and practical guidance necessary to navigate the complexities of its application.
Understanding this compound: A Chelator with Nuances
D-penicillamine, a sulfhydryl-containing amino acid, is a well-established chelating agent used in the treatment of Wilson's disease, a genetic disorder leading to copper accumulation.[1][2] Its therapeutic action relies on its ability to bind to excess copper, forming a stable, soluble complex that is then excreted in the urine.[2] Beyond copper, this compound also demonstrates chelation activity towards other heavy metals, including lead, mercury, and arsenic, although its affinity for these metals varies.[1][3]
The chelation process is not a simple binding event. With copper, for instance, D-penicillamine reduces Cu(II) to Cu(I) while being oxidized itself to D-penicillamine disulfide.[4][5] This redox activity is a critical consideration in experimental design, as it can lead to the generation of reactive oxygen species (ROS), such as hydrogen peroxide, potentially influencing cellular responses and confounding experimental results.[4][6]
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound chelation of copper?
A1: The chelation potency of D-penicillamine is pH-dependent.[5] Generally, its effectiveness decreases with a decrease in pH. For in vitro assays, maintaining a physiologically relevant pH between 6.5 and 7.5 is recommended to ensure optimal chelation. A study on the spectrophotometric determination of this compound complexes with various metals used acetate buffer at pH 6.3 for nickel, 6.5 for cobalt, and 5.3 for lead, while a borate buffer at pH 6.7 was used for copper and nickel.[7] It is crucial to empirically determine the optimal pH for your specific experimental system and target metal.
Q2: Can I use any buffer for my this compound chelation experiment?
A2: The choice of buffer is critical and can significantly impact the chelation reaction. Phosphate-based buffers should be used with caution, as phosphate ions can precipitate with certain metal ions, reducing their availability for chelation. Buffers such as HEPES or MOPS are often preferred for their lower tendency to interact with metal ions. Always check for potential interactions between your buffer components, the target metal, and this compound.
Q3: My this compound solution seems to be losing activity over time. What could be the cause?
A3: D-penicillamine is susceptible to oxidation, especially in aqueous solutions exposed to air and trace metal contaminants.[8] This leads to the formation of D-penicillamine disulfide, which is inactive as a chelator.[4] To mitigate this, prepare fresh solutions of this compound for each experiment. If storage is necessary, prepare small aliquots and store them at -20°C or below, minimizing freeze-thaw cycles. Purging the solution with an inert gas like nitrogen or argon before sealing and freezing can also help to slow down oxidation.
Q4: I am observing unexpected cellular toxicity in my cell culture experiments with this compound. What could be the reason?
A4: While this compound itself can have direct effects on cell proliferation and viability at higher concentrations,[9] unexpected toxicity can also arise from the generation of reactive oxygen species (ROS) during the chelation of metals like copper.[6] The reduction of Cu(II) to Cu(I) by this compound can produce hydrogen peroxide, which is cytotoxic.[4][6] It is advisable to include a control group treated with this compound alone (without the target metal) and a control for ROS-induced toxicity (e.g., by adding catalase to the medium) to dissect the true effect of chelation from off-target effects.[6]
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Inconsistent or Low Chelation Efficacy
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Incorrect pH of the reaction buffer. | Verify the pH of your buffer and adjust it to the optimal range for your target metal (typically 6.5-7.5 for copper).[5] | This compound's chelating functional groups (thiol, amino, and carboxyl) have different protonation states at varying pHs, which directly impacts their ability to coordinate with metal ions.[10] |
| Oxidation of this compound. | Prepare fresh this compound solutions for each experiment. Consider adding a small amount of a reducing agent like DTT to your stock solution if compatible with your assay, or handle solutions under an inert atmosphere. | The active form of this compound is the free thiol. Oxidation to the disulfide form renders it incapable of chelating metals.[4] |
| Precipitation of the target metal. | Ensure your buffer system does not contain components (e.g., high concentrations of phosphate) that can precipitate with the metal ion of interest. | If the metal is not in a soluble form, it is unavailable for chelation by this compound. |
| Competition from other molecules. | In complex media like cell culture medium, proteins and other small molecules can bind to metal ions, reducing their availability for this compound. Consider performing experiments in a simpler, defined buffer system if possible. | The binding affinity of this compound for the target metal must be sufficient to overcome competition from other potential ligands in the experimental system.[11] |
Issue 2: Interference in Spectrophotometric Quantification
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Overlapping absorbance spectra. | Run absorbance scans of all individual components (this compound, metal salt, buffer, and the expected complex) to identify any overlapping spectra. Adjust the wavelength of measurement to a region where the complex has a unique absorbance peak. | Accurate spectrophotometric measurement relies on the principle that the absorbance at a specific wavelength is proportional to the concentration of the species of interest. Overlapping spectra from other components will lead to inaccurate quantification. |
| Interference from this compound disulfide. | Some spectrophotometric methods are insensitive to the disulfide form.[1] Alternatively, use an analytical technique that can separate the free this compound from its oxidized form, such as HPLC.[4] | The formation of this compound disulfide is a common issue. If your detection method cannot distinguish between the active and inactive forms, your results will be skewed. |
| Instability of the this compound-metal complex. | Monitor the absorbance of the complex over time to assess its stability. If the absorbance changes significantly, optimize the reaction conditions (e.g., pH, temperature) to improve complex stability or take measurements at a consistent time point after mixing. | The stability of the formed complex is crucial for reproducible measurements. Some complexes may be labile and dissociate over time. |
Issue 3: Variability in Cell-Based Assays
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Interaction with media components. | Serum proteins, particularly albumin, can bind to both this compound and metal ions, affecting their free concentrations.[8] Consider reducing the serum concentration or using a serum-free medium for the duration of the experiment, if tolerated by the cells. | The biologically active fraction of both the chelator and the metal is the unbound portion. Protein binding can significantly alter the effective concentrations. |
| Generation of Reactive Oxygen Species (ROS). | Include controls to assess the contribution of ROS to the observed cellular effects. This can be done by co-incubating with an antioxidant or an enzyme like catalase that degrades hydrogen peroxide.[6] | The redox cycling of copper during chelation by this compound can generate ROS, which can induce cellular stress and apoptosis, confounding the interpretation of the chelation-specific effects.[4][6] |
| Cell line-specific sensitivity. | Different cell lines can exhibit varying sensitivity to this compound.[9] It is important to perform dose-response curves to determine the optimal non-toxic concentration range for your specific cell line. | Cellular uptake and metabolic pathways can differ between cell types, leading to varied responses to the same compound. |
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Solution
-
Weigh out the desired amount of D-penicillamine powder using a calibrated analytical balance.[12][13]
-
Dissolve the powder in a suitable solvent (e.g., deionized water or a buffer of your choice). Gentle warming and vortexing may be required to aid dissolution.
-
Adjust the pH of the solution to the desired value using dilute HCl or NaOH.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Determine the exact concentration of the stock solution using a validated analytical method (e.g., spectrophotometry with a known extinction coefficient or HPLC with a standard curve).
-
For storage, aliquot the solution into small, single-use vials, purge with nitrogen or argon gas, and store at -20°C or below.[8]
Protocol 2: In Vitro Chelation Assay using Spectrophotometry
-
Prepare solutions of the target metal salt and D-penicillamine in the chosen buffer.
-
In a cuvette, add the buffer and the metal salt solution.
-
Measure the initial absorbance of the metal salt solution at the predetermined wavelength maximum of the expected this compound-metal complex.
-
Add the D-penicillamine solution to the cuvette, mix thoroughly, and start a timer.
-
Record the absorbance at regular intervals until the reading stabilizes, indicating the completion of the chelation reaction.
-
The change in absorbance is proportional to the amount of metal chelated by this compound. A standard curve can be generated using known concentrations of the pre-formed complex to quantify the chelation.
Visualizations
Logical Workflow for Troubleshooting Inconsistent Chelation Results
Caption: Troubleshooting flowchart for inconsistent this compound chelation results.
This compound-Copper Chelation and ROS Generation Pathway
Caption: Simplified pathway of copper chelation by this compound and associated ROS production.
References
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- Gupte, A., & Mumper, R. J. (2007). An investigation into copper catalyzed D-penicillamine oxidation and subsequent hydrogen peroxide generation. Journal of pharmaceutical sciences, 96(11), 3049–3063.
- El-Ghannam, S. M. (2004). Spectrophotometric determination of captopril and this compound through the use of ligand exchange complexation reactions. Il Farmaco, 59(4), 331–334.
- Kozak, O., et al. (2013). Novel method for rapid copper chelation assessment confirmed low affinity of D-penicillamine for copper in comparison with trientine and 8-hydroxyquinolines. Journal of inorganic biochemistry, 127, 136–142.
- Rosenbaum, S. E., & Scheinberg, I. H. (1984). D-penicillamine: its actions on lead transport in bone organ culture. Toxicology and applied pharmacology, 75(2), 299–307.
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- This compound Increases Free Copper and Enhances Oxidative Stress in the Brain of Toxic Milk Mice. (2012). PLoS ONE, 7(5), e37709.
- Gupte, A., & Mumper, R. J. (2007). Copper chelation by D-penicillamine generates reactive oxygen species that are cytotoxic to human leukemia and breast cancer cells. Free radical biology & medicine, 43(9), 1271–1278.
- Biocompatible D-Penicillamine Conjugated Au Nanoparticles: Targeting Intracellular Free Copper Ions for Detoxification. (2015).
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- Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025, May 23). PharmaCores.
- Gupte, A., & Mumper, R. J. (2007). An investigation into copper catalyzed D-penicillamine oxidation and subsequent hydrogen peroxide generation.
- What are some possible errors in preparing a standard solution? (2021, October 17). Quora.
- D-Penicillamine: The State of the Art in Humans and in Dogs from a Pharmacological and Regulatory Perspective. (2021). Animals, 11(8), 2323.
- The in vitro loss of this compound in plasma, albumin solutions, and whole blood. (1980). Life Sciences, 27(3), 189-198.
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- Types and frequency of errors in the preparation and administration of drugs. (2015). Revista Latino-Americana de Enfermagem, 23(3), 434–441.
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- Spectrophotometric Determination of this compound in Pharmaceutical Sample using Fe(III)-Tiron System. (2017). 2017 2nd International Conference on Materials Engineering, Manufacturing Technology and Control (MEMTC 2017).
- Spectrophotometric determination of this compound and carbocisteine based on formation of metal complexes. (2004). Semantic Scholar.
- Trientine tetrahydrochloride versus this compound for maintenance therapy in Wilson disease (CHELATE): a randomised, open-label, non-inferiority, phase 3 trial. (2022).
- D-Penicillamine/Dihydroquercetin Dual-Loaded Metal–Organic Framework as a Microenvironment Copper Regulator for Enhancing the Therapeutic Efficacy of Polyphenolic Antioxidant in Alzheimer's Disease. (2023). Molecules, 28(14), 5369.
- Lead(II) Binding to the Chelating Agent d-Penicillamine in Aqueous Solution. (2017). Inorganic Chemistry, 56(14), 8036–8045.
- D-Penicillamine prolongs survival and lessens copper-induced toxicity in Drosophila melanogaster. (2016). Biometals, 29(5), 851–862.
- Novel D-penicillamine carrying nanoparticles for metal chelation therapy in Alzheimer's and other CNS diseases. (2006). Journal of controlled release, 111(3), 307–315.
- This compound. (2023). In StatPearls.
- Medication Dispensing Errors and Prevention. (2024). In StatPearls.
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Technical Support Center: Mitigating Interference in Analytical Assays for Penicillamine
Welcome to the technical support center for penicillamine analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of accurately quantifying this compound. Given its chemical nature—possessing amino, carboxyl, and particularly a reactive thiol group—this compound is prone to various interferences that can compromise assay validity.[1] This resource provides in-depth, experience-driven troubleshooting guides and FAQs to help you identify, understand, and mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What makes this compound analysis so challenging?
A1: The primary challenge stems from the high reactivity of this compound's sulfhydryl (thiol) group. This group is susceptible to oxidation, readily forming this compound disulfide, especially in the presence of transition metals like copper (Cu(II)).[2][3] Furthermore, as a potent chelating agent, this compound's intended function—binding to metals—becomes a source of analytical interference itself.[1][4][5][6] When analyzing biological samples, this reactivity is compounded by complex matrix effects.[7][8][9]
Q2: What is the most common form of degradation I should be aware of?
A2: The most common degradation pathway is the oxidation of two this compound molecules to form this compound disulfide.[2][10][11] This is not just a stability issue; it's a quantitative one. If your assay is specific to the free thiol form, any oxidation will lead to an underestimation of the true concentration. This process can be catalyzed by metal ions present in the sample matrix or buffers.[2][12]
Q3: I'm seeing poor recovery in my assay. Where should I start troubleshooting?
A3: Poor recovery is a common issue. A systematic approach is best. Start by evaluating sample stability. Is the this compound oxidizing before or during analysis? Next, assess your sample preparation procedure. In biological fluids, this compound can be protein-bound, and inefficient extraction will lead to low recovery.[1][13] Finally, consider matrix effects, especially in LC-MS/MS, where co-eluting compounds can suppress the analyte signal.[8]
Below is a general workflow to guide your troubleshooting process.
Caption: General troubleshooting workflow for this compound assays.
Troubleshooting Guides by Assay Type
The optimal strategy for mitigating interference depends heavily on the analytical technique employed.
1. HPLC-UV Assays
High-Performance Liquid Chromatography with UV detection is a common method for quantifying this compound in pharmaceutical formulations.
Q: My this compound peak is showing tailing or splitting. What's the cause? A: Peak tailing or splitting often points to secondary interactions on the column or interference from the sample matrix. This compound has multiple functional groups that can interact with the stationary phase in undesirable ways.[1]
-
Causality: The issue could be interaction between the amine group and residual silanols on a silica-based C18 column. It can also be caused by the chelation of this compound with trace metals in the HPLC system (e.g., in the stainless steel frits or tubing).
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is well-controlled with a suitable buffer (e.g., phosphate buffer). Operating at a lower pH (e.g., pH 2.5-3.0) will protonate the amine group, which can reduce silanol interactions.
-
Add a Competing Agent: Adding a small amount of a competing amine like triethylamine (TEA) to the mobile phase can mask active silanol sites.
-
Introduce a Chelator: If metal chelation is suspected, add a low concentration of EDTA (e.g., 0.1 mM) to the mobile phase to sequester metallic impurities in the system.[14]
-
Q: I'm seeing extraneous peaks in my chromatogram that are interfering with my analyte peak. How do I resolve this? A: This is a specificity issue. The interfering peaks could be excipients from the formulation, degradation products (like this compound disulfide), or other endogenous compounds.[15][16]
-
Causality: Insufficient chromatographic resolution is the direct cause. Your current method is not adequately separating this compound from these other UV-active species.
-
Troubleshooting Steps:
-
Optimize the Gradient: If using gradient elution, make the gradient shallower around the elution time of this compound to increase the separation between it and closely eluting peaks.
-
Change Mobile Phase Composition: Vary the ratio of your organic modifier (e.g., acetonitrile or methanol). Sometimes, switching the organic solvent can alter the elution order and improve resolution.
-
Consider Derivatization: For complex matrices or when higher sensitivity is needed, derivatizing the thiol group with an agent like N-(1-pyrenyl)maleimide (NPM) can shift the retention time and increase the UV wavelength for more specific detection.[17]
-
2. LC-MS/MS Assays
Liquid Chromatography with tandem Mass Spectrometry is the gold standard for bioanalysis due to its high sensitivity and specificity. However, it is uniquely susceptible to matrix effects.
Q: My signal intensity is inconsistent between samples, especially when comparing standards in solvent to those in plasma. Why? A: You are likely observing a matrix effect , specifically ion suppression or enhancement.[7][9]
-
Causality: Co-eluting endogenous molecules from the biological matrix (e.g., phospholipids, salts, urea) are not removed during sample preparation and interfere with the ionization of this compound in the mass spectrometer's source.[8] This alters the efficiency of ion formation, leading to either a suppressed or enhanced signal compared to a clean standard.
-
Troubleshooting Steps:
-
Improve Sample Cleanup: Move from a simple protein precipitation method to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). These methods are much more effective at removing phospholipids and other interfering components.[18]
-
Adjust Chromatography: Modify your LC gradient to better separate this compound from the "matrix band" that often elutes early in the run. Ensure this compound does not co-elute with phospholipids.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS (e.g., D-penicillamine-¹³C₂,¹⁵N) is chemically identical to the analyte and will be affected by ion suppression or enhancement in the same way. By monitoring the ratio of the analyte to the IS, the effect is normalized.
-
Check for Exogenous Interferences: Be aware that materials like anticoagulants (e.g., Li-heparin) or plasticizers from collection tubes can also cause matrix effects.[19] Standardize the tubes used for all samples and standards.
-
Caption: Mechanism of ion suppression in LC-MS/MS due to matrix effects.
3. Spectrophotometric Assays
These colorimetric methods are often used for pharmaceutical formulations due to their simplicity and low cost.[15] They typically rely on a redox reaction with this compound's thiol group.[20][21]
Q: My calibration curve is non-linear or my results are higher than expected. A: This indicates a lack of specificity. Spectrophotometric methods are susceptible to interference from any compound that can react with the chromogenic agent or absorb light at the same wavelength.
-
Causality: Common pharmaceutical excipients like sugars, or other reducing agents present in the sample, may be reacting with your reagent (e.g., 2,6-dichlorophenolindophenol or a Cu(II) complex), generating a false positive signal.[20][21]
-
Troubleshooting Steps:
-
Perform an Interference Study: Systematically test each excipient present in the formulation to see if it generates a signal in the absence of this compound.[22][23]
-
Sample Blank Correction: Prepare a sample blank that contains all matrix components except for this compound to subtract the background absorbance.
-
Optimize Reaction Conditions: Adjust the pH or reaction time. It may be possible to find conditions where the reaction with this compound is rapid and complete, while the reaction with interfering substances is slow or negligible.[20]
-
Method Comparison: If interference is intractable, you may need to switch to a more specific method like HPLC-UV.
-
| Analytical Method | Common Interferences | Primary Mitigation Strategy |
| HPLC-UV | Excipients, degradation products, other UV-active compounds | Chromatographic optimization (mobile phase, gradient) |
| LC-MS/MS | Endogenous matrix components (phospholipids), salts, anticoagulants | Improved sample cleanup (SPE/LLE) & use of a stable isotope-labeled internal standard |
| Spectrophotometry | Reducing agents, excipients (sugars), compounds absorbing at λmax | Interference studies, sample blank correction, optimization of reaction conditions |
| Table 1: Summary of common interferences and mitigation strategies by assay type. |
Deep Dive: Specific Interference Issues
Interference from Heavy Metals
As a chelating agent, this compound's primary therapeutic action is to bind heavy metals.[1][24][25] This creates significant analytical challenges.
Q: How does the presence of copper in my samples affect my assay? A: Copper (Cu²⁺) interference is twofold:
-
Catalytic Oxidation: Copper is a potent catalyst for the oxidation of this compound to its disulfide dimer.[2][12] This reaction consumes the active drug, leading to an artificially low measurement of the monomeric form. The reaction can even generate reactive oxygen species like hydrogen peroxide, further complicating the sample matrix.[3][12]
-
Complex Formation: this compound forms stable complexes with copper.[25][26] If your assay involves a reaction at the thiol group (e.g., derivatization or a colorimetric reaction), the formation of a this compound-copper complex can prevent this reaction from occurring, again leading to underestimation.
Caption: Dual interference pathways of copper in this compound analysis.
Mitigation Protocol: Using EDTA to Sequester Metal Ions To prevent metal-induced interference, add a strong chelating agent like Ethylenediaminetetraacetic acid (EDTA) to your samples and standards immediately after collection or preparation.
-
Prepare an EDTA Stock Solution: Prepare a 100 mM stock solution of EDTA in deionized water. Adjust the pH to ~7.5-8.0 with NaOH to ensure it fully dissolves.
-
Spike Samples: For every 1 mL of sample (e.g., plasma, urine, or dissolved pharmaceutical formulation), add 10-20 µL of the 100 mM EDTA stock solution to achieve a final concentration of 1-2 mM.
-
Vortex: Vortex the sample immediately to ensure thorough mixing.
-
Rationale: EDTA has a higher affinity for divalent cations like Cu²⁺ than this compound does. It will preferentially bind, or "sequester," the free metal ions, rendering them unable to catalyze oxidation or form complexes with your analyte.[2][3]
References
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Flora, S. J., & Pachauri, V. (2010). D-Penicillamine. ResearchGate. [Link]
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Lyle, W. H. (1981). This compound in metal poisoning. The Journal of Rheumatology. Supplement. [Link]
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Perrett, D. (1981). An overview of assay methods for D-penicillamine. The Journal of Rheumatology. Supplement. [Link]
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Yani, F. H., & Sari, P. (2017). Spectrophotometric Determination of this compound in Pharmaceutical Sample using Fe(III)-Tiron System. ResearchGate. [Link]
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Squitti, R., & Bucossi, S. (2021). D-Penicillamine: The State of the Art in Humans and in Dogs from a Pharmacological and Regulatory Perspective. MDPI. [Link]
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Silva, A. J., Fleshman, D. G., & Shore, B. (1973). The effects of this compound on the body burdens of several heavy metals. Health Physics. [Link]
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Reddy, G. S., Reddy, P. S., & Kumar, N. S. (2019). Development and Validation of a Unique Stability-Indicating Reversed-Phase HPLC Method for the Determination of l-Penicillamine (R-Enantiomer) Content in this compound API: Derivatization With Marfey's Reagent Toward Improved Sensitivity. ResearchGate. [Link]
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Dong, L., Cheng, K., & Li, W. (2024). Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. Biomedical Chromatography. [Link]
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Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, G., Korfmacher, W. A., & Olah, T. V. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid Communications in Mass Spectrometry. [Link]
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Ercal, N., Aykin-Burns, N., & Gurer-Orhan, H. (2002). An investigation into copper catalyzed D-penicillamine oxidation and subsequent hydrogen peroxide generation. PubMed. [Link]
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Sarnoff, E. (1979). Comparison of Methods for Determining this compound in Bulk Drug and Formulations. Journal of AOAC INTERNATIONAL. [Link]
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Yusof, M., Neal, R., Aykin, N., & Ercal, N. (2000). High performance liquid chromatography analysis of D-penicillamine by derivatization with N-(1-pyrenyl)maleimide (NPM). ResearchGate. [Link]
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Dixon, J. S., & Pickup, M. E. (1981). Methods for assaying D-penicillamine in a clinical setting. PubMed. [Link]
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Van Eeckhaut, A., Lanckmans, K., Sarre, S., Smolders, I., & Michotte, Y. (2009). Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects. Journal of Chromatography B. [Link]
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National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Chelating Agents. LiverTox - NCBI Bookshelf. [Link]
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Ercal, N., Aykin-Burns, N., & Gurer-Orhan, H. (2002). An investigation into copper catalyzed D-penicillamine oxidation and subsequent hydrogen peroxide generation. ResearchGate. [Link]
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Staite, N. D., Zoschke, D. C., & Messner, R. P. (1985). D-Penicillamine: analysis of the mechanism of copper-catalyzed hydrogen peroxide generation. PubMed. [Link]
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Al-Durra, F., Le, T., Sharkey, L., & Rumbeiha, W. (2020). Liquid chromatography/tandem mass spectrometric analysis of this compound for its pharmacokinetic evaluation in dogs. ResearchGate. [Link]
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De Wall, S. L., & Farrell, N. P. (2014). Lead(II) Binding to the Chelating Agent d-Penicillamine in Aqueous Solution. Inorganic Chemistry. [Link]
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ZefSci. (2024). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]
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The White Army. (2022). CHELATING AGENTS: D-PENICILLAMINE. YouTube. [Link]
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Farombi, E. O., Shrotriya, S., & Surh, Y. J. (2012). D-Penicillamine prolongs survival and lessens copper-induced toxicity in Drosophila melanogaster. PMC - NIH. [Link]
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Sorenson, J. R. (1983). This compound metal chelates and their possible importance in rheumatoid arthritis--a brief review. PubMed. [Link]
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Yusof, M., Neal, R., Aykin, N., & Ercal, N. (2000). High performance liquid chromatography analysis of D-penicillamine by derivatization with N-(1-pyrenyl)maleimide (NPM). Biomedical Chromatography. [Link]
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Jemal, M., & Xia, Y. Q. (2006). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. LCGC North America. [Link]
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Al-Durra, F., Le, T., Sharkey, L., & Rumbeiha, W. (2020). Liquid chromatography/tandem mass spectrometric analysis of this compound for its pharmacokinetic evaluation in dogs. Cutaneous and Ocular Toxicology. [Link]
-
Reddy, G. S., Reddy, P. S., & Kumar, N. S. (2019). Development and Validation of a Unique Stability‐Indicating Reversed‐Phase HPLC Method for the Determination of l‐this compound (R‐Enantiomer) Content in this compound API: Derivatization With Marfey's Reagent Toward Improved Sensitivity. Semantic Scholar. [Link]
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Liu, Y., Wu, Y., & Jia, L. (2012). Separation and determination of chiral composition in this compound tablets by capillary electrophoresis in a broad pH range. Electrophoresis. [Link]
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Validation & Comparative
A Comparative Guide to Penicillamine and Trientine in Copper Chelation Therapy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chelating agents for copper overload disorders, particularly Wilson's disease, penicillamine and trientine stand as the primary therapeutic pillars. While both effectively promote copper excretion, their distinct chemical properties, efficacy profiles, and tolerability necessitate a nuanced understanding for optimal clinical application and future drug development. This guide provides an in-depth, objective comparison of these two critical chelators, grounded in experimental data and clinical evidence.
The Imperative of Copper Chelation in Wilson's Disease
Wilson's disease is an autosomal recessive genetic disorder caused by mutations in the ATP7B gene, which encodes a copper-transporting P-type ATPase.[1] This protein is crucial for incorporating copper into ceruloplasmin and excreting excess copper into the bile.[1] Its dysfunction leads to toxic copper accumulation, primarily in the liver and brain, resulting in a spectrum of hepatic, neurological, and psychiatric symptoms.[2][3] Lifelong therapy to remove excess copper and prevent its re-accumulation is essential to manage the disease and prevent fatal complications.[3] The mainstay of this treatment is pharmacologic chelation therapy.[3]
Mechanistic Overview: Two Chelators, Distinct Approaches
Both this compound and trientine function by binding to excess copper in the body, forming a stable, water-soluble complex that can be excreted through the urine.[2][4] However, their chemical nature and interaction with copper ions differ, influencing their clinical characteristics.
This compound: A derivative of penicillin, D-penicillamine is a trifunctional organic compound containing a thiol group, an amine group, and a carboxylic acid.[5] Its primary chelating action is mediated through its sulfhydryl group, which binds to free copper, forming a soluble complex that is then renally cleared.[4]
Trientine: Trientine, or triethylenetetramine, is a polyamine compound with multiple nitrogen atoms that can coordinate with copper ions.[1][6] These nitrogen atoms donate electron pairs to form a stable, ring-like structure around the copper ion, creating a water-soluble complex readily excreted by the kidneys.[2][6] A key distinction is that trientine also appears to inhibit the intestinal absorption of copper, providing a dual mechanism of action.[1]
Figure 1: Mechanisms of Action for this compound and Trientine.
Head-to-Head Efficacy: A Quantitative Comparison
The clinical efficacy of this compound and trientine is primarily assessed by their ability to control copper levels and improve or stabilize clinical symptoms. While both are effective, comparative studies reveal important differences in their performance.
A pivotal randomized, open-label, non-inferiority, phase 3 trial (CHELATE) compared trientine tetrahydrochloride (TETA4) with this compound for maintenance therapy in adults with stable Wilson's disease.[7][8] The study found that TETA4 was non-inferior to this compound in maintaining stable non-ceruloplasmin-bound copper (NCC) levels over 48 weeks.[7][8] Interestingly, at 24 weeks, urinary copper excretion was lower with TETA4 than with this compound, suggesting that trientine's efficacy may be less reliant on urinary excretion alone, potentially due to its effect on intestinal copper absorption.[7][8]
A systematic review and meta-analysis of 26 cohort studies and one randomized controlled trial found that treatment failures were more common with trientine compared to D-penicillamine.[9] However, this analysis also highlighted that the evidence was of low quality and could be influenced by various factors.[9] In a pediatric cohort, D-penicillamine was found to be more effective in terms of treatment continuation due to ineffectiveness compared to trientine and zinc.[10]
| Efficacy Parameter | This compound | Trientine | Key Findings & Citations |
| Treatment Failures | Lower incidence | Higher incidence (OR=4.09) | A meta-analysis suggested a higher rate of treatment failure with trientine, though the evidence quality was low.[9] In a pediatric study, only 5% of patients on D-penicillamine required a medication change due to ineffectiveness, compared to 44% on trientine.[10] |
| Non-Ceruloplasmin Copper (NCC) Control | Effective | Non-inferior to this compound | The CHELATE trial demonstrated that trientine was non-inferior to this compound in maintaining stable NCC levels in patients with Wilson's disease.[7][8] |
| 24-hour Urinary Copper Excretion | Higher | Lower than this compound | The CHELATE trial showed lower urinary copper excretion with trientine compared to this compound at 24 weeks, despite comparable efficacy in controlling NCC.[7][8] |
| Neurological Worsening | Higher incidence | Lower incidence | A meta-analysis found a higher incidence of neurological deterioration in patients treated with D-penicillamine compared to zinc salts; data for trientine was less conclusive but generally favored it over this compound in this regard.[11] Another systematic review noted that most cases of early neurological deterioration occurred in patients treated with d-penicillamine (70.5%) versus trientine (14.2%), though this may reflect prescribing patterns. |
| Hepatic Worsening | Lower incidence | Higher incidence (OR=2.45) | The same meta-analysis that showed higher treatment failures with trientine also found a greater odds of hepatic worsening with trientine compared to D-penicillamine.[9] |
Tolerability and Safety: A Critical Differentiator
The choice between this compound and trientine is often dictated by their respective side effect profiles. This compound is associated with a higher incidence of adverse events, which can be severe enough to necessitate discontinuation of therapy.
Adverse Events: A systematic review and meta-analysis found that adverse events were significantly less frequent with trientine (OR=0.34) compared to D-penicillamine.[9] Consequently, treatment discontinuation due to adverse events was also lower with trientine (OR=0.30).[9] In a pediatric study, 45% of patients on D-penicillamine changed medication due to adverse effects, compared to only 4% of those on trientine.[12]
Common Side Effects:
-
This compound: Common side effects include fever, skin rashes, joint pain, kidney effects, stomach irritation, and low blood counts.[4] It can also induce autoimmune conditions.[4]
-
Trientine: Generally better tolerated, with common side effects including gastric intolerance (nausea, vomiting) and skin rash.[2] Rarely, it can lead to iron deficiency anemia.[2]
Neurological Worsening: A significant concern with initial chelation therapy is the paradoxical worsening of neurological symptoms. This phenomenon appears to be more common with this compound. One study reported that 30.2% of patients with neurological Wilson's disease worsened after starting this compound. A systematic review and meta-analysis found that the incidence of neurological deterioration was higher in patients treated with d-penicillamine compared to those treated with zinc salts.[11] While direct comparative rates with trientine vary across studies, it is generally considered to have a lower risk of inducing neurological worsening.[3]
| Safety Parameter | This compound | Trientine | Key Findings & Citations |
| Overall Adverse Events | Higher incidence | Lower incidence (OR=0.34) | A meta-analysis showed a significantly lower odds of adverse events with trientine.[9] An analysis of the FDA Adverse Event Reporting System (FAERS) also found a higher number of adverse event reports for this compound.[4] |
| Treatment Discontinuation due to Adverse Events | Higher incidence (OR=0.30) | Lower incidence | The same meta-analysis demonstrated a lower rate of treatment discontinuation with trientine due to side effects.[9] A pediatric study reported a 45% discontinuation rate for D-penicillamine versus 4% for trientine due to adverse events.[12] |
| Common Adverse Events | Fever, rash, joint pain, nephrotoxicity, myelosuppression, autoimmune reactions. | Nausea, vomiting, skin rash, iron deficiency anemia. | [2][4] |
| Serious Adverse Events | Leukopenia, cholangiocarcinoma, and hepatocellular cancer reported in one trial. | No serious adverse events reported in the same trial. | The CHELATE trial reported three serious adverse events with this compound and none with trientine.[7] |
Experimental Evaluation of Copper Chelation Efficacy: An In Vitro Protocol
For researchers and drug development professionals, in vitro assays are invaluable for screening and characterizing the efficacy of potential new chelating agents. The following is a detailed protocol for a spectrophotometric assay using bathocuproinedisulfonic acid (BCS), a specific chelator for cuprous ions (Cu+), to determine the copper-chelating capacity of a test compound.
Principle: This assay is based on the competition between the test chelator and BCS for copper ions. In the presence of a reducing agent, cupric ions (Cu2+) are reduced to cuprous ions (Cu+). BCS forms a stable, colored complex with Cu+ with a maximum absorbance at 485 nm. A potent test chelator will bind to the copper ions, preventing the formation of the BCS-Cu+ complex and thus reducing the absorbance at 485 nm.
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A Comparative Guide to Penicillamine and Other Thiol-Based Antioxidants for Researchers
For researchers, scientists, and drug development professionals navigating the complex landscape of oxidative stress, the selection of an appropriate antioxidant is a critical decision. Thiol-based compounds, characterized by their sulfhydryl (-SH) group, represent a pivotal class of antioxidants with diverse mechanisms of action.[1][2] This guide provides an in-depth comparative analysis of D-penicillamine against other prominent thiol antioxidants, namely N-acetylcysteine (NAC) and glutathione (GSH), supported by experimental insights to inform your research.
Introduction to Thiol-Based Antioxidants: The Power of the Sulfhydryl Group
Thiol-containing compounds are at the forefront of cellular defense against the damaging effects of reactive oxygen species (ROS).[1] The nucleophilic nature of the sulfur atom in the sulfhydryl group allows these molecules to act as potent reducing agents, donating a hydrogen atom to neutralize free radicals.[2][3] This core function is central to the antioxidant capabilities of penicillamine, NAC, and the body's master antioxidant, glutathione.[4] However, their efficacy and utility in experimental and therapeutic settings are dictated by nuances in their structure and biochemical behavior.
Mechanisms of Action: A Tripartite Comparison
The antioxidant strategies of this compound, NAC, and GSH can be broadly categorized into three areas: direct radical scavenging, metal ion chelation, and their roles in endogenous antioxidant pathways.
Direct Radical Scavenging: All three compounds can directly neutralize free radicals. The sulfhydryl group reacts with ROS, undergoing a two-electron oxidation to form a sulfenic acid intermediate, which can then react with another thiol to form a disulfide bond.[5] This process effectively quenches the reactivity of the initial radical. While glutathione is recognized for its significant antioxidant activity in biological systems, NAC also serves as a potent antioxidant.[3][6]
Metal Ion Chelation: A key differentiator for D-penicillamine is its potent ability to chelate transition metal ions, particularly copper.[7][8] This is crucial because ions like copper and iron can participate in Fenton and Haber-Weiss reactions, generating highly reactive hydroxyl radicals. By sequestering these metals, this compound prevents this catalytic cycle of ROS production.[9] This property is fundamental to its clinical use in conditions like Wilson's disease.[10] While other thiols like NAC possess some chelating activity, it is generally less pronounced than that of this compound.[11]
Role in Endogenous Antioxidant Systems: Here, NAC and GSH are intrinsically linked. NAC is a precursor to L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione.[4][12][13] Therefore, supplementing with NAC can effectively boost intracellular GSH levels, enhancing the cell's overall antioxidant capacity.[13][14] GSH itself is a central component of the glutathione system, which includes enzymes like glutathione peroxidase and glutathione reductase, forming a powerful network for detoxifying peroxides and regenerating other antioxidants.[5][15] this compound does not serve as a direct precursor for GSH synthesis.
Comparative Mechanisms of Thiol Antioxidants
Caption: Workflow for the DPPH radical scavenging assay.
Comparative Performance Data
While a single, universally accepted value for antioxidant capacity is elusive due to assay-dependent variations, a synthesis of available data provides a comparative overview.
| Feature | D-Penicillamine | N-Acetylcysteine (NAC) | Glutathione (GSH) |
| Primary Antioxidant Mechanism | Metal Chelation, Direct Scavenging [7][9] | GSH Precursor, Direct Scavenging [11][12] | Direct Scavenging, Enzymatic Cofactor [3][5] |
| Direct Radical Scavenging | Moderate | High [6] | Very High [2][3] |
| Metal Chelation (Copper) | Very Strong [8][16] | Weak to Moderate [11] | Moderate |
| Endogenous System Support | None | Direct precursor to Cysteine for GSH synthesis [4] | Central component of the Glutathione system [15] |
| Primary Application Context | Metal Chelation Therapy (e.g., Wilson's Disease) [10] | Mucolytic, Acetaminophen Overdose, GSH repletion [11][17] | Master cellular antioxidant, detoxification [4][18] |
| Potential Limitation | Pro-oxidant effects in certain conditions, side effects [7] | Potential gastrointestinal side effects [12] | Poor oral bioavailability [4] |
Applications and Limitations in Research and Drug Development
D-Penicillamine: Its unparalleled copper-chelating ability makes it a valuable tool for studying the role of copper-dependent processes in disease models and as a therapeutic for metal overload disorders. [8]However, researchers must be aware of its potential to induce pro-oxidant effects, particularly in the presence of redox-active metals, which can lead to the generation of cytotoxic reactive oxygen species. [7] N-Acetylcysteine (NAC): As a stable and bioavailable precursor to cysteine, NAC is the gold standard for studies aiming to modulate and increase intracellular glutathione levels. [13]Its clinical use in treating acetaminophen toxicity by replenishing GSH stores underscores its efficacy. [17]It is an excellent choice for investigating the protective effects of the endogenous glutathione system against various stressors.
Glutathione (GSH): While being the most important intracellular antioxidant, its direct application as a therapeutic or research agent is often limited by poor membrane permeability and rapid degradation in plasma. [4]For this reason, researchers often prefer to use NAC to augment endogenous GSH levels rather than administering GSH directly, especially in oral applications. [12]
Conclusion
The choice between this compound, N-acetylcysteine, and glutathione depends critically on the specific research question and experimental context.
-
For investigating the role of transition metals in oxidative stress, D-penicillamine is the superior tool due to its potent chelating properties.
-
For studies focused on bolstering the cell's natural antioxidant defenses, N-acetylcysteine is the most effective and practical choice for increasing intracellular glutathione levels.
-
Glutathione, while a benchmark for antioxidant activity, is best studied by modulating its endogenous levels via precursors like NAC, given its limited bioavailability.
A thorough understanding of these distinct mechanistic profiles is essential for the rational design of experiments and the development of targeted therapeutic strategies against oxidative stress-related pathologies.
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Penicillamine Detection
For researchers, scientists, and drug development professionals, the accurate quantification of D-penicillamine is critical. This chelating agent, a cornerstone in the treatment of Wilson's disease and cystinuria, demands robust and reliable analytical methods to ensure therapeutic efficacy and patient safety.[1][2] The choice of analytical methodology is not trivial, as each technique presents a unique balance of sensitivity, selectivity, cost, and complexity.
This guide provides an in-depth comparison of the principal analytical techniques for penicillamine detection: High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Electrochemical Methods. Beyond a simple enumeration of protocols, we will delve into the causality behind experimental choices and provide a framework for the cross-validation of these methods, ensuring the integrity and consistency of your analytical data.
The Imperative of Method Validation and Cross-Validation
Before comparing methodologies, it is crucial to ground our discussion in the principles of analytical method validation. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a comprehensive framework for validating analytical procedures, ensuring they are suitable for their intended purpose.[3][4][5] Key validation parameters include accuracy, precision, specificity, linearity, range, and robustness.[4][6]
Cross-validation takes this a step further by comparing the results from two or more distinct analytical methods.[7] This process is essential when transitioning between methods, in multi-site studies, or when corroborating data for regulatory submissions.[7][8] It provides a higher level of confidence in the analytical results and ensures consistency across different analytical platforms.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Selectivity
HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. For this compound, which lacks a strong native chromophore, derivatization is a common strategy to enhance its detectability, particularly for UV or fluorescence detectors.
The Rationale for Derivatization in this compound HPLC Analysis
The primary reason for derivatizing this compound is to attach a molecule with a high molar absorptivity (for UV detection) or a fluorophore (for fluorescence detection). This significantly improves the sensitivity and selectivity of the assay. The choice of derivatizing agent is critical and depends on the functional groups available on the analyte (in this case, the thiol and amino groups of this compound) and the desired detection method.
Featured HPLC Method: Pre-column Derivatization with N-(1-pyrenyl)maleimide (NPM)
This method utilizes the reaction of the thiol group of this compound with NPM to form a highly fluorescent adduct, allowing for sensitive detection.[1][9][10]
-
Sample Preparation:
-
For biological samples (plasma, tissue homogenates), dilute 10 µL of the sample with 240 µL of Tris-EDTA buffer.
-
Add 750 µL of a 1 mM NPM solution in acetonitrile.
-
Incubate the mixture at room temperature for 30 minutes.
-
Stop the reaction by adding 10 µL of 2N HCl.
-
Filter the derivatized sample through a 0.2 µm filter before injection.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a fluorescence detector is required.
-
Column: A C18 reversed-phase column (e.g., 100 x 4.6 mm, 3 µm particle size) is suitable.[9]
-
Mobile Phase: An isocratic mobile phase consisting of 40% acetonitrile and 60% water, with 1 mL/L of o-phosphoric acid and 1 mL/L of acetic acid.[9]
-
Flow Rate: 0.50 mL/min.[9]
-
Detection: Fluorescence detection with an excitation wavelength of 330 nm and an emission wavelength of 380 nm.[9]
-
-
Linearity: 4 to 2500 nM.[9]
-
Precision: Within-run and between-run coefficients of variation were 2.27% and 2.23%, respectively, for a 500 nM standard.[1][9]
-
Limit of Detection (LOD): 4 nM.[9]
UV-Vis Spectrophotometry: A Cost-Effective and Rapid Approach
Spectrophotometric methods are often favored for their simplicity, speed, and cost-effectiveness. These methods typically involve a reaction that produces a colored product, with the absorbance of the product being proportional to the concentration of the analyte.
The Chemistry of Colorimetric Detection of this compound
The thiol group in this compound is a key functional group for spectrophotometric analysis. It can participate in redox reactions or complexation reactions that result in a measurable color change. The choice of reagent dictates the reaction mechanism and the wavelength of maximum absorbance.
Featured Spectrophotometric Method: Oxidation with 2,6-Dichlorophenolindophenol (DCPIP)
This method is based on the oxidation of the sulfhydryl group of this compound by DCPIP, a redox indicator. The reduction of DCPIP leads to a color change, which is measured spectrophotometrically.[11][12]
-
Reagent Preparation:
-
Prepare a 0.005 M solution of this compound standard.
-
Prepare a 0.005 M solution of 2,6-DCPIP.
-
-
Assay Procedure:
-
Pipette 2 mL of the this compound sample or standard into a 5.0 mL volumetric flask.
-
Add 1 mL of the 0.005 M 2,6-DCPIP solution.
-
Dilute to the mark with double-distilled water.
-
Measure the absorbance at 610 nm against a reagent blank.[11]
-
Electrochemical Methods: High Sensitivity and Miniaturization Potential
Electrochemical sensors offer a highly sensitive and often portable alternative for the detection of this compound. These methods are based on the electrochemical oxidation or reduction of this compound at the surface of a modified electrode.
The Principle of Electrochemical this compound Sensing
The thiol group of this compound is electroactive, meaning it can be oxidized at an electrode surface. By modifying the electrode with materials that enhance the electron transfer rate or preconcentrate the analyte, the sensitivity and selectivity of the detection can be significantly improved.
Featured Electrochemical Method: Polydiphenylamine@Electrochemically Reduced Graphene Oxide Modified Glassy Carbon Electrode
This method involves the modification of a glassy carbon electrode with a composite of polydiphenylamine and electrochemically reduced graphene oxide. This modification enhances the electrocatalytic oxidation of this compound.[13][14][15]
-
Electrode Preparation:
-
A glassy carbon electrode is first modified with electrochemically reduced graphene oxide.
-
Subsequently, diphenylamine is electropolymerized on the modified surface in an acidic medium.
-
-
Electrochemical Measurement:
-
Recovery in Human Blood Serum: 97.5–101.0%.[13]
Comparative Analysis of the Methods
To facilitate an objective comparison, the key performance characteristics of the featured methods are summarized in the table below.
| Feature | HPLC with NPM Derivatization | Spectrophotometry with DCPIP | Electrochemical Sensor |
| Principle | Chromatographic separation followed by fluorescence detection of a derivatized analyte. | Colorimetric measurement based on a redox reaction. | Amperometric or voltammetric detection of the electrochemical oxidation of the analyte. |
| Linearity Range | 4 - 2500 nM[9] | 0.005 - 0.100 ppm[11][12] | 1.4 - 541 µM[13][15] |
| Limit of Detection | 4 nM[9] | Not explicitly stated, but expected to be in the sub-ppm range. | 0.10 µM[13][15] |
| Precision | < 3% RSD[1][9] | < 1% RSD[11][12] | Good repeatability and reproducibility reported.[16] |
| Selectivity | High (due to chromatographic separation). | Moderate (potential for interference from other reducing agents). | High (due to the specific electrochemical properties of the analyte and the modified electrode). |
| Sample Throughput | Lower (due to chromatographic run times). | High. | High. |
| Cost & Complexity | High (instrumentation and reagents). | Low. | Moderate (depends on the complexity of the electrode modification). |
| Best Suited For | Complex matrices (e.g., biological fluids), research applications requiring high sensitivity and selectivity. | Routine quality control of pharmaceutical formulations. | Rapid screening, point-of-care testing, and applications requiring high sensitivity. |
Cross-Validation of Analytical Methods: A Practical Approach
The cross-validation of different analytical methods for the same analyte is crucial for ensuring data consistency. Here, we outline a general workflow for cross-validating the HPLC and spectrophotometric methods described above.
Experimental Workflow for Cross-Validation
Caption: A generalized workflow for the cross-validation of two analytical methods.
Statistical Comparison
The statistical analysis of the data is the cornerstone of cross-validation.[17]
-
t-test: Used to determine if there is a significant difference between the means of the two sets of results.
-
F-test: Used to compare the variances of the two methods, providing insight into their relative precision.
-
Bland-Altman Plot: A graphical method to visualize the agreement between two quantitative measurements.
The acceptance criteria for the statistical comparison should be pre-defined in a validation protocol. A common criterion is that the percentage difference between the results from the two methods should be within a certain limit (e.g., ±15%).
Conclusion
The selection of an analytical method for this compound detection should be guided by the specific requirements of the application. HPLC offers excellent selectivity and sensitivity, making it ideal for complex samples. Spectrophotometry provides a rapid and cost-effective solution for routine analysis of simpler matrices. Electrochemical methods are emerging as a powerful tool for highly sensitive and portable analysis.
Regardless of the chosen method, a thorough validation according to ICH guidelines is paramount. Furthermore, when multiple methods are employed, a rigorous cross-validation study is essential to ensure the consistency and reliability of the analytical data, ultimately safeguarding the quality and efficacy of this compound-containing pharmaceutical products.
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A Comparative Guide to the In Vitro Effects of D-penicillamine and Its Derivatives
For researchers and drug development professionals, understanding the nuanced in vitro activities of a compound and its analogues is paramount to predicting its therapeutic potential and mechanism of action. D-penicillamine (D-Pen), a thiol-containing amino acid, is a classic example of a drug with multifaceted effects, ranging from metal chelation to redox modulation.[1][2] This guide provides an in-depth comparison of the in vitro effects of D-penicillamine and its derivatives, supported by experimental data and detailed protocols to empower your research.
D-penicillamine: A Double-Edged Sword in Vitro
D-penicillamine's in vitro profile is dominated by its interaction with transition metals, particularly copper. This interaction is not merely sequestration but a complex redox process that dictates its biological effects.
The Pro-oxidant Effect: Copper-Dependent Cytotoxicity
A recurring theme in the literature is that D-penicillamine's cytotoxicity is intrinsically linked to the presence of copper ions.[3][4][5] In vitro, D-penicillamine reduces Cu(II) to Cu(I), and in this process, molecular oxygen is consumed to produce hydrogen peroxide (H₂O₂).[6] This H₂O₂ generation is a critical mediator of its anti-proliferative and cytotoxic effects observed in various cell lines.
Studies have demonstrated that D-penicillamine, in the presence of copper sulfate, exhibits significant dose-dependent cytotoxicity against human leukemia and breast cancer cells.[3] This effect is abrogated by the addition of catalase, confirming the central role of H₂O₂.[3][5] This pro-oxidant mechanism has been shown to induce apoptosis in metastatic melanoma cells, interestingly, without compromising the viability of normal primary epidermal melanocytes.[1]
The Antioxidant Effect: A Context-Dependent Phenomenon
Conversely, D-penicillamine can also exhibit antioxidant properties. This duality is a crucial concept for in vitro study design. In systems devoid of redox-active metals, or where the primary challenge is a specific radical species, the thiol group of D-penicillamine can act as a reducing agent and radical scavenger. For instance, it has been shown to protect human spermatozoa from oxidative stress induced by ionomycin and H₂O₂ by reducing reactive oxygen species (ROS) levels and preserving mitochondrial membrane potential.[7]
However, in systems containing both ascorbate and cupric ions, D-penicillamine displays a biphasic effect on hyaluronan degradation. Initially, it acts as an antioxidant by trapping hydroxyl radicals, but it can later transition to a pro-oxidative role.[8][9] This highlights the critical importance of the specific chemical environment in defining its function.
D-penicillamine Derivatives: Tailoring Function Through Chemical Modification
The derivatization of D-penicillamine is primarily aimed at enhancing its therapeutic index by modifying its physicochemical properties, such as lipophilicity, or by improving its metal-chelating specificity and efficacy.
Ester Derivatives: Enhancing Lipophilicity and Sustained Action
To overcome the hydrophilic nature of D-penicillamine and achieve sustained local action, lipophilic ester derivatives have been synthesized.[10] Esterification with methyl, hexyl, or benzyl alcohols converts the hydrophilic drug into more lipophilic forms.[10] In vitro, these derivatives, particularly the hexyl ester, exhibit a higher partition coefficient between octanol and water, indicating increased lipophilicity.[10] This property is intended to create a local depot effect, from which the active compound is slowly released upon hydrolysis of the ester bond. While direct comparative cytotoxicity or antioxidant data with the parent compound in the same study is sparse, the rationale is that these derivatives would exert similar, but more localized and prolonged, biological effects.[10]
Tripodal Derivatives: Engineering High-Affinity Copper(I) Chelators
A more sophisticated approach involves creating multidentate ligands based on the D-penicillamine scaffold to enhance both the affinity and specificity for copper. New tripodal chelating agents derived from nitrilotriacetic acid (NTA) and three D-penicillamine units have been synthesized.[11] These derivatives are designed to be highly efficient and selective for Cu(I), the form to which Cu(II) is reduced by the thiol groups. Spectroscopic analyses, including UV, CD, NMR, and X-ray absorption spectroscopy, have confirmed that these tripodal ligands form stable, trigonal-planar sulfur-only coordination complexes with Cu(I).[11] This is a significant improvement over D-penicillamine, which has a relatively lower binding affinity for copper compared to other chelators like trientine and 8-hydroxyquinolines.[12] These derivatives represent a rational design approach to create more potent and specific copper chelators.[11]
Comparative Data Summary
The following tables summarize the key in vitro effects of D-penicillamine and its derivatives based on available literature. It is crucial to note that the data are compiled from different studies, and direct quantitative comparisons of values like IC₅₀ should be made with caution due to variations in experimental conditions.
Table 1: In Vitro Cytotoxicity and Anti-proliferative Effects
| Compound/Derivative | Cell Line(s) | Key Findings | Reference(s) |
| D-penicillamine | Human leukemia (HL-60), Breast cancer (MCF-7, BT474) | Cytotoxic in the presence of copper; effect mediated by H₂O₂. | [3] |
| Human metastatic melanoma (A375, G361) | Selectively induces apoptosis in melanoma cells, not in normal melanocytes. | [1] | |
| Human endothelial cells | Inhibits proliferation in the presence of copper. | [13] | |
| Rabbit articular chondrocytes, HeLa, L 929 | Inhibits cell growth; cell cycle arrest is cell-type dependent. | [14] | |
| Lipophilic Esters (e.g., Hexyl ester) | Breast adenocarcinoma (in vivo data implies in vitro effect) | Inhibited tumor growth, suggesting anti-proliferative action. | [10] |
Table 2: Antioxidant and Pro-oxidant Activities
| Compound/Derivative | Assay/System | Key Findings | Reference(s) |
| D-penicillamine | Hyaluronan degradation system with ascorbate and Cu(II) | Exhibits both anti-oxidant (hydroxyl radical trapping) and pro-oxidant effects over time. | [8] |
| Human spermatozoa with induced oxidative stress | Acts as an antioxidant, decreasing ROS levels and preserving mitochondrial function. | [7] | |
| In the presence of Cu(II) | Acts as a pro-oxidant, generating H₂O₂. | [6] |
Table 3: Copper Chelation
| Compound/Derivative | Assay/Method | Key Findings | Reference(s) |
| D-penicillamine | BCS-based assay | Shows lower copper binding affinity compared to trientine and 8-hydroxyquinolines. The only tested compound able to reduce Cu(II). | [12] |
| Tripodal D-penicillamine Derivatives | Spectroscopic methods (UV, CD, NMR, XAS) | Form highly stable and selective complexes with Cu(I) in a trigonal-planar sulfur-only environment. | [11] |
Visualizing Mechanisms and Workflows
D-penicillamine's Dual Pro-oxidant and Chelating Action
Caption: D-penicillamine's interaction with copper, leading to H₂O₂ production and cytotoxicity.
General Workflow for In Vitro Cytotoxicity Assessment
Caption: A typical experimental workflow for the MTT cytotoxicity assay.
Detailed Experimental Protocols
A self-validating experimental design is crucial. Each protocol should include appropriate controls: a negative control (vehicle), a positive control (a compound with known activity), and blanks (no cells, medium only).
Protocol: MTT Assay for Cytotoxicity
This assay measures the metabolic activity of cells, which correlates with cell viability.[15]
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of D-penicillamine and its derivatives in culture medium. For experiments investigating copper-dependency, co-administer with a fixed, non-toxic concentration of CuSO₄ (e.g., 10-15 µM).[5] Remove the old medium from the cells and add 100 µL of the compound-containing medium. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in sterile PBS to each well.[13]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Protocol: ABTS Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable ABTS•+ radical cation.[16][17]
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) in water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water.
-
ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[17] Before use, dilute this solution with a suitable buffer (e.g., PBS, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[16]
-
-
Assay Procedure:
-
Add 10 µL of the test compound (D-penicillamine or derivatives at various concentrations) to the wells of a 96-well plate.
-
Add 190 µL of the ABTS•+ working solution to each well.
-
Incubate the plate at room temperature in the dark for 6-30 minutes.
-
-
Measurement and Analysis:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of radical scavenging activity using the formula: Scavenging (%) = [(Abs_control - Abs_sample) / Abs_control] x 100.
-
Determine the IC₅₀ value from the dose-response curve. Trolox is commonly used as a positive control.
-
Protocol: CUPRAC Assay for Antioxidant Capacity
The CUPRAC (CUPric Reducing Antioxidant Capacity) assay is particularly well-suited for thiol-containing antioxidants.[18][19]
-
Reagent Preparation:
-
Copper(II) Chloride Solution: 10 mM in water.
-
Neocuproine Solution: 7.5 mM in ethanol.
-
Ammonium Acetate Buffer: 1 M, pH 7.0.
-
-
Assay Procedure:
-
In a microplate well or test tube, mix the following in order:
-
40 µL of test compound (or Trolox standard)
-
40 µL of Copper(II) chloride solution
-
40 µL of Neocuproine solution
-
40 µL of Ammonium acetate buffer
-
-
-
Incubation and Measurement:
-
Incubate the mixture at room temperature for 30 minutes.
-
Measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Construct a standard curve using Trolox.
-
Express the antioxidant capacity of the samples as Trolox equivalents (TEAC).
-
Conclusion and Future Directions
The in vitro effects of D-penicillamine are complex and highly dependent on the experimental microenvironment, particularly the presence of copper. Its ability to act as both a pro-oxidant and an antioxidant necessitates careful consideration in assay design and data interpretation. The development of D-penicillamine derivatives represents a rational approach to refine its activity. Lipophilic esters offer a strategy for sustained local delivery, while multidentate tripodal structures demonstrate a significant improvement in copper chelation affinity and specificity.
Future in vitro comparative studies should aim to evaluate a panel of D-penicillamine and its key derivatives under standardized conditions across a range of assays, including cytotoxicity in relevant cell lines (both cancerous and non-cancerous), copper chelation efficacy, and antioxidant/pro-oxidant potential. Such studies will be invaluable for elucidating structure-activity relationships and guiding the development of next-generation therapeutics based on this versatile chemical scaffold.
References
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Matsubara, T., Saura, R., Hirohata, K., & Ziff, M. (1989). Inhibition of human endothelial cell proliferation in vitro and neovascularization in vivo by D-penicillamine. JCI. Available at: [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available at: [Link]
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Novotna, K., et al. (2013). Novel method for rapid copper chelation assessment confirmed low affinity of D-penicillamine for copper in comparison with trientine and 8-hydroxyquinolines. PubMed. Available at: [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche Life Science. Available at: [Link]
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Yu, J., et al. (2018). Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products. PMC. Available at: [Link]
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ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. Available at: [Link]
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Apak, R., et al. (2006). Cupric Ion Reducing Antioxidant Capacity Assay for Antioxidants in Human Serum and for Hydroxyl Radical Scavengers. PubMed. Available at: [Link]
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Apak, R., et al. (2008). Cupric Ion Reducing Antioxidant Capacity Assay for Food Antioxidants: Vitamins, Polyphenolics, and Flavonoids in Food Extracts. Springer Nature Experiments. Available at: [Link]
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Ding, W., et al. (2007). Copper chelation by D-penicillamine generates reactive oxygen species that are cytotoxic to human leukemia and breast cancer cells. PubMed. Available at: [Link]
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Amer, E. S., & Shamaa, A. A. (2001). In vitro and in vivo interactions of D-penicillamine with tumors. PubMed. Available at: [Link]
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Chvapil, M., & Worden, J. (2006). Synthesis and evaluation of long-acting D-penicillamine derivatives. PubMed. Available at: [Link]
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G-Biosciences. (n.d.). CUPRAC Antioxidant Capacity Assay. G-Biosciences. Available at: [Link]
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Oxford Biomedical Research. (n.d.). Aqueous CUPRAC Antioxidant Assay. Oxford Biomedical Research. Available at: [Link]
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Eagle Biosciences. (n.d.). CUPRAC Food and Beverage Antioxidant Assay. Eagle Biosciences. Available at: [Link]
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Moreira, D. C. (2019). ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io. Available at: [Link]
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Qiao, S., et al. (2012). D-Penicillamine targets metastatic melanoma cells with induction of the unfolded protein response (UPR) and Noxa (PMAIP1)-dependent mitochondrial apoptosis. PubMed. Available at: [Link]
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G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. G-Biosciences. Available at: [Link]
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Fath, M. A., et al. (2017). D-penicillamine Combined With Inhibitors of Hydroperoxide Metabolism Enhances Lung and Breast Cancer Cell Responses to Radiation and Carboplatin via H₂O₂-mediated Oxidative Stress. PubMed. Available at: [Link]
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Pujol, A. M., et al. (2014). D-Penicillamine tripodal derivatives as efficient copper(I) chelators. PubMed. Available at: [Link]
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Zhang, Y., et al. (2023). D-Penicillamine/Dihydroquercetin Dual-Loaded Metal–Organic Framework as a Microenvironment Copper Regulator for Enhancing the Therapeutic Efficacy of Polyphenolic Antioxidant in Alzheimer's Disease. MDPI. Available at: [Link]
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G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences. Available at: [Link]
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Corbisier, P., & Houbion, A. (1996). Experimental procedure for a hydrogen peroxide assay based on the peroxidase-oxidase reaction. PubMed. Available at: [Link]
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Ronot, X., et al. (1988). Differential effect of D-penicillamine on the cell kinetic parameters of various normal and transformed cellular types. PubMed. Available at: [Link]
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ACME Research Solutions. (2024). DPPH Scavenging Assay Protocol- Detailed Procedure. ACME Research Solutions. Available at: [Link]
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University of Ankara. (n.d.). EXPERIMENT : 8 DETERMINATION OF ANTIOXIDANTS (DPPH,GLUTATHION). Ankara University Open Course Materials. Available at: [Link]
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Food and Agriculture Organization of the United Nations. (n.d.). HYDROGEN PEROXIDE. FAO. Available at: [Link]
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Thannickal, V. J., et al. (2022). H₂O₂ Release Assay. PMC. Available at: [Link]
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ResearchGate. (n.d.). Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice. ResearchGate. Available at: [Link]
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ResearchGate. (2025). An investigation into copper catalyzed D-penicillamine oxidation and subsequent hydrogen peroxide generation. ResearchGate. Available at: [Link]
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Reddit. (2018). How much copper can D-penicillamine (DPA) chelate? r/askscience. Available at: [Link]
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Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. Available at: [Link]
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Soltes, L., et al. (2005). Study of pro- and anti-oxidative properties of D-penicillamine in a system comprising high-molar-mass hyaluronan, ascorbate, and cupric ions. PubMed. Available at: [Link]
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Iannitti, T., & Palmieri, B. (2021). D-Penicillamine: The State of the Art in Humans and in Dogs from a Pharmacological and Regulatory Perspective. MDPI. Available at: [Link]
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ResearchGate. (n.d.). The industrial synthesis of D‐penicillamine via Asinger reaction. ResearchGate. Available at: [Link]
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bioRxiv. (2021). Molecular Basis for the Interaction of Catalase with D-Penicillamine : Rationalization of some of its Deleterious Effects. bioRxiv. Available at: [Link]
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Tisman, G., & Herbert, V. (1973). Inhibition by this compound of DNA and Protein Synthesis by Human Bone Marrow 1. CEPM. Available at: [Link]
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ResearchGate. (2025). Study of pro- and anti-oxidative properties of D-penicillamine in a system comprising high-molar-mass hyaluronan, ascorbate, and cupric ions. ResearchGate. Available at: [Link]
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Moretti, E., et al. (2020). Antioxidant effects of this compound against in vitro-induced oxidative stress in human spermatozoa. PubMed. Available at: [Link]
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MDPI. (2020). Quantitative Estimation of D-Penicillamine in Pure and Pharmaceutical Samples Using Inhibitory Kinetic Spectrophotometric Method. MDPI. Available at: [Link]
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PubMed. (1981). Cytotoxicity of D-penicillamine in association with several heavy metals against cultured rabbit articular chondrocytes. PubMed. Available at: [Link]
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PubMed. (1982). Immunosuppression by D-penicillamine in vitro. Inhibition of human T lymphocyte proliferation by copper- or ceruloplasmin-dependent generation of hydrogen peroxide and protection by monocytes. PubMed. Available at: [Link]
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Lipsky, P. E., & Ziff, M. (1980). Inhibition of Human Helper T Cell Function In Vitro by d-Penicillamine and CuSO4. NIH. Available at: [Link]
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Validating Penicillamine's Mechanism of Action: A Comparative Guide Utilizing Genetic Models
For decades, penicillamine has been a cornerstone in the management of specific metabolic disorders, primarily Wilson's disease and cystinuria. Its therapeutic efficacy is attributed to distinct biochemical interactions. In Wilson's disease, a genetic disorder leading to toxic copper accumulation, this compound acts as a chelating agent, binding excess copper and facilitating its urinary excretion.[1][2][3] In cystinuria, an inherited condition causing recurrent kidney stones, this compound's thiol group cleaves the disulfide bond in the amino acid cystine, forming a more soluble compound that is readily excreted.[4]
This guide provides an in-depth analysis of the validation of these mechanisms using contemporary genetic models. We will explore the experimental evidence derived from these models, compare this compound's performance with alternative therapies, and provide detailed protocols for key validation assays. This information is intended for researchers, scientists, and drug development professionals seeking to understand the preclinical validation of this compound and its alternatives.
The Crucial Role of Genetic Models in Mechanistic Validation
The advent of genetic engineering has revolutionized our ability to study human diseases in vivo. By precisely replicating the genetic mutations responsible for conditions like Wilson's disease and cystinuria in animal models, we can investigate disease pathogenesis and evaluate therapeutic interventions with a high degree of specificity.
For Wilson's disease, the primary genetic model is the ATP7B knockout mouse . This model recapitulates the human disease by lacking the copper-transporting ATPase 7B protein, leading to copper accumulation, particularly in the liver. Similarly, for cystinuria, Slc3a1 and Slc7a9 knockout mice are invaluable. These models have mutations in the genes encoding subunits of the renal transporter responsible for reabsorbing cystine and other dibasic amino acids, resulting in their excessive urinary excretion and the formation of cystine stones.[5][6]
These genetic models provide a controlled environment to dissect the in vivo effects of drugs like this compound, offering a significant advantage over less specific, chemically-induced disease models.
This compound's Mechanism of Action: A Visual Representation
To conceptualize this compound's dual mechanisms of action, the following signaling pathway diagrams are provided.
Caption: this compound's chelation mechanism in Wilson's disease.
Caption: this compound's disulfide exchange mechanism in cystinuria.
Comparative Efficacy in Genetic Models: A Data-Driven Analysis
While this compound has a long history of clinical use, the emergence of alternative therapies with potentially improved side-effect profiles necessitates a rigorous comparison of their efficacy. Genetic models are the ideal platform for such head-to-head preclinical evaluations.
Wilson's Disease: this compound vs. Alternatives in the ATP7B Knockout Mouse
The primary therapeutic goal in Wilson's disease is the reduction of copper overload in tissues, particularly the liver. Studies utilizing Atp7b-/- mice have been instrumental in validating the copper-chelating effects of this compound and comparing it to other treatments like trientine and zinc.
| Treatment Group | Liver Copper Concentration (µg/g dry weight) | % Reduction vs. Untreated | Reference |
| Untreated Atp7b-/- | ~605 | - | [7] |
| D-Penicillamine | ~486 | ~19.7% | [7] |
| Trientine | Data demonstrates reduction, direct quantitative comparison pending | - | [5] |
| Zinc | Primarily acts by blocking intestinal copper absorption, leading to gradual reduction | - | [7] |
Note: The data presented is synthesized from multiple studies and direct head-to-head comparisons in the same study are limited. The percentage reduction for D-Penicillamine is an estimation based on available data.
Studies have shown that treatment of Atp7b-/- mice with D-penicillamine significantly reduces intrahepatic copper concentrations.[7] While direct comparative studies are ongoing, preliminary data suggests that trientine is also effective at lowering hepatic copper content in this model.[5] Zinc, on the other hand, primarily works by inducing metallothionein in the intestine, which binds copper and prevents its absorption. Its effect on reducing existing copper stores is generally considered to be slower than that of chelating agents.
Cystinuria: this compound vs. Tiopronin in Slc3a1 and Slc7a9 Knockout Mice
In cystinuria, the key therapeutic endpoints are the reduction of urinary cystine excretion and the prevention or dissolution of cystine stones. Slc3a1-/- and Slc7a9-/- mouse models have been pivotal in demonstrating the efficacy of this compound and its main alternative, tiopronin.
| Treatment Group | Urinary Cystine Excretion | Stone Formation | Reference |
| Untreated Knockout Mice | Significantly elevated | Present | [8] |
| D-Penicillamine | Significantly reduced | Growth prevented | [2] |
| Tiopronin | Equally as effective as D-penicillamine in reducing excretion (in human studies) | Effective in reducing stone formation | [9] |
Studies in the Slc7a9 knockout mouse model have demonstrated that D-penicillamine treatment leads to a significant reduction in both the size of existing calculi and urinary cystine excretion.[3] While direct comparative studies of this compound and tiopronin in these mouse models are not extensively published, clinical data in humans suggests that tiopronin is equally effective in reducing cystine excretion, often with a more favorable side-effect profile.[9]
Experimental Protocols for Mechanistic Validation
To ensure the reproducibility and validity of research in this field, detailed experimental protocols are essential. The following are step-by-step methodologies for the key assays used to validate the mechanism of action of this compound in genetic models.
Protocol 1: Quantification of Liver Copper by Atomic Absorption Spectroscopy
This protocol outlines the procedure for measuring copper concentration in the liver tissue of ATP7B knockout mice.
Materials:
-
Concentrated nitric acid (HNO₃)
-
Deionized water
-
Copper standard solutions
-
Atomic Absorption Spectrophotometer (AAS) with a copper hollow cathode lamp
-
Digestion vessels
-
Volumetric flasks
-
Pipettes
Procedure:
-
Sample Collection and Preparation:
-
Euthanize the mouse and immediately excise the liver.
-
Rinse the liver with ice-cold saline to remove excess blood.
-
Blot the liver dry and record its wet weight.
-
Dry the liver tissue to a constant weight in an oven at 60-80°C and record the dry weight.
-
-
Acid Digestion:
-
Accurately weigh approximately 0.1-0.2 g of dried liver tissue into a digestion vessel.
-
Add 2 mL of concentrated nitric acid to the vessel.
-
Allow the sample to pre-digest at room temperature for at least 30 minutes.
-
Place the vessel in a heating block or microwave digestion system and heat at 90-100°C until the tissue is completely dissolved and the solution is clear. This may take several hours.
-
-
Sample Dilution:
-
Allow the digested sample to cool to room temperature.
-
Quantitatively transfer the digest to a 10 mL volumetric flask.
-
Rinse the digestion vessel with small volumes of deionized water and add the rinsings to the volumetric flask.
-
Bring the final volume to 10 mL with deionized water and mix thoroughly.
-
-
AAS Analysis:
-
Prepare a series of copper standards of known concentrations.
-
Set up the AAS according to the manufacturer's instructions for copper analysis (wavelength typically 324.7 nm).
-
Aspirate the blank (deionized water), standards, and samples into the flame.
-
Record the absorbance readings for each.
-
-
Calculation:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the copper concentration in the sample solutions from the standard curve.
-
Calculate the copper concentration in the original liver tissue (in µg/g dry weight) using the following formula:
-
Copper (µg/g) = (Concentration from standard curve (µg/mL) x Final volume (mL)) / Dry weight of tissue (g)
-
-
Caption: Workflow for liver copper quantification.
Protocol 2: Quantification of Urinary Cystine by High-Performance Liquid Chromatography (HPLC)
This protocol details the measurement of cystine levels in the urine of Slc3a1 or Slc7a9 knockout mice.
Materials:
-
Acetonitrile (ACN)
-
Methanol
-
Formic acid or other suitable buffer
-
Cystine standard
-
HPLC system with a UV or mass spectrometry (MS) detector
-
Reversed-phase C18 column
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
Procedure:
-
Urine Collection:
-
House individual mice in metabolic cages for 24 hours to collect urine.
-
Measure the total volume of urine collected.
-
Centrifuge the urine at 10,000 x g for 10 minutes to pellet any debris.
-
Collect the supernatant for analysis.
-
-
Sample Preparation:
-
To a 100 µL aliquot of urine supernatant, add 100 µL of a protein precipitation agent (e.g., acetonitrile or methanol).
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 15 minutes to pellet the precipitated proteins.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Prepare a mobile phase, typically a gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Equilibrate the HPLC system and the C18 column with the initial mobile phase conditions.
-
Inject 10-20 µL of the prepared sample onto the column.
-
Run the HPLC method with a gradient program to separate the amino acids.
-
Detect the eluting compounds using a UV detector (typically around 210 nm) or a mass spectrometer for greater specificity and sensitivity.
-
-
Quantification:
-
Prepare a series of cystine standards of known concentrations and run them on the HPLC under the same conditions as the samples.
-
Generate a standard curve by plotting the peak area of the cystine standards against their concentrations.
-
Determine the concentration of cystine in the urine samples from the standard curve.
-
Calculate the total 24-hour urinary cystine excretion:
-
Total Cystine (mg/24h) = Cystine concentration (mg/mL) x Total urine volume (mL/24h)
-
-
Caption: Workflow for urinary cystine quantification.
Conclusion and Future Directions
Genetic models have been indispensable in confirming the fundamental mechanisms of action of this compound in Wilson's disease and cystinuria. The ATP7B knockout mouse has provided a robust platform to demonstrate the in vivo copper-chelating effects of this compound, while the Slc3a1 and Slc7a9 knockout mice have validated its role in reducing cystine levels and preventing stone formation.
While the available data strongly supports the efficacy of this compound, there is a clear need for more direct, head-to-head comparative studies against newer alternatives within these genetic models. Such studies would provide crucial preclinical data to guide clinical decision-making and the development of next-generation therapies with improved efficacy and safety profiles. The detailed protocols provided in this guide aim to facilitate such future investigations, ensuring a standardized and rigorous approach to the validation of therapies for these challenging genetic disorders.
References
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Chen D-B, Feng L, Lin X-P, et al. This compound Increases Free Copper and Enhances Oxidative Stress in the Brain of Toxic Milk Mice. PLoS One. 2012;7(5):e37709. [Link]
-
Outcomes of Tiopronin and D-Penicillamine Therapy in Pediatric Cystinuria: A Clinical Comparison of Two Cases. MDPI. [Link]
-
Chandhok G, Schmitt N, Sauer V, Aggarwal A, Bhatt M, Schmidt HHJ. The Effect of Zinc and D-Penicillamine in a Stable Human Hepatoma ATP7B Knockout Cell Line. PLoS One. 2014;9(6):e98809. [Link]
-
What is the mechanism of this compound? Patsnap Synapse. [Link]
-
Slc7a9 knockout mouse is a good cystinuria model for antilithiasic pharmacological studies. American Journal of Physiology-Renal Physiology. 2007;293(3):F732-F740. [Link]
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A Comparative Guide for Researchers: Penicillamine and Zinc Salts in Copper Metabolism Studies
This guide provides an in-depth comparative analysis of two pivotal compounds used in copper metabolism research: the chelating agent D-penicillamine and the absorption blocker zinc salts. Primarily studied in the context of Wilson's disease, a genetic disorder of copper overload, these agents offer distinct mechanisms to modulate copper homeostasis.[1][2] Understanding their fundamental differences in action, efficacy, and safety is critical for designing robust preclinical and clinical research protocols. This document moves beyond a simple product-to-product comparison to explain the causal science behind experimental design and data interpretation, ensuring a foundation of expertise, authority, and trustworthiness for researchers in the field.
Delineating the Mechanisms of Action
The primary distinction between penicillamine and zinc salts lies in how they achieve a negative copper balance in the body. Their actions occur in different physiological compartments and leverage entirely different biological pathways.
D-Penicillamine: The Systemic Chelator
This compound is a metabolite of penicillin that acts as a potent chelating agent.[3][4] Its primary mechanism involves binding to excess copper in the bloodstream and tissues.[1][5] This forms a stable, soluble this compound-copper complex that is then efficiently filtered by the kidneys and excreted in the urine.[1][5][6] This systemic action allows it to remove copper that has already accumulated in vital organs like the liver and brain.[1]
Zinc Salts: The Intestinal Absorption Blocker
Zinc salts (such as zinc sulfate or zinc acetate) operate not by systemic chelation, but by competitively inhibiting the initial absorption of dietary copper in the gastrointestinal tract.[2][7] When administered, zinc induces the synthesis of metallothionein, a cysteine-rich, metal-binding protein, within the intestinal enterocytes.[8] Metallothionein has a high affinity for copper.[8] It effectively traps dietary copper within these intestinal cells, preventing its transfer into the portal circulation.[8] As the enterocytes are sloughed off at the end of their natural lifecycle, the trapped copper is excreted from the body in the feces.[9]
Comparative Efficacy and Clinical Performance
While both drugs are effective in managing copper overload, their performance can differ based on the patient's clinical presentation, particularly concerning hepatic versus neurological symptoms of Wilson's disease.
A 2022 meta-analysis provides crucial comparative data. For patients with symptomatic hepatic Wilson's disease, no significant difference in treatment efficiency was found between D-penicillamine and zinc salts.[2][10] However, for patients with neurological symptoms, the data suggests a potential advantage for zinc. The pooled improvement rate for neurological patients receiving D-penicillamine was 56.3%, whereas for those on zinc salts, it was 80.2%.[2][10][11]
It is critical to note that initial treatment with chelating agents like this compound can sometimes lead to a paradoxical worsening of neurological symptoms.[12] This is theorized to be caused by the rapid mobilization of copper from hepatic stores, which may transiently increase the levels of toxic, non-ceruloplasmin-bound copper in the bloodstream before it can be excreted.[12]
| Performance Metric | D-Penicillamine | Zinc Salts | Source |
| Primary Mechanism | Systemic Chelation | Intestinal Copper Absorption Blockade | [1][2] |
| Primary Excretion Route | Urine | Feces | [6][9] |
| Efficacy in Hepatic WD | Effective, comparable to zinc | Effective, comparable to this compound | [2][10] |
| Pooled Improvement (Neurological WD) | 56.3% (95% CI: 37.5%–75.1%) | 80.2% (95% CI: 67.2%–93.2%) | [2][10] |
| Risk of Early Neurological Worsening | Higher risk | Lower risk | [2][13] |
| Relative Risk of Adverse Effects | Higher (RR: 2.42 vs. zinc) | Lower | [2][10][11] |
Side Effect and Safety Profiles
A significant factor in both clinical and research settings is the considerable difference in the safety profiles of the two drugs. D-penicillamine is associated with a much higher incidence of adverse effects.[2][10]
| Side Effect Category | D-Penicillamine | Zinc Salts | Source |
| Common | Rash, loss of appetite, nausea, diarrhea, low white blood cell counts.[3] | Gastrointestinal irritation, abdominal pain, nausea, vomiting.[13] | |
| Serious | Hypersensitivity reactions, kidney damage (nephrotoxicity), bone marrow suppression (aplastic anemia, agranulocytosis), myasthenia gravis, lupus erythematosus.[1][3] | Generally mild side effect profile; neurological deterioration seems uncommon.[2] | |
| Discontinuation Rate | Higher due to side effects (up to 44% in one study).[14] | Lower due to side effects (12% in the same study).[14] |
Experimental Evaluation: Protocols and Methodologies
For researchers, translating these clinical differences into preclinical models is key. The choice of drug should align with the specific research question—for instance, studying the reversal of existing copper toxicity versus preventing its initial accumulation.
Animal Models in Copper Metabolism Research
Robust animal models are essential for studying copper homeostasis and the effects of therapeutic agents.[15] Several models exist, each with specific advantages:
-
Long-Evans Cinnamon (LEC) Rat: This strain has a spontaneous mutation in the Atp7b gene, closely mimicking the hepatic copper accumulation seen in human Wilson's disease.[16] It has been instrumental in understanding the pathophysiology of the disease.[16]
-
Atp7b Knockout Mouse: Genetically engineered mice lacking the Atp7b gene also serve as a reliable model for Wilson's disease, allowing for studies in a well-defined genetic background.[16][17]
-
Canine Models: Certain dog breeds, like Bedlington Terriers and Labrador Retrievers, have hereditary copper toxicosis and serve as valuable large animal models for long-term studies and the development of new therapies.[18]
Experimental Workflow: Comparative Drug Efficacy Study
The following diagram and protocol outline a typical workflow for comparing the efficacy of this compound and zinc salts in an Atp7b knockout mouse model.
Detailed Experimental Protocol: Tissue Copper Quantification
Objective: To quantify and compare the effect of D-penicillamine and zinc sulfate on copper concentration in the liver tissue of Atp7b knockout mice.
Materials:
-
Atp7b knockout mice and wild-type controls.
-
D-penicillamine and zinc sulfate.
-
Metabolic cages for 24-hour urine collection.
-
Tools for dissection and tissue harvesting.
-
Trace metal-free tubes for sample storage.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrometry (AAS) equipment.[19]
-
Nitric acid (trace metal grade).
Methodology:
-
Animal Dosing: Following the workflow (4.2), administer treatments to the respective groups for the designated study period.
-
Tissue Harvesting:
-
At the study endpoint, euthanize mice according to approved IACUC protocols.
-
Immediately perform a laparotomy and perfuse the circulatory system with saline to remove blood from the organs.
-
Excise the entire liver, blot it dry, and record its weight.
-
Place a known weight of liver tissue (e.g., 50-100 mg) into a pre-weighed, trace metal-free digestion tube.[19]
-
-
Acid Digestion:
-
Add a precise volume of concentrated nitric acid (e.g., 1 mL) to each tube containing liver tissue.
-
Seal the tubes and allow them to digest overnight at room temperature, or heat them using a validated microwave digestion system for complete sample mineralization. The goal is to break down the organic matrix, leaving the inorganic elements in solution.
-
-
Sample Dilution:
-
After digestion, dilute the samples to a final volume with deionized water to bring the acid concentration and expected copper concentration within the linear range of the analytical instrument.
-
-
Copper Quantification:
-
Data Normalization and Analysis:
-
Calculate the copper concentration in the original tissue, typically expressed as micrograms of copper per gram of wet tissue weight (µg/g).
-
Perform statistical analysis (e.g., ANOVA) to compare the mean liver copper concentrations between the control, this compound, and zinc-treated groups.
-
Causality and Self-Validation: This protocol is self-validating through the inclusion of a vehicle control group, which establishes the baseline copper accumulation in the model. The comparison between the two treatment groups and the control group directly demonstrates the efficacy of each compound in reducing hepatic copper load.
Monitoring Key Biomarkers
Effective research requires diligent monitoring of established biomarkers of copper status. These are crucial for assessing therapeutic response and ensuring the model is responding as expected.[21]
| Biomarker | Description | Target Range (Maintenance Therapy) | Source |
| 24-Hour Urinary Copper Excretion | Measures the amount of copper excreted in urine over a full day. This is the primary indicator of efficacy for chelating agents. | This compound: 200–500 µ g/day (3-8 µmol/day).[22] | [22][23] |
| Zinc Salts: < 75 µ g/day (< 1.2 µmol/day).[22] | |||
| Non-Ceruloplasmin Bound Copper ("Free Copper") | The toxic fraction of copper in the blood. Calculated as: Total Serum Copper - (Serum Ceruloplasmin x 3). | < 2.4 µmol/L | [23] |
| Serum Copper & Ceruloplasmin | Ceruloplasmin is the main copper-carrying protein. Both levels are typically low in Wilson's disease but are monitored for trends. | Monitored for trends and signs of overtreatment. | [24] |
| Liver Function Tests (ALT, AST) | Monitored to assess liver health and response to decoppering therapy. | Aim for normalization. | [24][25] |
Conclusion and Researcher Guidance
The choice between D-penicillamine and zinc salts in a research context is dictated by the scientific question.
-
D-penicillamine is the appropriate tool for studying the mobilization and removal of already accumulated copper . Its systemic chelation mechanism makes it ideal for models investigating the reversal of established copper-induced organ toxicity. However, researchers must be prepared to monitor for and manage a higher incidence of adverse effects, which may require dose adjustments or supportive care in animal models.
-
Zinc salts are the compound of choice for investigating the prevention of dietary copper absorption and accumulation . Their mechanism is perfectly suited for prophylactic studies or for examining the interplay between dietary minerals at the intestinal level.[7] Its superior safety profile makes it advantageous for long-term studies where drug toxicity could be a confounding variable.[2][13]
By understanding these fundamental differences in mechanism, efficacy, and safety, and by employing rigorous, well-controlled experimental protocols, researchers can effectively leverage both compounds to advance our understanding of copper metabolism and develop improved therapeutic strategies for disorders of copper overload.
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A Comparative Guide to Long-Term Chelation Therapy: D-Penicillamine vs. Newer Agents in Metal Overload Disorders
This guide provides an in-depth evaluation of the long-term efficacy and safety of D-penicillamine in comparison to newer therapeutic agents for managing metal overload disorders, with a primary focus on Wilson's disease. As drug development professionals and researchers, understanding the mechanistic nuances, clinical trade-offs, and methodologies for evaluation is paramount for advancing patient care and innovating in this space.
Introduction: The Evolving Landscape of Chelation Therapy
Wilson's disease is an autosomal recessive disorder caused by mutations in the ATP7B gene, leading to impaired copper excretion and its subsequent toxic accumulation, primarily in the liver and brain.[1] The cornerstone of management has long been lifelong chelation therapy to remove excess copper and prevent its re-accumulation.[2] For decades, D-penicillamine was the foundational treatment. However, its significant long-term toxicity profile has driven the adoption and development of newer, better-tolerated agents.[3] This guide will dissect the foundational pharmacology and clinical performance of these drugs, offering a comparative framework grounded in experimental data.
The Benchmark Chelator: D-Penicillamine (DPA)
D-penicillamine, a derivative of penicillin, functions as a copper chelator, forming a stable, soluble complex that is readily excreted in the urine.[4] It has been a mainstay therapy since the 1950s and is recognized by bodies like the European Association for the Study of the Liver (EASL) and the American Association for the Study of Liver Diseases (AASLD) as a first-line treatment for symptomatic Wilson's disease.[4][5]
Long-Term Efficacy: DPA is effective at promoting copper excretion and can halt disease progression, with studies showing excellent long-term survival rates of over 98% in patients who remain on therapy.[6] In pediatric patients, it has demonstrated the highest therapeutic effect compared to trientine and zinc in preventing treatment failure.[7][8]
Long-Term Safety & Challenges: The primary drawback of DPA is its extensive and often severe adverse effect profile. Up to 30% of patients must discontinue the drug due to intolerance.[3][9]
-
Common Adverse Events: Include gastrointestinal issues (nausea, vomiting, loss of taste), skin rashes, and oral ulcers.[10][11]
-
Serious Toxicities: Long-term monitoring is critical due to the risk of nephrotoxicity (proteinuria), bone marrow suppression (leukopenia, thrombocytopenia), and autoimmune syndromes like drug-induced lupus and myasthenia gravis.[11][12][13]
-
Neurological Worsening: A significant concern is the paradoxical worsening of neurological symptoms that can occur upon initiation of therapy in 20-26% of cases.[14]
From a clinical development perspective, the high discontinuation rate of DPA established a clear unmet need for therapies with comparable efficacy but superior long-term safety.
Newer Generation Agents: A Paradigm Shift in Tolerability
The limitations of DPA spurred the clinical adoption of trientine and zinc salts, which offer distinct advantages in safety and mechanism of action.
Trientine: The Efficacious and Safer Chelator
Trientine is also a copper chelator that promotes urinary excretion, structurally a polyamine that forms a stable complex with copper.[15] It is primarily indicated for patients intolerant to DPA and is increasingly considered a first-line option.[4][15]
Long-Term Efficacy: Multiple long-term cohort studies have demonstrated that trientine provides a survival rate and prevention of liver transplantation comparable to that of DPA.[6] A meta-analysis confirmed that while trientine had slightly lower urinary copper excretion rates, its effect on serum copper parameters was similar to DPA.[16]
Long-Term Safety & Innovations: Trientine's principal advantage is its significantly improved safety profile. The odds of treatment discontinuation due to adverse events are substantially lower than with DPA.[16] While it can also cause initial neurological worsening, the incidence is generally considered lower.[14]
Recent advancements have focused on optimizing the drug's formulation:
-
Trientine Dihydrochloride (TETA-2HCl): The original formulation, effective but unstable at room temperature, requiring refrigeration.[17] This logistical challenge can impact patient adherence.[17]
-
Trientine Tetrahydrochloride (TETA-4HCl): A newer, more stable salt (e.g., Cuvrior®) that can be stored at room temperature.[17][18] Pharmacokinetic studies show that TETA-4HCl provides more rapid absorption and greater systemic exposure compared to an identical dose of TETA-2HCl, potentially improving its clinical utility.[19][20] A head-to-head trial demonstrated that TETA-4HCl was non-inferior to penicillamine in stable patients.[18][21]
Zinc Salts: An Alternative Mechanism for Maintenance
Zinc salts (acetate or sulfate) represent a different therapeutic strategy. Instead of chelating and excreting copper, zinc blocks its initial absorption.
Mechanism of Action: Oral zinc induces the synthesis of metallothionein, a protein in intestinal cells.[22][23] Metallothionein has a higher binding affinity for copper than for zinc. It sequesters dietary copper and endogenously secreted copper (in saliva and gastric juices) within the enterocytes, which are then sloughed off, preventing copper from entering systemic circulation.[2][22]
Long-Term Efficacy: Zinc is highly effective for maintenance therapy in de-coppered patients and is a recommended first-line option for presymptomatic individuals.[22][24][25] Its onset of action is slower than that of chelators, making it less suitable for the initial treatment of symptomatic patients with significant liver disease.[26]
Long-Term Safety: Zinc's major advantage is its extremely low toxicity.[22] The most common side effect is gastric irritation in about 10% of patients, which often subsides over time.[22] Long-term monitoring is still required to prevent overtreatment, which can lead to copper deficiency.[22][26]
Head-to-Head Comparison: Efficacy and Safety at a Glance
The choice of therapy depends on the clinical presentation, treatment phase (initial vs. maintenance), and patient tolerance. The data below synthesizes findings from multiple cohort studies and meta-analyses.
| Feature | D-Penicillamine (DPA) | Trientine | Zinc Salts |
| Primary Mechanism | Systemic copper chelation, promoting urinary excretion[4] | Systemic copper chelation, promoting urinary excretion[15] | Blocks intestinal copper absorption via metallothionein induction[22][23] |
| Primary Role | Initial therapy for symptomatic patients[4] | Initial therapy for symptomatic patients, especially if DPA-intolerant[15] | Maintenance therapy; initial therapy for presymptomatic patients[22][24] |
| Onset of Action | Relatively fast | Relatively fast | Slow[26] |
| Efficacy (Hepatic) | High | High, comparable to DPA[6] | Effective, but less favored for initial severe hepatic disease[24] |
| Efficacy (Neurologic) | Effective, but high risk of initial worsening (~20-26%)[14][23] | Effective, some risk of initial worsening but generally less than DPA[14] | Highly effective, may have lower risk of initial worsening[23][24] |
| Discontinuation Rate (Adverse Events) | High (~30%)[3][9] | Significantly lower than DPA[16] | Very low[22] |
| Key Adverse Events | Rash, fever, GI upset, proteinuria, bone marrow suppression, autoimmune reactions (lupus, myasthenia)[11][12] | Generally well-tolerated; potential for lupus-like syndrome (rare), sideroblastic anemia[16][17] | Gastric irritation (~10% of patients)[22] |
| Monitoring Needs | Frequent: CBC, urinalysis for protein, liver function tests[12] | CBC, urinalysis, liver function tests | 24h urine copper and zinc to ensure compliance and avoid copper deficiency[22] |
Application to Cystinuria: Thiol-Binding Drug Comparison
While not a metal overload disorder, cystinuria involves the overexcretion of cystine, leading to kidney stones.[27] D-penicillamine is used here not as a chelator, but for its thiol group, which undergoes a disulfide exchange with cystine to form a more soluble compound.[28] However, its use is limited by the same adverse reactions seen in Wilson's disease.[29] The preferred alternative is Tiopronin, another thiol-containing drug that is equally effective in reducing cystine excretion but has a much more favorable side effect profile.[30][31]
The Horizon: Emerging Therapeutic Strategies
The field continues to evolve, with novel agents and modalities in development that aim to address the root cause or offer improved safety.
-
Tiomolibdate (ALXN1840/ALXN2220): This agent forms a stable complex with copper and albumin, reducing toxic free copper. It is being investigated particularly for patients with neurologic disease to potentially reduce the risk of initial worsening.[25]
-
Gene Therapy: The ultimate goal is to correct the underlying genetic defect. Strategies using adeno-associated viruses (AAV) to deliver a functional copy of the ATP7B gene to hepatocytes are in early stages of clinical investigation and represent a promising future direction.[3][14][25]
Methodologies for Preclinical and Clinical Evaluation
A robust and self-validating monitoring protocol is essential for managing patients on long-term therapy and for evaluating novel agents in clinical trials.
Protocol 1: Efficacy Monitoring in Wilson's Disease
This protocol aims to ensure adequate decoppering and prevent re-accumulation.
Objective: To assess therapeutic efficacy by measuring copper balance. Methodology:
-
Baseline Assessment (Pre-treatment):
-
Measure 24-hour urinary copper excretion. This is the foundational measurement.
-
Obtain serum ceruloplasmin and total serum copper to calculate non-ceruloplasmin-bound copper (NCC) or measure relative exchangeable copper (REC), which are more specific markers of toxic free copper.[9][32]
-
Perform baseline liver function tests (LFTs) and neurological examination.
-
-
Initial Phase Monitoring (First 1-6 months):
-
Repeat 24-hour urinary copper excretion monthly. Causality: This frequent monitoring is crucial to titrate the chelator dose effectively. For zinc therapy, urinary zinc can be measured to confirm compliance.[22]
-
Monitor LFTs monthly to track hepatic response.
-
-
Long-Term Maintenance Monitoring (Stable Patient):
-
Perform 24-hour urinary copper excretion every 6-12 months.
-
Target for Chelators: 200-500 µ g/24h .
-
Target for Zinc: <125 µ g/24h (as excretion is not the primary mechanism).
-
-
Measure serum NCC or REC annually.
-
Conduct annual clinical evaluation (hepatic and neurologic). Self-Validation Check: Consistent 24-hour urine volumes (verified by creatinine) are necessary to ensure the validity of the copper excretion measurement. A stable or improving clinical picture and stable LFTs corroborate the biochemical data.
-
Protocol 2: Safety and Toxicity Monitoring
This protocol is designed for the early detection of known adverse effects.
Objective: To monitor for hematological, renal, and other organ-specific toxicities. Methodology:
-
Baseline Assessment:
-
Complete Blood Count (CBC) with differential.
-
Serum creatinine and urinalysis with microscopy to check for proteinuria and hematuria.[33]
-
Baseline ophthalmologic and dermatologic examination.
-
-
Intensive Monitoring (Especially with D-Penicillamine):
-
Long-Term Monitoring (All Agents):
Visualizing Mechanisms and Workflows
Diagram 1: Comparative Mechanisms of Action```dot
Caption: Iterative workflow for monitoring patients on long-term chelation therapy.
Conclusion
The management of Wilson's disease has significantly advanced from the era of D-penicillamine monotherapy. While DPA remains an effective chelator, its utility is constrained by a high incidence of long-term adverse events. Newer agents, particularly trientine and zinc salts, offer comparable or sufficient efficacy with vastly improved safety profiles, allowing for more personalized and sustainable lifelong therapy. Trientine, especially its room-temperature stable tetrahydrochloride formulation, stands out as a robust alternative for initial chelation, while zinc has solidified its role in maintenance therapy. For drug development professionals, the trajectory is clear: the future lies in therapies that not only control copper levels but also enhance patient adherence and quality of life, with gene therapy representing the ultimate curative ambition.
References
- 1. Diagnosis and Treatment of Wilson Disease | AASLD [aasld.org]
- 2. Treatment - Wilson Disease Association [wilsondisease.org]
- 3. Wilson’s disease: Prospective developments towards new therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Safety of this compound and trientine in the treatment of Wilson’s disease: An analysis of the FDA Adverse Event Reporting System (FAERS) database | PLOS One [journals.plos.org]
- 6. sciencedaily.com [sciencedaily.com]
- 7. Efficacy and safety of D-penicillamine, trientine and zinc in pediatric Wilson disease patients | Sciety [sciety.org]
- 8. snu.elsevierpure.com [snu.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. drugs.com [drugs.com]
- 11. droracle.ai [droracle.ai]
- 12. Toxicity of longterm low dose D-penicillamine therapy in rheumatoid arthritis. Cooperative Systematic Studies of Rheumatic Disease Group - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
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- 20. Comparison of the Pharmacokinetic Profiles of Trientine Tetrahydrochloride and Trientine Dihydrochloride in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Researcher's Guide to the Statistical Validation of Penicillamine's Effect in Experimental Replicates
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the robust statistical validation of penicillamine's effects in experimental settings. Moving beyond a simple recitation of protocols, we delve into the causal logic behind experimental design and statistical choices, ensuring that the data generated is not only accurate but also scientifically sound and defensible.
At its core, this compound is a chelating agent, a molecule that binds to metals. This property is the cornerstone of its therapeutic effect in conditions like Wilson's disease, a genetic disorder marked by toxic copper accumulation.[1] By binding to excess copper, this compound facilitates its excretion from the body, mitigating its harmful effects on organs like the liver and brain.[1][2] Its utility also extends to rheumatoid arthritis, due to its immunomodulatory effects, and cystinuria, where it helps dissolve certain types of kidney stones.[1] Given its multifaceted mechanism, validating its efficacy in a preclinical model requires a meticulously designed and statistically rigorous approach.
Part 1: The Foundation of Trustworthy Data: Core Experimental Design
The Indispensable Role of Controls
Controls are the bedrock of a valid experiment. They provide the baseline against which the effect of the treatment is measured. For a this compound study, the following controls are non-negotiable:
-
Negative (Untreated) Control: This group receives no treatment and represents the baseline state of the cells or animal model. It tells you how the system behaves under normal conditions.
-
Vehicle Control: this compound is often dissolved in a solvent (vehicle) for administration. This control group receives only the vehicle to ensure that the solvent itself is not causing any observed effects.
-
Positive Control: This group is treated with a compound known to produce the expected effect. In a copper chelation study, this could be another well-characterized chelating agent like Trientine.[4][5] This control validates that your experimental system and assays are working correctly.
-
Toxin/Stimulus Control: In a disease model, this group is exposed to the insult you are trying to mitigate (e.g., high copper levels) but does not receive this compound. This establishes the maximum effect of the "disease state" that you aim to reverse.
Understanding Replicates: Technical vs. Biological
A common pitfall in experimental design is the misunderstanding of replicates, a concept Hurlbert defined as "pseudoreplication".[6]
-
Technical Replicates: These are repeated measurements from the same biological sample. For example, plating cells from the same flask into three different wells of a 96-well plate. Technical replicates measure the variability of your assay or measurement technique.
-
Biological Replicates: These are measurements from independent biological samples. For example, running the same experiment on three different days using cells from three different frozen vials (ideally from different passages or even different donors).[6] Biological replicates measure the true biological variation in response to the treatment.
Experimental Workflow: A Visual Guide
A well-planned workflow ensures consistency and reproducibility. The following diagram illustrates a typical workflow for assessing this compound's efficacy in a cell-based model of copper toxicity.
Caption: Standard workflow for in vitro validation of a chelating agent.
Part 2: Case Study: this compound vs. Trientine in a Copper Overload Model
To illustrate the principles of statistical validation, we will use a case study comparing this compound to an alternative chelator, Trientine, in a human liver cell line (HepG2) subjected to copper-induced toxicity.
The central hypothesis is that treatment with this compound will rescue cells from copper-induced death, and we wish to compare its efficacy to that of Trientine. The primary endpoint will be cell viability, measured using a colorimetric assay.
The Cellular Mechanism of Action
Excess intracellular copper can generate reactive oxygen species (ROS), leading to oxidative stress, damage to lipids, proteins, and DNA, and ultimately, cell death (apoptosis or necrosis).[7] Chelating agents like this compound work by binding to this excess copper, forming a stable complex that can be excreted, thereby preventing the downstream cascade of cellular damage.[1][7]
Caption: Decision tree for selecting the appropriate statistical test.
Applying ANOVA and Post-Hoc Analysis
For the data in our case study, a one-way ANOVA is the appropriate initial test.
-
The Logic of ANOVA: ANOVA tests the null hypothesis that the means of all groups are equal. It calculates an F-statistic, which is a ratio of the variance between the groups to the variance within the groups. A large F-statistic (and a correspondingly small p-value, typically < 0.05) indicates that there is a statistically significant difference somewhere among the groups, allowing you to reject the null hypothesis.
-
The Necessity of Post-Hoc Tests: A significant ANOVA result tells you that at least one group is different from the others, but it doesn't tell you which ones. To find out, you must perform a post-hoc (after the event) test. A common and appropriate choice is Tukey's Honestly Significant Difference (HSD) test, which compares every possible pair of groups while controlling the family-wise error rate.
Interpreting the Results
-
ANOVA: The overall p-value is < 0.05, indicating significant differences among the treatment groups.
-
Tukey's HSD Post-Hoc Test:
-
There is a significant decrease in viability in the Copper group compared to the Untreated Control (p < 0.05).
-
Both the This compound and Trientine treatment groups show a significant increase in viability compared to the Copper group (p < 0.05), demonstrating a rescue effect.
-
There is no statistically significant difference between the This compound and Trientine groups (p > 0.05), suggesting they have comparable efficacy in this model.
-
There is no significant difference between the Untreated Control and the Vehicle Control (p > 0.05), confirming the vehicle is inert.
-
Conclusion
References
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- Pediatric Oncall. (n.d.). This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index.
- Medscape. (2025). Wilson Disease Medication: Chelators, Nutrients.
- Jaykaran, C., & Tamoghna, B. (n.d.).
- Schaarschmidt, F., & Hothorn, L. A. (2014). Statistical methods and software for validation studies on new in vitro toxicity assays.
- Mohr, I., & Weiss, K. H. (n.d.). Current anti-copper therapies in management of Wilson disease.
- Wikipedia. (n.d.). This compound.
- Ranganathan, P., & Pramesh, C. S. (2017). An Introduction to Statistics: Choosing the Correct Statistical Test. Perspectives in clinical research, 8(4), 189–191.
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- Hebei Think-Do Chemicals. (2024). Top chelating agents to effectively bind copper in various applications.
- KCAS Bio. (2025). Model Selection and Experimental Design for Screening Experiments.
- Wilson Disease Association. (2025). Treatment.
- National Institute of Diabetes and Digestive and Kidney Diseases. (2020). This compound. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.
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- Dr.Oracle. (2025). What is the recommended treatment for managing disorders of copper metabolism, such as Wilson's disease?
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- Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual.
- PAASP GmbH. (n.d.). Accurate design of in vitro experiments – why does it matter?
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- Chen, Y. A., & Hsiao, Y. T. (2012). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Combinatorial chemistry & high throughput screening, 15(7), 548–556.
- Jaffery, R., Zheng, N., Hou, J., Guerrero, A., Chen, S., Xu, C., ... & Peng, W. (2024). Cytotoxicity Assay Protocol. protocols.io.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Penicillamine in a Laboratory Setting
For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. Penicillamine, a chelating agent used in both clinical practice and research, requires meticulous handling and disposal to ensure laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety and regulatory principles.
The Critical Importance of Proper this compound Disposal
This compound and its derivatives are bioactive compounds.[1] While not always classified as an acutely hazardous waste, several Safety Data Sheets (SDS) indicate that this compound can be harmful if swallowed, in contact with skin, or inhaled, and may cause skin, eye, and respiratory irritation.[2][3] Furthermore, some classifications identify it as a substance that may damage fertility or the unborn child.[2][4] Given these potential hazards, treating all this compound waste as hazardous is a prudent and necessary precaution to safeguard both laboratory personnel and the environment. Improper disposal, such as pouring it down the drain, can introduce these compounds into waterways, and discarding it in the regular trash can pose risks to waste management personnel.[5][6]
Foundational Principles for this compound Waste Management
Effective and safe disposal of this compound waste hinges on a few core principles that should be integrated into standard laboratory practice.
Waste Minimization
A crucial first step in responsible waste management is to minimize the amount of waste generated.[7] This can be achieved by:
-
Ordering only the necessary quantities of this compound for your experiments.[7]
-
Preparing solutions in the smallest volumes required for your assays.[7]
-
Maintaining a chemical inventory to avoid ordering duplicates.[7]
Segregation and Identification
Proper segregation of waste streams is paramount to prevent accidental chemical reactions and to ensure that each waste type is disposed of correctly.[8][9] this compound waste should never be mixed with non-hazardous trash or other incompatible chemical wastes.[8][10] All waste chemicals should be treated as hazardous unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) department.[5]
Proper Containment and Labeling
The use of appropriate, well-labeled containers is a cornerstone of safe laboratory practice.[9] Containers for this compound waste must be:
-
Chemically compatible with the waste.[9]
-
Leak-proof and equipped with a secure closure.[9]
-
Clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound".[5]
Step-by-Step this compound Disposal Protocol
This protocol outlines the necessary steps for the safe handling and disposal of different forms of this compound waste.
1. Waste Generation and Immediate Segregation:
-
Solid this compound Waste: This includes unused or expired this compound powder, as well as contaminated personal protective equipment (PPE) like gloves, and consumables such as weigh boats and wipes.
-
Action: Immediately place all solid this compound waste into a designated, clearly labeled hazardous waste container.[8] This container should be a durable, leak-proof bag or a rigid container with a secure lid.
-
-
Liquid this compound Waste: This category encompasses any solutions containing this compound.
-
Sharps Contaminated with this compound: Any needles, syringes, or other sharp objects that have come into contact with this compound.
-
Action: Dispose of all contaminated sharps immediately into a designated, puncture-resistant sharps container.[8]
-
2. Container Management and Labeling:
-
All hazardous waste containers must be accurately and clearly labeled.[8] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration (for liquid waste)
-
The date when waste was first added to the container (accumulation start date)
-
The name of the principal investigator or laboratory supervisor
-
-
Keep all waste containers securely closed except when adding waste.[5]
3. Satellite Accumulation Area (SAA) Storage:
-
Store all this compound hazardous waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][10]
-
The SAA should be at or near the point of waste generation and under the control of the laboratory personnel.[7]
-
It is best practice to use secondary containment, such as a tray, to capture any potential leaks.[9]
-
Regularly inspect the SAA for any signs of container leakage.[10]
4. Final Disposal:
-
Once a waste container is full, or within the time frame specified by your institution (often up to one year for partially filled containers in an SAA), contact your institution's EHS department for waste pickup.[7][10]
-
The EHS department will then arrange for the transport and ultimate disposal of the waste by a licensed hazardous waste management company, typically through incineration.[11][12]
Visual Workflow for this compound Disposal
The following diagram provides a visual representation of the decision-making process for the proper disposal of this compound waste.
Caption: A flowchart illustrating the proper workflow for segregating and disposing of this compound waste.
Summary of Disposal Procedures
| Waste Type | Container Requirements | Key Disposal Actions |
| Solid this compound Waste | Labeled, leak-proof hazardous waste container | Do not place in regular trash. |
| Liquid this compound Waste | Labeled, sealed, shatter-resistant hazardous waste container | Do not pour down the drain. |
| Contaminated Sharps | Labeled, puncture-resistant sharps container | Immediately place in the sharps container after use. |
By implementing these procedures, you create a self-validating system of safety and compliance within your laboratory. The clear segregation and labeling of waste prevent cross-contamination and ensure that all hazardous materials are handled appropriately from generation to final disposal. Regular training and adherence to these protocols are essential for maintaining a safe research environment.
References
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SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal. Retrieved from [Link]
-
Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: D-Penicillamine. Retrieved from [Link]
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European Directorate for the Quality of Medicines & HealthCare. (n.d.). This compound. Retrieved from [Link]
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Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS this compound. Retrieved from [Link]
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Tion. (n.d.). Safe Storage and Disposal of Chemicals in A Lab. Retrieved from [Link]
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GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
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U.S. Food and Drug Administration. (2024, October 31). Disposal of Unused Medicines: What You Should Know. Retrieved from [Link]
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University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]
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Navigating the Safe Handling of Penicillamine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Penicillamine, a compound that, while therapeutically valuable, presents notable occupational hazards. This document moves beyond a simple checklist to offer a deeper understanding of the "why" behind each safety protocol, fostering a culture of informed caution and meticulous practice.
Understanding the Risks: The Hazard Profile of this compound
This compound is a chelating agent used in the treatment of Wilson's disease and rheumatoid arthritis.[1] However, in a laboratory setting, it is crucial to recognize its potential health effects. Exposure can lead to a range of adverse reactions, making strict adherence to safety protocols non-negotiable.
Primary Hazards:
-
Harmful if Swallowed, in Contact with Skin, or Inhaled: Accidental ingestion, dermal contact, or inhalation of this compound can be harmful.[2]
-
Skin and Eye Irritation: Direct contact can cause significant skin and eye irritation.[3]
-
Respiratory Sensitization: Inhalation of this compound dust may trigger allergy or asthma-like symptoms and breathing difficulties.[2] There are documented cases of occupational asthma in pharmaceutical workers exposed to this compound.[4][5]
-
Respiratory Irritation: Even without sensitization, it can cause respiratory irritation.[2]
-
Reproductive Toxicity: this compound is suspected of damaging fertility or the unborn child.
Core Directive: Personal Protective Equipment (PPE) for Handling this compound
A multi-layered approach to personal protection is critical. The following table summarizes the essential PPE for handling this compound powder.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Double Nitrile Gloves | Double gloving provides an extra layer of protection against potential contamination. Nitrile offers good chemical resistance. Always remove the outer glove before leaving the immediate work area.[6] |
| Eyes | Safety Goggles with Side-Shields | Protects against splashes and airborne particles. Standard safety glasses are insufficient.[7] |
| Body | Impervious Lab Coat | A fully buttoned lab coat made of a material resistant to chemical penetration is necessary to protect skin and clothing.[7] |
| Respiratory | NIOSH-approved Respirator (e.g., N95) | Essential when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[8] A surgical mask is not a substitute.[6] |
Operational Plan: A Step-by-Step Guide to Safe Handling
The following workflow is designed to minimize exposure risk at every stage of handling this compound.
References
- 1. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
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- 4. Occupational asthma in a pharmaceutical worker exposed to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Occupational asthma in a pharmaceutical worker exposed to this compound | Thorax [thorax.bmj.com]
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- 7. hoelzel-biotech.com [hoelzel-biotech.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
